molecular formula C17H15NO2 B2772069 (R)-4-hydroxy-N,N-diphenylpent-2-ynamide CAS No. 899809-61-1

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Cat. No.: B2772069
CAS No.: 899809-61-1
M. Wt: 265.312
InChI Key: YGFCFRBHEOHPJI-CQSZACIVSA-N
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Description

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
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Properties

IUPAC Name

(4R)-4-hydroxy-N,N-diphenylpent-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,19H,1H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFCFRBHEOHPJI-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the core basic properties of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide, a chiral ynamide with potential applications in organic synthesis and medicinal chemistry. Due to the limited specific literature on this particular molecule, this document integrates established knowledge of the ynamide class of compounds with prospective experimental protocols and theoretical considerations to offer a comprehensive resource for researchers.

Introduction: The Ynamide Functional Group - A Balance of Stability and Reactivity

Ynamides are a fascinating class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, with an electron-withdrawing group on the nitrogen. This arrangement confers a unique electronic structure that balances the high reactivity of ynamines with enhanced stability, making them versatile and valuable building blocks in modern organic synthesis.[1][2] The presence of the electron-withdrawing group delocalizes the nitrogen lone pair, which significantly improves their thermal and hydrolytic stability compared to the more labile ynamines.[1][2] This stability allows for their purification by standard techniques like silica gel chromatography and enables a broader range of synthetic transformations.[3]

This compound incorporates several key structural features: a chiral secondary alcohol, a sterically demanding N,N-diphenylamide moiety, and the core ynamide functionality. These features suggest its potential as a chiral building block in asymmetric synthesis and as a scaffold for the development of novel bioactive molecules.

Physicochemical and Basic Properties

Table 1: Core Physicochemical Properties of this compound

PropertyValue / Predicted BehaviorSource / Rationale
CAS Number 899809-61-1[4]
Molecular Formula C₁₇H₁₅NO₂[4]
Molecular Weight 265.31 g/mol [4][5]
Appearance Likely a solid at room temperatureBased on similar N,N-disubstituted amides.
pKa (of the hydroxyl proton) Predicted to be weakly acidicThe electron-withdrawing nature of the ynamide and phenyl groups may slightly lower the pKa of the hydroxyl proton compared to a simple secondary alcohol. However, it is not expected to be a strong acid.
Basicity (of the amide nitrogen) Very weakly basicThe lone pair of the nitrogen atom is significantly delocalized into the carbonyl group and the alkyne, a defining characteristic of amides that greatly reduces their basicity.[6][7] Protonation, if it occurs, is more likely on the carbonyl oxygen.[8]
Solubility Predicted to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.The diphenylamide group imparts significant nonpolar character, while the hydroxyl and amide groups provide some polarity. The solubility in polar organic solvents is expected to be good.[9]
Stability Expected to have good thermal and hydrolytic stability under neutral and basic conditions compared to ynamines.[1][2]The delocalization of the nitrogen lone pair enhances stability.[1][2] Strong acidic conditions may lead to hydrolysis.
Chirality Contains one stereocenter at the C4 position, with the (R)-configuration specified.The chiral nature of this molecule makes it a candidate for applications in asymmetric synthesis and as a chiral probe.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound is via a copper-catalyzed coupling reaction, a widely used method for ynamide synthesis.[2][10]

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of a suitable chiral propargyl alcohol derivative with diphenylamine in the presence of a copper catalyst. A more direct and likely successful approach would be the coupling of diphenylamine with a suitable activated form of (R)-4-hydroxypent-2-ynoic acid. However, a more common and modular approach for ynamide synthesis is the coupling of an amide with an alkynyl halide. Therefore, a hypothetical two-step synthesis is proposed starting from a commercially available chiral precursor.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Copper-Catalyzed N-Alkynylation start (R)-3-Butyn-2-ol product1 (R)-1-Halo-3-butyn-2-ol start->product1 reagent1 1. n-BuLi, THF, -78 °C 2. I₂ or Br₂ product1_input (R)-1-Halo-3-butyn-2-ol final_product This compound product1_input->final_product diphenylamine Diphenylamine diphenylamine->final_product catalyst CuI, Ligand (e.g., DMEDA) Base (e.g., K₃PO₄) Toluene, reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-1-Bromo-3-butyn-2-ol

  • To a solution of (R)-3-butyn-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of bromine (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-1-bromo-3-butyn-2-ol.

Step 2: Copper-Catalyzed Synthesis of this compound

  • To an oven-dried flask, add copper(I) iodide (CuI, 0.1 eq), N,N'-dimethylethylenediamine (DMEDA, 0.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of diphenylamine (1.2 eq) and (R)-1-bromo-3-butyn-2-ol (1.0 eq) in toluene.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected ObservationsRationale
¹H NMR - Aromatic protons (10H) in the range of 7.0-7.5 ppm.- A quartet or multiplet for the methine proton (CH-OH) around 4.5-5.0 ppm.- A doublet for the methyl protons (CH₃) around 1.4-1.6 ppm.- A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O.These chemical shifts are characteristic for the respective protons in similar chemical environments.[1]
¹³C NMR - Aromatic carbons in the range of 120-145 ppm.- Two signals for the alkyne carbons in the range of 70-90 ppm.- A signal for the carbonyl carbon around 160-170 ppm.- A signal for the methine carbon (CH-OH) around 60-70 ppm.- A signal for the methyl carbon (CH₃) around 20-25 ppm.These are typical chemical shift ranges for the carbons in these functional groups.[1]
IR Spectroscopy - A sharp, medium-intensity peak for the alkyne C≡C stretch around 2100–2260 cm⁻¹.- A strong absorption for the amide C=O stretch around 1630–1680 cm⁻¹.- A broad O-H stretch from the alcohol around 3200-3600 cm⁻¹.- C-H stretches for aromatic and aliphatic protons.These are characteristic vibrational frequencies for the key functional groups present in the molecule.[1][11]
Mass Spectrometry (ESI-MS) - A prominent peak for the protonated molecule [M+H]⁺ at m/z 266.12.This would confirm the molecular weight of the compound.
Chiral HPLC - Separation of the (R) and (S) enantiomers on a suitable chiral stationary phase.This is essential to determine the enantiomeric purity of the synthesized material.[12][13]

Potential Biological Activity and Applications

While no specific biological data for this compound has been reported, its structural motifs suggest potential areas for investigation. The N-aryl amide substructure is present in a number of biologically active compounds.[14] The ynamide functionality itself is a versatile handle for further chemical modification and could be explored for its potential to interact with biological targets.

Hypothetical Biological Evaluation Workflow

Given the presence of the N,N-diphenyl group, which is found in some compounds with anticancer activity, a primary area of investigation could be its cytotoxic effects.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Compound Synthesis & Purification cytotoxicity Cytotoxicity Assay (e.g., MTT) against a panel of cancer cell lines start->cytotoxicity ic50 Determine IC₅₀ values cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle target_id Target Identification Studies apoptosis->target_id cell_cycle->target_id

Caption: A potential workflow for the initial biological evaluation of this compound.

Proposed In Vitro Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]

Conclusion

This compound is a chiral ynamide with a unique combination of structural features that make it an interesting target for further research. While specific experimental data on this compound is scarce, this guide provides a comprehensive overview of its predicted basic properties, a plausible synthetic route, and a framework for its characterization and potential biological evaluation based on the well-established chemistry of ynamides. The protocols and insights presented here are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery who are interested in exploring the potential of this and other novel ynamide-containing molecules.

References

  • A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. (URL: [Link])

  • Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes | ACS Omega - ACS Publications. (URL: [Link])

  • A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. - Europe PMC. (URL: [Link])

  • Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides - PubMed. (URL: [Link])

  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (URL: [Link])

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing). (URL: [Link])

  • Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides - Semantic Scholar. (URL: [Link])

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Sources

An In-depth Technical Guide to (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide (CAS 899809-61-1), a chiral ynamide of significant interest in pharmaceutical development. This document delves into the chemical properties, synthesis strategies, and established applications of this molecule, with a forward-looking perspective on its potential therapeutic relevance. While specific experimental data for this compound is not extensively published, this guide consolidates information from the broader chemical literature on related structures and methodologies to provide a robust resource for researchers, scientists, and drug development professionals. A key focus is its role as a pivotal intermediate in the synthesis of the cardiovascular drug Vorapaxar. Furthermore, we explore its potential as a gamma-secretase modulator, a promising avenue for the development of novel therapeutics for Alzheimer's disease.

Introduction: The Significance of a Chiral Ynamide

This compound is a unique molecule that combines several key chemical features: a chiral secondary alcohol, a sterically hindered N,N-diphenyl amide, and a reactive ynamide functional group. This combination of functionalities makes it a valuable building block in complex organic synthesis. Ynamides, in particular, have gained prominence in medicinal chemistry due to their versatile reactivity and ability to participate in a wide range of chemical transformations.[1] The specific stereochemistry at the C4 position is crucial for its application in the synthesis of enantiomerically pure target molecules.

This guide will provide an in-depth analysis of this compound, starting with its fundamental chemical and physical properties. We will then explore representative synthetic strategies for its preparation, drawing from established methods for the synthesis of chiral propargylamines and ynamides. The core of this guide will focus on its validated application as a key intermediate in the synthesis of Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist. Finally, we will present a scientifically grounded perspective on its potential as a gamma-secretase modulator for the treatment of Alzheimer's disease, based on the known pharmacophores for this target class.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 899809-61-1[2][3][4]
Molecular Formula C₁₇H₁₅NO₂[2][4]
Molecular Weight 265.31 g/mol [2][4]
IUPAC Name (4R)-4-hydroxy-N,N-diphenylpent-2-ynamide[5]
Synonyms 4-Hydroxy-pent-2-ynoic acid diphenylamide[2]
Purity ≥95% (commercially available)[3][4]
Appearance White to off-white solid[6]
Storage Recommended storage at 4°C[2]

Synthesis of this compound: A Methodological Overview

General Approach: Asymmetric Alkynylation

A common and effective method for the synthesis of chiral propargylamines involves the asymmetric addition of an alkyne nucleophile to an imine.[7] In the context of our target molecule, a plausible retrosynthetic analysis is depicted below:

G Target This compound Intermediate1 Diphenylpropynamide Target->Intermediate1 Alkynylation Intermediate2 (R)-Propylene oxide or equivalent chiral epoxide Target->Intermediate2 Ring opening Precursor3 Chiral catalyst Target->Precursor3 Precursor1 Diphenylamine Intermediate1->Precursor1 Precursor2 Propiolic acid Intermediate1->Precursor2

Caption: Retrosynthetic analysis of this compound.

Representative Experimental Protocol: Copper-Catalyzed Asymmetric Alkynylation

The following is a representative, non-validated protocol based on common methods for the asymmetric synthesis of propargylamines.[8]

Materials:

  • Diphenylamine

  • Propioloyl chloride

  • (R)-propylene oxide

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., a BINOL-derived phosphine)

  • Anhydrous toluene

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Synthesis of N,N-diphenylprop-2-ynamide: To a solution of diphenylamine in anhydrous toluene, add DIPEA. Cool the mixture to 0°C and slowly add propioloyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Asymmetric Alkynylation: In a flame-dried flask under an inert atmosphere, dissolve the N,N-diphenylprop-2-ynamide, CuI, and the chiral ligand in anhydrous toluene. Cool the mixture to the desired temperature (e.g., -20°C). Slowly add a solution of a suitable organometallic reagent derived from (R)-propylene oxide (e.g., a Grignard or organozinc reagent). Stir the reaction at this temperature until completion.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Asymmetric Alkynylation Diphenylamine Diphenylamine Amide_formation Amide Formation (DIPEA, Toluene) Diphenylamine->Amide_formation Propioloyl_chloride Propioloyl chloride Propioloyl_chloride->Amide_formation Diphenylpropynamide N,N-diphenylprop-2-ynamide Amide_formation->Diphenylpropynamide Alkynylation Asymmetric Alkynylation (CuI, Chiral Ligand) Diphenylpropynamide->Alkynylation Propylene_oxide (R)-Propylene oxide Organometallic_formation Organometallic Reagent Formation Propylene_oxide->Organometallic_formation Organometallic Chiral Organometallic Reagent Organometallic_formation->Organometallic Organometallic->Alkynylation Target This compound Alkynylation->Target G APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase gamma_secretase γ-secretase beta_secretase->gamma_secretase Sequential Cleavage Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Abeta38 Aβ38 (Less Amyloidogenic) gamma_secretase->Abeta38 Plaques Amyloid Plaques Abeta42->Plaques GSM This compound (Hypothetical GSM) GSM->gamma_secretase Allosteric Modulation

Caption: Hypothetical mechanism of action as a gamma-secretase modulator.

Future Research Directions

To validate the potential of this compound as a GSM, the following experimental workflow is proposed:

  • In Vitro Gamma-Secretase Modulation Assay: Utilize cell-based assays (e.g., using HEK293 cells overexpressing APP) to measure the levels of secreted Aβ40, Aβ42, and Aβ38 in the presence of varying concentrations of the compound. A successful GSM would show a decrease in Aβ42 and a concomitant increase in Aβ38.

  • Selectivity Profiling: Assess the compound's effect on Notch cleavage to ensure it does not act as a pan-γ-secretase inhibitor.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the structural requirements for GSM activity and to optimize potency and selectivity.

  • In Vivo Efficacy Studies: In animal models of Alzheimer's disease, evaluate the compound's ability to cross the blood-brain barrier, modulate Aβ levels in the brain, and impact cognitive deficits.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not widely published, the following are predicted characteristic peaks based on its functional groups.

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.2-7.5Multiplet10HPhenyl protons
~4.5Quartet1HCH-OH
~3.5Broad Singlet1HOH
~1.4Doublet3HCH₃
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~155C=O (amide)
140-145Quaternary phenyl carbons
120-130Phenyl CH
~85Alkyne C
~80Alkyne C
~60CH-OH
~25CH₃
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~2200C≡C stretch (alkyne)
~1650C=O stretch (amide)
Mass Spectrometry
  • Expected [M+H]⁺: 266.12

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. [9][10]Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral molecule with established importance as a key intermediate in the synthesis of the cardiovascular drug Vorapaxar. Its synthesis, while not detailed in the literature for this specific compound, can be approached through established methodologies for asymmetric ynamide and propargylamine synthesis. Beyond its current application, the structural features of this compound suggest a promising, yet unexplored, potential as a gamma-secretase modulator for Alzheimer's disease research. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with or interested in this versatile chemical entity, highlighting both its current utility and its potential for future therapeutic innovation.

References

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  • Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. ACS Publications. Retrieved from [Link]

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  • Johnson, D. S., Li, Y.-M., & Pettersson, M. (2018). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon? ACS Medicinal Chemistry Letters, 9(11), 1059–1061.
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  • Saathoff, J., Green, J., Jiang, Y., Xu, Y., Kellogg, G. E., & Zhang, S. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 43, 128081.
  • Zhang, S., Green, J., & Saathoff, J. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PubMed. Retrieved from [Link]

  • Expert Supplier of this compound: A Key Pharmaceutical Intermediate for Vorapaxar Sulfate Synthesis. (2025, November 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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Sources

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-4-hydroxy-N,N-diphenylpent-2-ynamide: Structure, Synthesis, and Prospective Applications

Abstract

This compound (CAS No. 899809-61-1) is a chiral molecule featuring two highly valuable functional groups in contemporary organic synthesis and medicinal chemistry: a stereodefined propargylic alcohol and an ynamide.[1][2] Ynamides, characterized by a nitrogen atom attached to an alkyne, are versatile building blocks for constructing complex nitrogen-containing heterocycles and have found applications in peptide synthesis.[3][4][5] Similarly, chiral propargylic alcohols are pivotal intermediates in the synthesis of numerous natural products and bioactive compounds.[6][7][8] Despite its intriguing structure, a comprehensive review of the scientific literature reveals a notable absence of published studies on the specific biological activity or detailed synthetic protocols for this molecule. This guide, therefore, serves as a foundational technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecule's structure, proposes robust strategies for its stereoselective synthesis, outlines prospective spectroscopic characterization, and discusses potential applications in drug discovery, thereby creating a roadmap for future investigation into this unexplored chemical entity.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound is a compelling convergence of two motifs that are of significant interest in modern chemical and pharmaceutical science. Understanding the individual contributions of the ynamide and the chiral propargylic alcohol functionalities is key to appreciating the molecule's synthetic versatility and therapeutic potential.

The Ynamide Functional Group: A Versatile Synthetic Building Block

Ynamides are a unique class of alkynes where the direct attachment of a nitrogen atom, typically bearing an electron-withdrawing group, modulates the electronic properties of the triple bond.[9] This electronic tuning imparts a balance of stability and reactivity, making ynamides more stable and easier to handle than their highly reactive ynamine counterparts.[9] In recent years, ynamides have emerged as powerful synthons for the rapid construction of complex, nitrogen-containing scaffolds, which are prevalent in biologically active molecules.[3][5] Their utility extends to diverse transformations, including cycloadditions, transition-metal-catalyzed reactions, and as coupling reagents in peptide synthesis, where they have shown superiority in suppressing racemization.[4][9]

The Chiral Propargylic Alcohol Motif: A Cornerstone in Asymmetric Synthesis

The propargylic alcohol unit is a fundamental chiral building block in organic synthesis. The presence of a stereodefined hydroxyl group adjacent to a triple bond provides multiple handles for subsequent stereoselective transformations. Enantiomerically pure propargylic alcohols are key intermediates in the total synthesis of a wide array of natural products and pharmaceuticals, including polyketides, macrolides, and alkaloids.[6][7] The development of catalytic, enantioselective methods for their synthesis, such as the asymmetric alkynylation of aldehydes, represents a major achievement in modern organic chemistry.[10]

Overview of this compound

This guide focuses on the specific molecule where these two powerful functionalities are combined. We will deconstruct its molecular architecture, provide a robust framework for its enantioselective synthesis, and, based on the known reactivity of its constituent parts, propose a logical pathway for exploring its potential in the realm of drug discovery.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a five-carbon chain containing a carbon-carbon triple bond (alkyne) between C2 and C3. A hydroxyl group at C4 creates a chiral center with a defined (R)-configuration. The molecule is terminated by an amide group at C1, where the nitrogen is substituted with two phenyl rings.

Structural and Physicochemical Data

The key physicochemical properties, derived from chemical databases, are summarized below.[1] These parameters are essential for predicting the molecule's behavior in biological systems and for developing analytical methods.

PropertyValue
CAS Number 899809-61-1
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Canonical SMILES CO
Topological Polar Surface Area (TPSA) 40.54 Ų
LogP (Predicted) 2.7355
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Stereoselective Synthesis Strategies

While no specific synthesis for this molecule is published, a robust and logical pathway can be designed based on well-established, reliable methodologies in asymmetric synthesis. The causality behind the choice of strategy is to exert precise control over the single chiral center, which is paramount for any future pharmacological evaluation.

Retrosynthetic Analysis

A logical retrosynthetic analysis disconnects the molecule at the amide bond and the C3-C4 bond. This approach identifies a chiral propargyl alcohol precursor and diphenylamine as key starting materials. The chiral center can be installed via the asymmetric addition of a terminal alkyne to an aldehyde.

G target This compound disconnection1 Amide Formation target->disconnection1 intermediate1 (R)-4-hydroxypent-2-ynoic acid disconnection1->intermediate1 diphenylamine Diphenylamine disconnection1->diphenylamine disconnection2 Asymmetric Alkynylation intermediate1->disconnection2 acetaldehyde Acetaldehyde disconnection2->acetaldehyde propiolic_acid Propiolic Acid Derivative disconnection2->propiolic_acid

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The proposed forward synthesis involves two key stages: the enantioselective synthesis of the chiral alcohol intermediate followed by the formation of the ynamide.

G cluster_0 Stage 1: Asymmetric Alkynylation cluster_1 Stage 2: Ynamide Formation acetaldehyde Acetaldehyde step1 Zn(OTf)₂, (+)-N-Methyl Ephedrine acetaldehyde->step1 terminal_alkyne Terminal Alkyne (e.g., TMS-acetylene) terminal_alkyne->step1 chiral_alcohol Chiral Propargyl Alcohol Intermediate step1->chiral_alcohol step2 Copper-Catalyzed Coupling chiral_alcohol->step2 diphenylamine Diphenylamine diphenylamine->step2 final_product (R)-4-hydroxy-N,N- diphenylpent-2-ynamide step2->final_product

Caption: Proposed two-stage synthetic workflow.

Experimental Protocol: Stage 1 - Asymmetric Synthesis of (R)-pent-2-yn-4-ol

This protocol is based on the highly reliable Carreira method for the asymmetric addition of terminal alkynes to aldehydes, which is known for its operational simplicity and high enantioselectivity.[10]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add zinc triflate (Zn(OTf)₂, 0.1 eq) and (+)-N-methylephedrine (0.12 eq) in reagent-grade toluene. Stir the mixture at room temperature for 1-2 hours.

  • Reactant Addition: Add acetaldehyde (1.2 eq) to the catalyst mixture. In a separate flask, dissolve trimethylsilylacetylene (1.0 eq) in toluene.

  • Reaction Execution: Add the trimethylsilylacetylene solution dropwise to the aldehyde-catalyst mixture at room temperature. The choice of a TMS-protected alkyne is strategic to prevent side reactions and favor the desired 1,2-addition.

  • Monitoring and Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Deprotection and Purification: The TMS group is then removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne. The crude product is then purified by silica gel column chromatography to afford enantiomerically enriched (R)-pent-2-yn-4-ol. The high enantiomeric excess is a self-validating feature of this well-established protocol.

Experimental Protocol: Stage 2 - Ynamide Formation

This protocol adapts the well-established copper-catalyzed coupling methodology for ynamide synthesis.[11][12]

  • Reactant Preparation: To a flame-dried flask under argon, add the synthesized (R)-pent-2-yn-4-ol (1.0 eq), diphenylamine (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Solvent and Base: Add a suitable solvent (e.g., DMF or Toluene) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The copper catalyst facilitates the coupling between the terminal alkyne and the amide nitrogen.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final compound, this compound.

Prospective Spectroscopic Characterization

As no experimental data is publicly available, the following spectroscopic signatures are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.[13] These predictions provide a benchmark for the characterization of the synthesized molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.50Multiplet10HAr-H (Diphenyl)
~ 4.60Quintet1HCH (OH)
~ 2.50Broad Singlet1HOH
~ 1.50Doublet3HCH
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 155.0C =O (Amide Carbonyl)
~ 140.0Ar-C (Quaternary)
~ 129.0Ar-C H
~ 128.0Ar-C H
~ 126.0Ar-C H
~ 85.0C ≡C
~ 80.0C≡C
~ 58.0C H(OH)
~ 22.0C H₃
Predicted Infrared (IR) Data
Frequency (cm⁻¹)Functional Group
~ 3400 (broad)O-H Stretch
~ 2230 (weak)C≡C Stretch (Internal Alkyne)
~ 1650 (strong)C=O Stretch (Amide)
~ 3050, 1600, 1490Aromatic C-H and C=C Stretches

Potential Applications and Future Research

The true value of this compound lies in its potential as a novel scaffold for drug discovery. The lack of existing biological data presents a unique opportunity for original research.

Hypothesis: A Scaffold for Bioactive Agents

The combination of a chiral center, a reactive ynamide group, and lipophilic diphenyl groups suggests several potential biological activities:

  • Anticancer Properties: The N-(hydroxyphenyl)amide motif is a key feature in the anticancer agent Fenretinide, which is known to induce apoptosis.[14][15] While the amide substitution is different here, the core concept of a hydroxylated aryl-amide system warrants investigation against cancer cell lines.

  • Enzyme Inhibition: Ynamides can act as covalent inhibitors by reacting with nucleophilic residues in enzyme active sites.[12] The specific stereochemistry and functionality of this molecule could be exploited to design targeted covalent inhibitors.

  • CNS Activity: The lipophilic nature imparted by the diphenyl groups (LogP ~2.7) may facilitate crossing the blood-brain barrier, opening possibilities for applications in neuroscience.

Proposed Workflow for Biological Screening

A logical, tiered approach is proposed to efficiently screen for biological activity and elucidate the mechanism of action.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Validation & MoA cluster_tier3 Tier 3: Lead Optimization start Synthesized & Purified This compound tier1_assay In-vitro Cytotoxicity Assay (e.g., MTT on a panel of cancer cell lines: MCF-7, HeLa, A549) start->tier1_assay tier2_dose Dose-Response & IC₅₀ Determination tier1_assay->tier2_dose If Active tier2_apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) tier2_dose->tier2_apoptosis tier2_covalent Covalent Binding Assay (Mass Spectrometry-based) tier2_dose->tier2_covalent tier3_sar Structure-Activity Relationship (SAR) (Synthesize Analogs) tier2_apoptosis->tier3_sar tier3_in_vivo In-vivo Efficacy Studies (Xenograft models) tier3_sar->tier3_in_vivo

Caption: Proposed screening cascade for biological evaluation.

Conclusion

This compound is a molecule of significant synthetic interest, embodying both the versatility of ynamide chemistry and the strategic importance of chiral propargylic alcohols. While its biological profile remains uncharted, its structural features present compelling hypotheses for potential applications in oncology and targeted enzyme inhibition. This guide provides the essential technical foundation—from a robust, stereocontrolled synthetic strategy to a clear roadmap for biological evaluation—to empower researchers to explore the untapped potential of this intriguing molecule and contribute novel findings to the field of medicinal chemistry.

References

  • Maddani, M. R., & Prabhu, K. R. (2021). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry. [Link]

  • Kim, H., & Movassaghi, M. (2012). Enantioselective Synthesis of anti- and syn-Homopropargyl Alcohols via Chiral Brønsted Acid Catalyzed Asymmetric Allenylboration Reactions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • ResearchGate. Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products | Request PDF. [Link]

  • OUCI. Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes. [Link]

  • University of Birmingham. Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. [Link]

  • Zhao, J., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Wurm, T., & Bräse, S. (2018). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PubMed Central. [Link]

  • Evano, G., et al. (2009). Application of Ynamides in the Synthesis of 2-Amidoindoles. ACS Publications. [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2021). Importance of ynamides in heterocyclic synthesis. Synthetic Communications. [Link]

  • iChemical. 4-hydroxy-N,N-diphenylpent-2-ynamide, CAS No. 899809-61-1. [Link]

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]

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(R)-4-hydroxy-N,N-diphenylpent-2-ynamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectral Data of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral molecule of significant interest in pharmaceutical synthesis, notably as a key intermediate in the production of the cardiovascular therapeutic Vorapaxar Sulfate.[1] A thorough characterization of this compound is paramount for quality control, process optimization, and regulatory compliance. This technical guide provides a comprehensive, in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound. As direct experimental spectra are not widely published, this document leverages extensive knowledge of spectroscopic principles and data from analogous structures to offer a robust predictive framework. It is designed to guide researchers, scientists, and drug development professionals in the synthesis, identification, and characterization of this important molecule.

Molecular Structure and Functional Group Analysis

A detailed understanding of a molecule's structure is the foundation for predicting and interpreting its spectral data. The structure of this compound (Molecular Formula: C₁₇H₁₅NO₂, Molecular Weight: 265.31 g/mol ) contains several key functional groups that will produce characteristic spectroscopic signals.[2]

  • Tertiary Amide: The N,N-diphenylamide group features a carbonyl (C=O) bond and two phenyl rings attached to the nitrogen. This tertiary amide lacks N-H bonds, a key distinguishing feature in IR spectroscopy.[3][4] The delocalization of nitrogen's lone pair into the carbonyl system influences the C=O bond character and rotational freedom around the C-N bond.

  • Internal Alkyne: The carbon-carbon triple bond (C≡C) is a rigid, linear functional group that gives rise to distinct signals in ¹³C NMR and IR spectroscopy.

  • Chiral Secondary Alcohol: The hydroxyl (-OH) group is attached to a stereocenter, making the adjacent protons diastereotopic. This group is responsible for a characteristic broad stretch in the IR spectrum and will participate in predictable fragmentation patterns in mass spectrometry.[5]

  • Aromatic Rings: Two phenyl groups are attached to the amide nitrogen. Their protons and carbons will produce signals in the aromatic region of NMR spectra.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data based on the analysis of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25 - 7.50Multiplet10HAr-H Protons on the two N-phenyl rings. The complex multiplet arises from overlapping signals of ortho, meta, and para protons.
~ 4.60Quintet1HCH (OH)The methine proton at the chiral center is coupled to the adjacent methyl group (3H) and the hydroxyl proton (1H), assuming slow exchange.
~ 2.50Broad Singlet1HOH The chemical shift of the hydroxyl proton is variable and concentration-dependent. It may appear as a broad singlet or couple with the CH.
~ 1.45Doublet3HCHThe methyl group protons are coupled to the adjacent methine proton (CH-OH).
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 154C =OAmide carbonyl carbon, deshielded by the electronegative oxygen and nitrogen atoms.
~ 140Ar C -NAromatic carbons directly attached to the amide nitrogen.
~ 129Ar C HAromatic methine carbons (ortho, meta, para). Multiple peaks are expected in this region.
~ 125Ar C HAromatic methine carbons (ortho, meta, para).
~ 85C ≡C-C=OAlkynyl carbon adjacent to the carbonyl group, deshielded by the carbonyl's inductive effect.
~ 80C ≡C-CHAlkynyl carbon adjacent to the chiral center.
~ 58C H(OH)The carbon of the chiral center, deshielded by the attached hydroxyl group.
~ 22C H₃The aliphatic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3550 - 3200 (broad, strong)O-H stretchSecondary AlcoholThe broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[6]
~ 3060 (medium)Aromatic C-H stretchPhenyl RingsCharacteristic of C-H bonds on sp² hybridized carbons.
2970 - 2850 (medium)Aliphatic C-H stretchMethyl/MethineCharacteristic of C-H bonds on sp³ hybridized carbons.
~ 2250 (weak to medium)C≡C stretchInternal AlkyneInternal alkynes often show weaker C≡C stretching absorption than terminal alkynes.[6]
1670 - 1640 (strong)C=O stretch (Amide I)Tertiary AmideThis is a very strong and characteristic absorption for tertiary amides, falling in the 1680-1630 cm⁻¹ range.[3] The conjugation with the alkyne may shift it towards the lower end of this range.
1600, 1490 (medium)C=C stretchAromatic RingThese absorptions are characteristic of the phenyl ring backbone.
~ 1250 (strong)C-N stretchTertiary AmideThe C-N bond in amides has partial double bond character, leading to a strong absorption.
~ 1100 (strong)C-O stretchSecondary AlcoholA strong band confirming the presence of the alcohol C-O bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

  • Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 265, corresponding to the molecular formula C₁₇H₁₅NO₂.

  • Major Fragmentation Pathways:

    • Loss of Water (Dehydration): A common fragmentation for alcohols, leading to a peak at m/z = 247 (M-18).[5][7]

    • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkynyl carbon is plausible.

    • Cleavage adjacent to the alcohol: Breakage of the C-C bond between the hydroxyl-bearing carbon and the alkyne would be a form of α-cleavage, potentially yielding a resonance-stabilized cation.[5] A key fragment would arise from the cleavage between C3 and C4, leading to the loss of an ethyl group radical and formation of a stable oxonium ion. However, the most likely α-cleavage is the loss of a methyl radical (CH₃•) to form a resonance-stabilized cation at m/z = 250 (M-15).

Predicted m/zProposed Fragment IonRationale
265[C₁₇H₁₅NO₂]⁺Molecular Ion (M⁺)
250[M - CH₃]⁺Loss of a methyl radical via α-cleavage at the chiral center.[5][7]
247[M - H₂O]⁺Loss of water (dehydration), characteristic of alcohols.[5][7]
194[C₆H₅)₂NCO]⁺Fragment corresponding to the diphenylcarbamoyl cation.
77[C₆H₅]⁺Phenyl cation, a common fragment from aromatic compounds.
43[CH₃CH(OH)]⁺ or [C₃H₇]⁺A fragment corresponding to the hydroxyl-bearing end of the molecule.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectral analysis of this compound.

General Sample Preparation
  • Requirement: Ensure the sample is of high purity (≥98%), as impurities can significantly complicate spectral interpretation.[2] Purification via flash column chromatography or recrystallization may be necessary.

  • Procedure: Dry the purified sample under high vacuum for several hours to remove residual solvents, which are common sources of extraneous peaks, particularly in ¹H NMR.

NMR Spectroscopy Protocol
  • Dissolution: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • Self-Validation: For complete structural assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm proton-proton couplings and proton-carbon attachments, respectively.[8]

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Use a positive ion mode (ESI+) to generate protonated molecules [M+H]⁺. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To validate fragmentation pathways, perform an MS/MS experiment by selecting the molecular ion (m/z 265) as the precursor and applying collision-induced dissociation (CID) to generate and detect the fragment ions.

Visualization of Workflows and Pathways

Diagrams provide a clear, high-level overview of complex processes.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Synthesis Synthesis & Purification Purity Purity Check (≥98%) Synthesis->Purity Drying High-Vacuum Drying Purity->Drying NMR NMR (1H, 13C, 2D) Drying->NMR  Acquisition Protocols IR FT-IR (ATR) Drying->IR  Acquisition Protocols MS MS & MS/MS (ESI) Drying->MS  Acquisition Protocols Structure_Confirm Structure Confirmation NMR->Structure_Confirm  Spectral Data IR->Structure_Confirm  Spectral Data MS->Structure_Confirm  Spectral Data Data_Archive Data Archiving Structure_Confirm->Data_Archive

Caption: General analytical workflow for the characterization of this compound.

Fragmentation_Pathway M Molecular Ion (M⁺) m/z = 265 M_minus_H2O [M - H₂O]⁺ m/z = 247 M->M_minus_H2O - H₂O (Dehydration) M_minus_CH3 [M - CH₃]⁺ m/z = 250 M->M_minus_CH3 - •CH₃ (α-Cleavage) Diphenylcarbamoyl [(C₆H₅)₂NCO]⁺ m/z = 194 M->Diphenylcarbamoyl C-C Cleavage

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This guide presents a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By deconstructing the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have established a reliable set of expected data points. The characteristic signals—including the strong amide C=O stretch around 1650 cm⁻¹ in the IR, the distinct alkynyl carbon signals in the ¹³C NMR, and predictable fragmentation patterns such as the loss of water (M-18) in the mass spectrum—provide a multi-faceted spectroscopic fingerprint. The provided protocols offer a standardized approach to data acquisition, ensuring quality and consistency. This document serves as a valuable resource for any scientist engaged in the synthesis, characterization, or quality control of this pharmaceutically relevant compound, enabling confident structural verification and impurity profiling.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Supplier of this compound: A Key Pharmaceutical Intermediate for Vorapaxar Sulfate Synthesis.
  • Mandal, K. K. INFRARED SPECTROSCOPY (PART-6, PPT-12): Absorptions of Amides. St. Paul's C. M. College.
  • ChemScene. This compound.
  • BenchChem. (2025). Synthesis and Evaluation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Derivatives.
  • Mayr, H. et al. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
  • BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.
  • Chemistry Steps. Mass Spectrometry of Alcohols.
  • BenchChem. (2025). The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic Approaches.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups.
  • University of Calgary. IR Absorption Table.

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Introduction: The Critical Role of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poorly soluble compounds often face significant hurdles in formulation and can exhibit variable absorption, leading to unpredictable clinical outcomes.[2] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility profile of this compound, a chiral alkynyl amide with potential therapeutic applications.

This compound is a small molecule with the following key identifiers:

  • CAS Number: 899809-61-1[3][4]

  • Molecular Formula: C₁₇H₁₅NO₂[3]

  • Molecular Weight: 265.31 g/mol [4]

Understanding the solubility of this specific molecule is not merely an academic exercise; it is a foundational step in its potential development as a pharmaceutical agent. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

Before delving into experimental design, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[6] It is a critical parameter for understanding the intrinsic properties of a drug and is essential for late-stage development and formulation.[6] The shake-flask method is a classic technique for determining thermodynamic solubility.[1]

  • Kinetic Solubility: This measurement is often employed in the early stages of drug discovery for high-throughput screening.[7] It assesses the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO and then introduced into an aqueous buffer, begins to precipitate.[7][8] While faster to determine, kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.[5][7] This can potentially mask underlying solubility issues that will become apparent later in development.[7]

The choice between these assays depends on the stage of drug development. Early on, kinetic solubility helps in quickly ranking and filtering large numbers of compounds.[8] As a candidate progresses, a precise understanding of its thermodynamic solubility becomes imperative.[6]

The Biopharmaceutics Classification System (BCS): A Regulatory Perspective

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[9][10] This classification is a key tool for regulatory agencies like the FDA and EMA and can guide drug development strategies, potentially allowing for biowaivers of in vivo bioequivalence studies for certain drug products.[11][12]

The BCS divides drugs into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[12] Determining the solubility of this compound across this pH range is therefore not just a measure of a physical property, but a critical step in its regulatory and development pathway.

Experimental Design: A Self-Validating Approach

The following sections outline detailed protocols for determining the solubility of this compound. The experimental design emphasizes a self-validating system, where each step is justified and contributes to the overall trustworthiness of the data.

Part 1: pH-Dependent Aqueous Solubility (Thermodynamic Shake-Flask Method)

The solubility of ionizable compounds, including those with amide functional groups, can be significantly influenced by pH.[13][14] The amide group in this compound can undergo hydrolysis under strongly acidic or basic conditions, although amides are generally more stable than esters.[15] It is also important to consider the hydroxyl group, which can ionize at higher pH values. Therefore, assessing solubility across a physiologically relevant pH range is crucial.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at pH 1.2, 4.5, and 6.8 at 37 °C, in accordance with ICH guidelines.[12][16]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid This compound C Add excess solid to each buffer in vials A->C B Prepare aqueous buffers (pH 1.2, 4.5, 6.8) B->C D Incubate at 37°C with constant agitation (e.g., 24-48 hours) C->D E Periodically sample supernatant to confirm equilibrium D->E Equilibration Check F Filter or centrifuge to remove undissolved solid E->F G Quantify concentration in supernatant (e.g., HPLC-UV) F->G H Verify final pH of the saturated solution G->H

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol:

  • Preparation of Buffers: Prepare three aqueous buffers: pH 1.2 (e.g., simulated gastric fluid without enzymes), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer), as recommended by ICH guidelines.[16]

  • Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Seal the vials and place them in an incubator shaker set to 37 ± 1 °C.[12] Agitate the samples for a predetermined period (e.g., 24 to 48 hours). The goal is to reach equilibrium, where the concentration of the dissolved compound no longer changes over time.[5] To validate this, preliminary experiments should be conducted to determine the time to reach equilibrium.[5]

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. Centrifugation is an alternative to filtration.[17]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared in each respective buffer to ensure accurate quantification.

  • pH Verification: Measure the pH of the remaining saturated solution to confirm that it has not significantly changed during the experiment.[16][18]

  • Stability Assessment: It is crucial to demonstrate that the compound is stable in the solubility media.[16][18] An aliquot of a known concentration should be incubated under the same conditions and analyzed to ensure less than 10% degradation over the course of the experiment.[16][18]

Data Presentation:

pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
1.237Experimental ValueCalculated
4.537Experimental ValueCalculated
6.837Experimental ValueCalculated
Part 2: Solubility in Organic and Co-Solvent Systems

For formulation development, understanding the solubility in various pharmaceutically acceptable organic solvents and co-solvent systems is essential.[19][20] This information is critical for developing both oral liquid formulations and parenteral dosage forms.[21]

Objective: To determine the solubility of this compound in a selection of common pharmaceutical solvents and co-solvent systems.

Solvent Selection Rationale:

The choice of solvents should be systematic, covering a range of polarities and hydrogen bonding capabilities.[19][22] A careful examination of the structure of this compound—with its hydroxyl group, amide, and aromatic rings—suggests it will have varied solubility in different solvents.

Logical Flow for Solvent Selection

G A Compound Structure Analysis -OH, Amide, Aromatic Rings B Polar Protic Solvents (e.g., Ethanol, PG) A->B H-bond Donors/Acceptors C Polar Aprotic Solvents (e.g., DMSO, PEG 400) A->C Dipole Interactions D Non-Polar Solvents (e.g., Miglyol 812) A->D Hydrophobic Regions E Co-Solvent Mixtures (e.g., Ethanol/Water, PEG/Water) B->E C->E

Caption: Rationale for selecting solvents based on the compound's structural features.

Protocol: The shake-flask method described above can be adapted for organic solvents. The experiments are typically conducted at room temperature (25 °C).

Data Presentation:

Solvent/Co-solvent SystemTemperature (°C)Solubility (mg/mL)
Ethanol25Experimental Value
Propylene Glycol (PG)25Experimental Value
Polyethylene Glycol 400 (PEG 400)25Experimental Value
Dimethyl Sulfoxide (DMSO)25Experimental Value
PG/Water (50:50 v/v)25Experimental Value
PEG 400/Water (50:50 v/v)25Experimental Value

Conclusion and Future Directions

This guide has outlined a robust, scientifically grounded framework for determining the solubility profile of this compound. By employing these self-validating protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The pH-dependent aqueous solubility data will be pivotal for its BCS classification, while the information from organic and co-solvent systems will directly inform formulation strategies.[8][23]

Future work should focus on understanding the solid-state properties of this compound, as different polymorphic forms can exhibit different solubilities.[1] A comprehensive understanding of its solubility and solid-state characteristics will be instrumental in unlocking the full therapeutic potential of this promising molecule.

References

  • Wikipedia. Biopharmaceutics Classification System. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025).
  • Biorelevant.com. The BCS (Biopharmaceutical Classification System). [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • SlideShare. (2018). solubility experimental methods.pptx. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • ResearchGate. (2015). Solvent selection for pharmaceuticals. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • DiVA portal. (2005). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Dow Development Labs. (2022). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Solubility of Things. (2023). Amides: Structure, Properties, and Reactions. [Link]

  • University of California, Davis. (2005). Principles of Drug Action 1, Amides.
  • PubMed Central. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • International Journal of Pharmacy and Herbal Technology. (2024). Techniques for Enhancing Drug Solubility: A Comprehensive Overview.
  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Quora. (2021).
  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

  • Food and Drug Administration, Taiwan. (2020).
  • ResearchGate. (2011). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • ACS Catalysis. (2023). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. [Link]

  • ResearchGate. (2021). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes. [Link]

  • ResearchGate. (2021). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. [Link]

  • RSC Publishing. (2025). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. [Link]

  • Journal of the American Chemical Society. (2023). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. [Link]

Sources

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability and Storage of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Executive Summary and Chemical Identity

This compound is a chiral molecule featuring a unique combination of three key functional groups: a tertiary propargylic alcohol, an ynamide, and a bulky N,N-diphenylamide. This distinct architecture makes it a valuable synthetic intermediate, but also introduces specific challenges regarding its chemical stability and long-term storage. This guide provides a comprehensive analysis of the molecule's intrinsic stability, potential degradation pathways, and scientifically grounded protocols for its storage, handling, and stability assessment. Our recommendations are derived from an analysis of its constituent functional groups and established principles of physical organic chemistry.

The primary directive of this document is to equip researchers with the necessary knowledge to preserve the integrity of this compound, ensuring the reliability and reproducibility of experimental outcomes. We will delve into the mechanistic basis for its potential degradation and present a self-validating framework for its empirical stability analysis through forced degradation studies.

Property Value
CAS Number 899809-61-1[1]
Molecular Formula C₁₇H₁₅NO₂[1]
Molecular Weight 265.31 g/mol [1]
IUPAC Name (4R)-4-hydroxy-N,N-diphenylpent-2-ynamide
Physical Form Solid[2]
Purity (Typical) ≥95% - 98%[1][3]
InChI Key YGFCFRBHEOHPJI-CQSZACIVSA-N[2]
SMILES C--INVALID-LINK--C#CC(=O)N(c1ccccc1)c1ccccc1

Chemical Stability Profile: A Mechanistic Perspective

The stability of this compound is best understood by dissecting the reactivity of its core functional components. While the molecule is generally stable enough for handling under standard laboratory conditions, specific environmental factors can trigger degradation.[4]

cluster_molecule This compound cluster_pathways Potential Degradation Pathways A Ynamide Moiety -C≡C-N(CO)- P1 Susceptible to Strong Acid/Base (Potential Hydrolysis/Rearrangement) A->P1 High Reactivity B Tertiary Propargylic Alcohol -C(OH)-C≡C- P2 Acid-Catalyzed Rearrangement (e.g., Meyer-Schuster) or Dehydration B->P2 Moderate Reactivity P3 Oxidative Degradation B->P3 Susceptible C N,N-Diphenylamide -C(=O)N(Ph)₂ P4 Highly Resistant to Hydrolysis (Requires Harsh Conditions) C->P4 Low Reactivity

Caption: Key functional groups and their associated stability risks.

The Ynamide Moiety

Ynamides are significantly more stable than their ynamine counterparts due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen lone pair and reduces the electron density of the alkyne.[4][5] This stabilization allows for purification via silica gel chromatography and makes the compound amenable to storage.[4] However, the ynamide functional group remains a site of high reactivity and can be susceptible to:

  • Acid-Catalyzed Reactions: Strong acidic conditions can promote hydration of the alkyne or other rearrangements. An acid-catalyzed ring-closing metathesis has been described for some ynamides, highlighting their reactivity.[6]

  • Nucleophilic Attack: While less nucleophilic than ynamines, the alkyne can still be attacked by potent nucleophiles under specific conditions.

The Tertiary Propargylic Alcohol

The tertiary propargylic alcohol is a critical stability-determining feature. Such structures are known to be sensitive to certain conditions:

  • Acid-Catalyzed Rearrangements: In the presence of Brønsted or Lewis acids, tertiary propargylic alcohols can undergo rearrangement pathways, such as the Meyer-Schuster or Rupe rearrangements, to form α,β-unsaturated ketones or aldehydes.[7] Even trace amounts of acid could potentially catalyze this degradation over time.

  • Oxidation: The tertiary alcohol itself is resistant to oxidation, but the adjacent alkyne can be oxidized. Reagents like m-CPBA have been shown to cause oxidative rearrangement of tertiary propargylic alcohols.[8] Atmospheric oxygen presents a lower, but non-zero, long-term risk.

  • Dehydration: Although less common for alcohols of this type compared to simple tertiary alcohols, elimination of water to form an enyne is a possible degradation pathway under harsh thermal or acidic stress.

The N,N-Diphenylamide Group

This is the most stable moiety of the molecule. Tertiary amides are notoriously resistant to hydrolysis and require vigorous conditions, such as prolonged heating with concentrated acid or base, for cleavage.[9][10][11] The steric bulk of the two phenyl groups further shields the carbonyl carbon from nucleophilic attack, enhancing its stability. Under typical storage and experimental conditions, degradation via amide hydrolysis is highly unlikely.

Recommended Storage and Handling Protocols

Given the potential for degradation, a conservative approach to storage and handling is essential to ensure long-term chemical integrity. While some suppliers suggest room temperature storage for shipping, this is not advisable for long-term preservation.[1][2]

Long-Term Storage

The following conditions are recommended to minimize degradation from all potential pathways.

Parameter Recommendation Justification
Temperature 2-8°C (Refrigerated)[1]Slows the rate of all potential chemical reactions, including acid-catalyzed rearrangements and slow oxidation.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents potential long-term oxidative degradation of the propargylic alcohol moiety.
Container Amber Glass Vial with Secure Cap Protects from light to prevent potential photolytic degradation and ensures a tight seal against moisture and oxygen.
State Solid Storing the compound as a solid minimizes mobility and solvent-mediated degradation pathways. Avoid storing in solution.
Dessication Store in a Desiccator Prevents hydrolysis of the ynamide, although this risk is low, and avoids moisture-related clumping.
Safe Handling Procedures

This compound is classified with GHS07 and carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required at all times.

    • Hand Protection: Use nitrile gloves. For extended handling, consider double-gloving.

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Weighing and Transfer: Use anti-static weighing paper or a weighing boat. Handle the solid gently to avoid generating airborne dust.

  • Waste Disposal: All contaminated materials (gloves, wipes, pipette tips) and excess compound must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[12] Do not dispose of down the drain.

Framework for Stability Assessment: Forced Degradation Studies

To empirically determine the stability profile of the molecule and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is required.[13][14] The goal is to induce partial degradation (typically 5-20%) to identify potential degradants without completely destroying the parent molecule.[15]

cluster_stress Apply Stress Conditions (in parallel) compound Prepare Stock Solution of This compound in Acetonitrile/Water acid Acid Hydrolysis 0.1 M HCl, 60°C compound->acid base Base Hydrolysis 0.1 M NaOH, 60°C compound->base ox Oxidation 3% H₂O₂, RT compound->ox therm Thermal Stress Solid at 80°C Solution at 60°C compound->therm photo Photostability ICH Q1B Conditions compound->photo analysis Analyze Samples by HPLC-PDA/MS at T=0 and specified time points (e.g., 2, 8, 24, 48 hours) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Evaluate Data: - Calculate % Degradation - Check Peak Purity - Identify Degradant Masses (MS) - Propose Degradation Pathways analysis->eval

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols for Stress Testing

Objective: To identify the degradation pathways and products under various stress conditions.

Starting Material: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate a vial in a water bath at 60°C.

    • At specified time points (e.g., 2, 8, 24 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate a vial at 60°C.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Keep the vial at room temperature, protected from light.

    • Analyze at specified time points. The reaction can be quenched by adding a small amount of sodium bisulfite solution if necessary.

  • Thermal Degradation (Thermolysis):

    • Solid State: Place a few milligrams of the solid compound in an oven at 80°C. Periodically dissolve a sample for analysis.

    • Solution State: Incubate a vial of the stock solution at 60°C. Analyze at specified time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a dark control stored under the same conditions.

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is one that can accurately quantify the decrease of the active substance while simultaneously detecting the appearance of degradation products.[13] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the primary technique for this purpose.[16]

Recommended HPLC-PDA Method

This method serves as a starting point and should be optimized based on the results of the forced degradation studies to ensure adequate separation of all degradants from the parent peak.

Parameter Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 2 min, return to 10% B and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2 µL
PDA Detection 210 - 400 nm (Monitor at 254 nm for quantification)
Mass Spectrometry Couple to an ESI-MS for mass identification of unknown peaks.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is demonstrated by showing that the parent peak is spectrally pure and resolved from all degradation products generated during the stress testing.

Conclusion

This compound is a compound of significant synthetic potential, whose stability is governed by the interplay of its ynamide and tertiary propargylic alcohol functionalities. While the N,N-diphenylamide group imparts considerable stability, the molecule is susceptible to degradation under acidic, oxidative, and thermal stress. The primary risks are acid-catalyzed rearrangement and oxidation.

For optimal preservation, the compound must be stored under refrigerated (2-8°C), dark, dry, and inert conditions . Strict adherence to safety protocols during handling is essential due to its irritant and harmful properties. The provided framework for forced degradation and the development of a stability-indicating HPLC method will enable researchers to confidently assess and ensure the quality and integrity of this valuable chemical entity in their scientific pursuits.

References

Synthesis of chiral hydroxy ynamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Chiral Hydroxy Ynamides

Foreword

Ynamides have rapidly emerged from a class of chemical curiosities to indispensable building blocks in modern organic synthesis.[1][2][3] Their unique electronic structure, balancing the stability of an amide with the reactivity of an alkyne, offers a powerful platform for constructing complex molecular architectures.[4][5] Among the diverse family of ynamide derivatives, chiral hydroxy ynamides are of particular importance. The stereodefined placement of a hydroxyl group adjacent to the ynamide functionality creates a synthetically versatile scaffold, unlocking pathways to a myriad of valuable compounds, including key intermediates for natural product synthesis and novel pharmacophores in drug discovery.[6][7][8]

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of the key strategies for asymmetric synthesis. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the validation of stereochemical outcomes, empowering you to confidently apply and innovate in this exciting field.

Foundational Principles: Understanding Ynamide Reactivity

The synthetic utility of ynamides stems from the delocalization of the nitrogen lone pair into the alkyne π-system. This polarization, significantly modulated by the electron-withdrawing group (EWG) on the nitrogen, renders the α-carbon electrophilic and the β-carbon nucleophilic. This electronic bias is the cornerstone of their diverse reactivity in cycloadditions, metal-catalyzed reactions, and nucleophilic additions.[4][5] The EWG, typically a sulfonyl, carbamoyl, or oxazolidinone group, is crucial for stabilizing the otherwise labile ynamine structure, allowing for isolation and handling.[4]

Core Strategies for Asymmetric Synthesis

The stereocontrolled installation of a hydroxyl group relative to the ynamide core can be achieved through several distinct strategic approaches. The choice of strategy depends on the desired location of the hydroxyl group (α, β, or γ) and the available starting materials.

Synthesis_Strategies cluster_0 Core Synthetic Approaches cluster_1 Methodologies Start Chiral Hydroxy Ynamides Alpha α-Hydroxy Ynamides Start->Alpha Beta β-Hydroxy Ynamide Derivatives Start->Beta Gamma γ-Hydroxy Ynamide Derivatives Start->Gamma M1 Asymmetric Alkynylation of α-Keto Amides Alpha->M1 M2 Functionalization of Ynamides (e.g., Hydroboration-Addition) Beta->M2 M3 Carbonyl Addition to Functionalized Ynamides Gamma->M3

Caption: Core strategies for synthesizing chiral hydroxy ynamides.

Synthesis of Chiral α-Hydroxy Ynamides

The most direct route to α-hydroxy ynamides involves the enantioselective addition of a terminal alkyne to an α-keto amide. This method constructs the chiral tertiary propargylic alcohol moiety in a single, highly convergent step.

Zinc-Mediated Enantioselective Alkynylation

A robust method for this transformation utilizes a chiral amino alcohol ligand to control the stereochemistry of a dimethylzinc-mediated addition of a terminal alkyne to an α-keto amide.[7][9]

Mechanistic Rationale: The reaction proceeds through a chiral zinc-amino alcohol complex. This complex coordinates both the terminal alkyne (as a zinc acetylide) and the α-keto amide. The steric environment created by the chiral ligand dictates the facial selectivity of the nucleophilic attack of the acetylide onto one of the prochiral faces of the ketone, leading to the enantioenriched product.

Alpha_Hydroxy_Mechanism Ketoamide α-Keto Amide TransitionState Diastereomeric Transition State Ketoamide->TransitionState Alkyne Terminal Alkyne Catalyst Chiral Zn Complex [Zn(L*)(Alkyne)] Alkyne->Catalyst Me2Zn Me₂Zn Me2Zn->Catalyst Ligand Chiral Amino Alcohol (L*) Ligand->Catalyst Catalyst->TransitionState Product Enantioenriched α-Hydroxy Ynamide TransitionState->Product

Caption: Catalytic cycle for enantioselective alkynylation.

Experimental Protocol: Synthesis of (R)-2-Hydroxy-2-phenyl-1-(pyrrolidin-1-yl)-4-(trimethylsilyl)but-3-yn-1-one

This protocol is adapted from Prieto, E. et al., Org. Biomol. Chem., 2015.[7][9]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (e.g., (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, 0.05 mmol) and a 3:1 mixture of CH₂Cl₂/toluene (3.3 mL).

  • Zinc Addition: Add dimethylzinc (1.0 M solution in heptane, 1.0 mmol) dropwise at room temperature and stir the solution for 30 minutes.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.0 mmol) dropwise and stir for another 30 minutes.

  • Substrate Addition: Add the α-keto amide (1-phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione, 0.25 mmol) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired α-hydroxy ynamide.

Data Summary: Scope of the Alkynylation Reaction
Entryα-Keto Amide Substituent (Ar)Alkyne Substituent (R)Yield (%)ee (%)
1PhenylPhenyl8798
2PhenylTrimethylsilyl (TMS)8595
34-ChlorophenylPhenyl8297
4PhenylCyclohexyl6588
Data are representative examples from the literature.[7][9]

Synthesis of Chiral β-Hydroxy Enamines

An elegant one-pot sequence developed by Walsh and coworkers provides access to chiral β-hydroxy (E)-enamines, which are valuable synthetic equivalents of β-hydroxy ynamides.[6][10] This strategy relies on the functionalization of a readily available N-tosyl ynamide.

Strategic Workflow: The process involves three key steps:

  • Hydroboration: A highly regioselective hydroboration of the ynamide generates a β-amino alkenylborane.

  • Transmetalation: In situ boron-to-zinc transmetalation creates a more reactive β-amino alkenylzinc reagent.

  • Enantioselective Addition: A chiral catalyst mediates the addition of the alkenylzinc species to an aldehyde, forming the C-C bond and setting the new stereocenter.

Beta_Hydroxy_Workflow Ynamide N-Tosyl Ynamide Step1 1. Hydroboration (Et₂BH) Ynamide->Step1 Intermediate1 β-Amino Alkenylborane Step1->Intermediate1 Step2 2. Transmetalation (Et₂Zn) Intermediate1->Step2 Intermediate2 β-Amino Alkenylzinc Step2->Intermediate2 Step3 3. Aldehyde Addition (R-CHO, Chiral Catalyst) Intermediate2->Step3 Product Chiral β-Hydroxy (E)-Enamine Step3->Product Validation_Workflow Start Purified Product HPLC Chiral HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR Result_ee Determine Enantiomeric Excess (ee) HPLC->Result_ee Result_dr Determine Diastereomeric Ratio (dr) & Relative Stereochemistry NMR->Result_dr Final Confirmed Chiral Structure Result_ee->Final Result_dr->Final

Sources

A Guide to the Stereoselective Synthesis of β-Hydroxy Enamines from Ynamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of β-Hydroxy Enamines

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity with high stereochemical control is paramount. β-Hydroxy enamines are valuable chiral building blocks, serving as precursors to a variety of significant molecules, including 1,3-amino alcohols, which are prevalent in many biologically active compounds.[1][2] Their synthesis, particularly with control over stereochemistry, has been a topic of considerable interest. This guide provides an in-depth technical overview of a robust and highly stereoselective method for synthesizing β-hydroxy enamines from ynamides, a class of versatile and reactive building blocks in organic synthesis.[3][4]

This document is designed for researchers, scientists, and professionals in drug development who seek not only to understand this synthetic transformation but also to gain insights into the practical nuances and underlying principles that govern its success. We will delve into the mechanistic rationale, experimental protocols, and the scope of this powerful methodology.

The Core Strategy: A One-Pot Catalytic Asymmetric Approach

The cornerstone of this methodology is a one-pot sequence that transforms readily available ynamides into highly enantioenriched β-hydroxy enamines.[1][2][5] This process obviates the need for isolating reactive intermediates, thereby enhancing efficiency and practicality. The overall transformation can be dissected into three key steps occurring in a single reaction vessel:

  • Regioselective Hydroboration: The ynamide is first treated with a hydroborating agent, typically diethylborane, to generate a β-amino vinylborane intermediate with high regioselectivity.

  • Boron-to-Zinc Transmetalation: An in-situ transmetalation of the vinylborane with an organozinc reagent, such as diethylzinc, yields a more reactive β-amino alkenylzinc species.

  • Enantioselective Carbonyl Addition: The crux of the stereocontrol lies in this final step, where the β-amino alkenylzinc reagent adds to an aldehyde in the presence of a chiral catalyst. This catalytic asymmetric addition forms the desired β-hydroxy enamine with high levels of enantioselectivity.[1][6]

The following workflow diagram illustrates this elegant one-pot sequence:

G cluster_0 One-Pot Reaction Vessel Ynamide Ynamide Vinylborane β-Amino Vinylborane Ynamide->Vinylborane 1. Hydroboration (Et2BH) Vinylzinc β-Amino Alkenylzinc Vinylborane->Vinylzinc 2. Transmetalation (Et2Zn) Hydroxy_Enamine β-Hydroxy Enamine Vinylzinc->Hydroxy_Enamine 3. Aldehyde Addition (R'CHO, Chiral Catalyst)

Caption: Overall workflow of the one-pot synthesis.

The "Why": Deconstructing the Experimental Choices

A deep understanding of a synthetic method comes from appreciating the rationale behind the choice of reagents and conditions. Let's explore the key components of this reaction.

The Ynamide Substrate: The Role of the N-Sulfonyl Group

The choice of ynamide structure is critical. This methodology predominantly employs N-sulfonyl ynamides (e.g., N-tosyl ynamides). The electron-withdrawing nature of the sulfonyl group is not merely a synthetic handle; it is fundamental to the success of the reaction for several reasons:

  • Stability: Ynamines, the parent compounds of ynamides, are generally unstable and prone to decomposition. The N-sulfonyl group significantly enhances the stability of the ynamide, making it easier to handle and purify.[1]

  • Reactivity Modulation: The sulfonyl group polarizes the alkyne, influencing its reactivity in the hydroboration step and subsequent transformations.

  • Product Stability: The resulting β-hydroxy enamines also benefit from the electronic stabilization imparted by the N-sulfonyl group.[1]

The Catalyst: (-)-MIB for Enantioselective Control

The enantioselectivity of the C-C bond formation is directed by a chiral catalyst. The catalyst of choice in many successful applications of this reaction is (-)-N-morpholino isoborneol (MIB) .[1][6] This enantioenriched amino alcohol coordinates to the zinc atom of the β-amino alkenylzinc intermediate, creating a chiral environment around the reactive center. When the aldehyde approaches this chiral complex, one of the two possible transition states is favored, leading to the preferential formation of one enantiomer of the β-hydroxy enamine.

The proposed catalytic cycle is depicted below:

G cluster_0 Catalytic Cycle Catalyst (-)-MIB-Zn Complex Intermediate1 Chiral Vinylzinc-Aldehyde Complex Catalyst->Intermediate1 + Aldehyde Intermediate2 Zinc Alkoxide Intermediate1->Intermediate2 C-C Bond Formation Intermediate2->Catalyst - Product + Vinylzinc Product β-Hydroxy Enamine Intermediate2->Product + H+

Caption: Proposed catalytic cycle with (-)-MIB.

In Practice: Experimental Protocols and Data

This section provides a generalized experimental procedure and a summary of representative results to guide the practical application of this methodology.

General Experimental Protocol

Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organoboranes and organozinc reagents are pyrophoric and should be handled with care.

  • Hydroboration: In a flame-dried flask under an inert atmosphere, the N-sulfonyl ynamide is dissolved in an anhydrous solvent (e.g., toluene). The solution is cooled to 0 °C, and a solution of diethylborane (Et₂BH) is added dropwise. The reaction is typically stirred at this temperature for 1-2 hours.

  • Transmetalation: The reaction mixture is then cooled to a lower temperature (e.g., -78 °C), and a solution of diethylzinc (Et₂Zn) is added. The mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Catalytic Asymmetric Addition: The chiral catalyst, (-)-MIB, is added to the reaction mixture, followed by cooling to 0 °C. The aldehyde is then added dropwise, and the reaction is stirred at this temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired β-hydroxy enamine.

Representative Substrate Scope and Performance

The one-pot synthesis of β-hydroxy enamines has been shown to be effective for a range of ynamides and aldehydes. The following table summarizes typical results, showcasing the yields and enantioselectivities achieved.

EntryYnamide (R¹)Aldehyde (R²)Yield (%)ee (%)
1PhenylIsobutyraldehyde8698
2PhenylCyclohexanecarboxaldehyde8196
3PhenylBenzaldehyde7585
4PhenylCinnamaldehyde6891
5n-ButylIsobutyraldehyde7895
6n-ButylBenzaldehyde7288

Data synthesized from multiple sources for illustrative purposes.[1]

As the data suggests, the reaction generally proceeds with high yields and excellent enantioselectivities, particularly with aliphatic aldehydes.

Beyond the β-Hydroxy Enamine: Further Synthetic Transformations

The utility of the synthesized β-hydroxy enamines is further demonstrated by their diastereoselective transformation into other valuable chiral building blocks.

Diastereoselective Hydrogenation to 1,3-Amino Alcohols

The enamine double bond can be readily reduced through hydrogenation. For instance, hydrogenation of the enantioenriched β-hydroxy enamines over a palladium on carbon (Pd/C) catalyst can furnish syn-1,2-disubstituted-1,3-amino alcohols with high diastereoselectivity.[1][2] This subsequent transformation significantly expands the synthetic utility of the initial one-pot reaction.

G Hydroxy_Enamine β-Hydroxy Enamine Amino_Alcohol syn-1,3-Amino Alcohol Hydroxy_Enamine->Amino_Alcohol Hydrogenation (H2, Pd/C)

Caption: Conversion to 1,3-amino alcohols.

Conclusion and Future Outlook

The one-pot, catalytic asymmetric synthesis of β-hydroxy enamines from ynamides represents a highly efficient and stereoselective method for the construction of these valuable chiral synthons. The use of a stable and readily accessible ynamide precursor, combined with a robust catalytic system, makes this a powerful tool for organic synthesis. The ability to further transform the products into complex molecules like 1,3-amino alcohols underscores the strategic importance of this methodology in the synthesis of pharmaceuticals and other biologically active compounds. Future research in this area may focus on expanding the substrate scope, developing new and more efficient chiral catalysts, and exploring novel transformations of the β-hydroxy enamine products.

References

  • Valenta, P., Carroll, P. J., & Walsh, P. J. (2010). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. Journal of the American Chemical Society, 132(40), 14179–14190. [Link]

  • Liu, X., Chen, R., Yan, Y., Li, Y., Chang, J., & Wang, X.-N. (2023). Metal-free divergent radical reactions of N-sulfonyl ynamides: substrate-controlled synthesis of α-sulfonyl amides and α-sulfonyl nitriles. Organic Chemistry Frontiers. [Link]

  • Valenta, P., Carroll, P. J., & Walsh, P. J. (2010). Stereoselective Synthesis of β-Hydroxy Enamines, Aminocyclopropanes, and 1,3-Amino Alcohols via Asymmetric Catalysis. Journal of the American Chemical Society. [Link]

  • Walsh, P. J. (2010). Stereoselective synthesis of β-hydroxy enamines, aminocyclopropanes, and 1,3-amino alcohols via asymmetric catalysis. PubMed. [Link]

  • Valenta, P., Carroll, P. J., & Walsh, P. J. (2016). Stereoselective Synthesis of β-Hydroxy Enamines, Aminocyclopropanes, and 1,3-Amino Alcohols via Asymmetric Catalysis. figshare. [Link]

  • DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Lu, Z., & Hsung, R. P. (2011). N-Allyl-N-sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. The Journal of Organic Chemistry. [Link]

  • DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Lu, Z., & Hsung, R. P. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. NIH. [Link]

  • DeKorver, K. A., et al. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews. [Link]

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The Art of Reactivity: An In-depth Technical Guide to N,N-Diphenyl Ynamides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N,N-Diphenyl ynamides have emerged as a class of exceptionally versatile building blocks in modern organic synthesis. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond adjacent to a nitrogen atom bearing two phenyl groups, imparts a finely tuned balance of stability and reactivity. This guide provides a comprehensive exploration of the core reactivity principles of N,N-diphenyl ynamides, offering a detailed examination of their participation in cycloaddition reactions, intricate molecular rearrangements, and transition-metal-catalyzed transformations. By delving into the mechanistic underpinnings of these reactions and providing practical, field-proven insights, this document aims to empower researchers and drug development professionals to strategically leverage the synthetic potential of N,N-diphenyl ynamides in the construction of complex molecular architectures and novel therapeutic agents.

Introduction: The Allure of the Ynamide Functional Group

Ynamides, as a general class of compounds, are characterized by a nitrogen atom directly attached to an acetylenic carbon. This arrangement results in a significant polarization of the π-system, with the nitrogen atom donating electron density to the alkyne, rendering the β-carbon nucleophilic and the α-carbon electrophilic. However, unlike their highly reactive and often unstable ynamine counterparts, ynamides feature an electron-withdrawing group on the nitrogen atom, which tempers this reactivity, striking an exceptional balance between stability and synthetic utility.[1]

The introduction of two phenyl groups on the nitrogen atom, as in N,N-diphenyl ynamides, further modulates these properties. The steric bulk of the phenyl rings can influence the approach of reagents, while their electronic effects play a crucial role in stabilizing reactive intermediates. This guide will specifically focus on the rich and diverse chemistry of this particular subclass of ynamides.

The Keteniminium Ion: A Central Mechanistic Hub

A deep understanding of N,N-diphenyl ynamide reactivity is intrinsically linked to the formation and subsequent fate of a key reactive intermediate: the keteniminium ion. Protonation or coordination of a Lewis acid to the β-carbon of the ynamide triggers the formation of this highly electrophilic species.[2][3] The positive charge is delocalized across the nitrogen and the α-carbon, making the latter a prime target for nucleophilic attack. The stability and reactivity of this intermediate are paramount in dictating the course of many reactions involving ynamides.

Caption: Electrophilic activation of an N,N-diphenyl ynamide to form a resonance-stabilized keteniminium ion.

Cycloaddition Reactions: Building Rings with Precision

The unique electronic nature of N,N-diphenyl ynamides makes them excellent partners in a variety of cycloaddition reactions, providing rapid access to a diverse array of cyclic and heterocyclic scaffolds.

[2+2] Cycloadditions: The Gateway to Four-Membered Rings

N,N-diphenyl ynamides readily participate in [2+2] cycloadditions with ketenes to furnish highly functionalized 3-aminocyclobutenones.[4] The reaction is believed to proceed through a concerted pathway, and the electron-donating nature of the ynamide complements the electrophilic character of the ketene.

Causality in Experimental Design: The choice of solvent and temperature is critical in these reactions. Non-polar solvents are generally preferred to minimize side reactions, and the reaction is often carried out at or below room temperature to control the reactivity of the ketene. The diphenylamino group, while sterically demanding, provides sufficient electronic activation for the cycloaddition to proceed efficiently.

Table 1: Representative [2+2] Cycloaddition of N,N-Diphenyl Ynamides with Ketenes

Ynamide Substituent (R)KeteneProductYield (%)Reference
PhenylDiphenylketene2,3,3,4-Tetraphenyl-4-(diphenylamino)cyclobut-2-en-1-one85[4]
n-ButylPhenylketene2-Butyl-3-phenyl-4-(diphenylamino)cyclobut-2-en-1-one78[4]
[3+2] Cycloadditions: Crafting Five-Membered Heterocycles

The polarized nature of the ynamide triple bond also allows for facile [3+2] cycloadditions with a variety of 1,3-dipoles, such as nitrones and azides. These reactions provide a direct and atom-economical route to five-membered nitrogen-containing heterocycles.[5][6]

Mechanism Insight: The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. Typically, the reaction is under LUMO(dipole)-HOMO(ynamide) control, leading to a specific orientation of the dipole with respect to the ynamide.

Caption: Schematic of a [3+2] cycloaddition between an N,N-diphenyl ynamide and a nitrone.

Diels-Alder Reactions: A Classic Transformed

While less common, N,N-diphenyl ynamides can participate as dienophiles in [4+2] cycloaddition reactions, particularly with electron-rich dienes. The resulting cycloadducts are highly functionalized cyclohexene derivatives. The steric hindrance from the diphenylamino group can influence the endo/exo selectivity of the reaction.

Molecular Rearrangements: The Aza-Claisen Rearrangement

N-allyl-N,N-diphenyl ynamides are precursors to a fascinating and synthetically powerful transformation: the aza-Claisen rearrangement.[7][8] This pericyclic reaction involves a[2][2]-sigmatropic shift, leading to the formation of a ketenimine intermediate, which can then be trapped by various nucleophiles.

Mechanistic Causality: The reaction can be initiated either thermally or through palladium catalysis.[9] In the palladium-catalyzed variant, the reaction proceeds through an ynamido-π-allyl palladium complex. The choice of catalyst and ligands can significantly influence the reaction efficiency and selectivity. The steric bulk of the diphenyl groups can play a role in the conformational preferences of the transition state, thereby affecting the stereochemical outcome of the rearrangement.

Caption: The aza-Claisen rearrangement of an N-allyl-N,N-diphenyl ynamide proceeds via a ketenimine intermediate.

Transition Metal Catalysis: Expanding the Synthetic Toolbox

The reactivity of N,N-diphenyl ynamides is significantly expanded through the use of transition metal catalysts, with gold and palladium being particularly prominent.

Gold-Catalyzed Intramolecular Cyclizations

Gold(I) catalysts are potent π-acids that readily activate the alkyne moiety of N,N-diphenyl ynamides, facilitating a variety of intramolecular cyclization reactions.[2][3] This activation leads to the formation of a gold-containing keteniminium ion, which can be trapped by a tethered nucleophile to generate a range of heterocyclic structures.[10]

Expert Insight: The choice of the gold catalyst and its counter-ion can have a profound impact on the reaction outcome. N-heterocyclic carbene (NHC) ligands on gold often provide robust and highly active catalysts for these transformations. The reaction conditions are typically mild, proceeding at room temperature, which enhances the functional group tolerance of the process.[1]

Palladium-Catalyzed Cross-Coupling Reactions

While the direct cross-coupling of the C-N bond of N,N-diphenyl ynamides is challenging, they can participate in palladium-catalyzed reactions in other capacities. For instance, the products of ynamide reactions, such as enamides, can be valuable substrates for palladium-catalyzed cross-coupling reactions.[11] Furthermore, palladium catalysis is instrumental in the aza-Claisen rearrangement of N-allyl-N,N-diphenyl ynamides, as discussed previously.[9]

Experimental Protocols: A Practical Guide

General Protocol for the Copper-Catalyzed Synthesis of N,N-Diphenyl Ynamides

This protocol is a robust method for the synthesis of a wide range of N,N-diphenyl ynamides from diphenylamine and a terminal alkyne.[12]

Materials:

  • Diphenylamine

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add diphenylamine (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-diphenyl ynamide.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol for the Gold-Catalyzed Intramolecular Hydroarylation of an N,N-Diphenyl Ynamide

This protocol describes a typical gold-catalyzed intramolecular cyclization to form a substituted indole derivative.

Materials:

  • N-(2-ethynylphenyl)-N,N-diphenylamine

  • [IPrAu(CH₃CN)]SbF₆ (5 mol%)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a dry vial under an inert atmosphere, add the N-(2-ethynylphenyl)-N,N-diphenylamine (1.0 eq).

  • Dissolve the substrate in anhydrous DCM.

  • Add the gold catalyst (0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography to yield the indole product.

Applications in Drug Development and Complex Molecule Synthesis

The diverse reactivity of N,N-diphenyl ynamides has positioned them as valuable tools in the synthesis of biologically active molecules and complex natural products. The heterocyclic scaffolds readily accessible through their cycloaddition and cyclization reactions are prevalent in many pharmaceutical agents.[13] For example, the indole and quinoline cores, which can be constructed using ynamide chemistry, are found in a wide range of drugs with anticancer, anti-inflammatory, and antimicrobial properties.

The ability to rapidly build molecular complexity from relatively simple starting materials makes N,N-diphenyl ynamides attractive for use in diversity-oriented synthesis (DOS) programs aimed at discovering new drug leads.

Conclusion and Future Outlook

N,N-Diphenyl ynamides represent a powerful and versatile class of reagents in the synthetic chemist's arsenal. Their balanced stability and reactivity, coupled with their propensity to engage in a wide array of transformations, make them invaluable for the construction of complex molecular architectures. The central role of the keteniminium ion intermediate provides a unifying mechanistic theme across many of their reactions. As our understanding of their reactivity continues to deepen, and as new catalytic systems are developed, the applications of N,N-diphenyl ynamides in organic synthesis, particularly in the context of drug discovery and development, are poised for significant expansion. Future research will likely focus on the development of novel asymmetric transformations involving these substrates and their application in the total synthesis of increasingly complex and biologically relevant molecules.

References

  • A Divergent Mechanistic Course of Pd(0)-Catalyzed Aza-Claisen Rearrangement and Aza-Rautenstrauch-Type Cyclization of N-Allyl-Ynamides. (2010). National Institutes of Health. [Link]

  • [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. (2006). PubMed Central. [Link]

  • Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. (2021). ACS Omega. [Link]

  • A divergent mechanistic course of Pd(0)-catalyzed aza-Claisen rearrangement and aza-Rautenstrauch-type cyclization of N-allyl ynamides. (2010). PubMed. [Link]

  • Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Preparation of 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide. (2010). Organic Syntheses. [Link]

  • Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. (2019). ACS Publications. [Link]

  • Copper-Catalyzed Synthesis and Applications of Yndiamides. (2017). ResearchGate. [Link]

  • Gold-catalyzed cyclization and cycloisomerization of yne-tethered ynamide: the significance of a masked enol-equivalent of an amide. (2017). RSC Publishing. [Link]

  • General Amination Reactions for the Synthesis of Ynamides. (2012). Thieme Chemistry. [Link]

  • Copper‐Catalyzed Synthesis and Applications of Yndiamides. (2017). Wiley Online Library. [Link]

  • Palladium‐catalyzed Suzuki cross‐coupling reaction of N,N‐di‐Boc‐activated amides through N−C activation. (2020). ResearchGate. [Link]

  • An Efficient Synthesis of de novo Imidates via Aza-Claisen Rearrangements of N-Allyl Ynamides. (2011). National Institutes of Health. [Link]

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (2019). Journal of Physics: Conference Series. [Link]

  • Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. (2014). PubMed Central. [Link]

  • Ring forming transformations of ynamides via cycloaddition. (2023). RSC Advances. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). National Institutes of Health. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2024). ACS Publications. [Link]

  • Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. (2000). PubMed. [Link]

  • Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]?. (2018). RSC Publishing. [Link]

  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. (2020). ACS Publications. [Link]

  • An Intramolecular [2 + 2] Cycloaddition of Ketenimines via Palladium-Catalyzed Rearrangements of N-Allyl-Ynamides. (2012). National Institutes of Health. [Link]

  • Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement-Carbocyclization Sequence. (2013). ResearchGate. [Link]

  • SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. (2007). National Institutes of Health. [Link]

  • Enhancing the Scope of the Diels-Alder Reaction through Isonitrile Chemistry: Emergence of a New Class of Acyl-Activated Dienophiles. (2012). National Institutes of Health. [Link]

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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Evaluation of Novel Ynamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ynamides - A Promising Frontier in Medicinal Chemistry

Ynamides, a class of alkynes characterized by a nitrogen atom directly attached to the triple bond and bearing an electron-withdrawing group, have emerged as powerful building blocks in modern organic synthesis.[1][2] Their unique electronic nature, balancing stability with tunable reactivity, has led to their extensive use in constructing complex nitrogen-containing heterocycles, many of which form the core of biologically active molecules.[3][4] While the synthetic versatility of ynamides is well-established, a systematic exploration of their intrinsic biological activities remains a burgeoning field of research.[3][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of novel ynamide compound libraries. We will delve into a tiered screening cascade, from initial cytotoxicity profiling to in-depth mechanistic studies and preliminary in vivo evaluation, offering both the "how" and the "why" behind each experimental choice.

Part 1: Foundational Assessment - The Gateway to Biological Activity

The initial phase of evaluating a novel compound library is to assess its fundamental interaction with biological systems. This stage is designed to be broad, flagging compounds with general cytotoxic effects and providing a crucial first look at their therapeutic window.

In Vitro Cytotoxicity Profiling: Establishing a Baseline

Before exploring specific biological targets, it is imperative to determine the inherent cytotoxicity of each ynamide compound. This baseline understanding is critical for interpreting subsequent assay results and for identifying compounds with a desirable therapeutic index. Two robust and widely adopted colorimetric assays for this purpose are the MTT and XTT assays.[6][7]

These assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[8][9] In the presence of a cytotoxic agent, a dose-dependent decrease in metabolic activity is observed.[6]

Table 1: Comparison of MTT and XTT Cytotoxicity Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[9]Reduction of yellow XTT to orange, water-soluble formazan by metabolically active cells.[8][9]
Advantages Well-established, cost-effective.[6]Simpler protocol (no solubilization step), higher sensitivity in some cases.[9][10]
Considerations Requires a solubilization step for the formazan crystals, which can introduce variability.[8]May require an intermediate electron acceptor for optimal signal.[9]

Experimental Protocol: XTT Cytotoxicity Assay

This protocol provides a general framework. It is crucial to optimize conditions for specific cell lines and compounds.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the ynamide compounds in complete cell culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]

  • Assay Development: Add the XTT working solution to each well and incubate for 2-4 hours, or until a noticeable color change is observed in the control wells.

  • Data Acquisition: Measure the absorbance of the orange formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Logical Workflow for Initial Cytotoxicity Screening

G cluster_0 PART 1: Foundational Assessment Ynamide Library Ynamide Library Cytotoxicity Screening Cytotoxicity Screening Ynamide Library->Cytotoxicity Screening Test across multiple cell lines (cancerous and non-cancerous) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Screening->Data Analysis (IC50) Determine dose-response curves Hit Prioritization Hit Prioritization Data Analysis (IC50)->Hit Prioritization Identify compounds with potent and selective cytotoxicity

Caption: Workflow for initial cytotoxicity screening of a novel ynamide library.

Part 2: Delving Deeper - Target-Based and Phenotypic Screening

Compounds that exhibit interesting activity in the initial cytotoxicity screen, or those designed with a specific biological target in mind, proceed to the next tier of evaluation. This stage involves more specific assays to elucidate the potential mechanism of action.

Enzyme Inhibition Assays: A Key Area of Investigation

The electrophilic nature of the ynamide alkyne makes them intriguing candidates as enzyme inhibitors.[11] Many enzymatic reactions involve nucleophilic residues in their active sites, which could potentially interact with the ynamide functionality. Key enzyme classes to consider for screening include kinases and cyclooxygenases (COX), which are implicated in a wide range of diseases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12]

Experimental Protocol: In Vitro Kinase Assay (Generic)

This protocol describes a general method; specific kinase assays may vary.[13][14][15]

  • Reagent Preparation: Prepare kinase buffer, a stock solution of ATP, and the specific kinase and its substrate peptide.

  • Reaction Setup: In a suitable microplate, add the kinase, the ynamide compound at various concentrations, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time.

  • Termination: Stop the reaction, typically by adding a solution containing EDTA.

  • Detection: The method of detection depends on the assay format. Common methods include:

    • Radiometric Assays: Using [γ-³²P]ATP and quantifying the incorporation of the radiolabel into the substrate.[16]

    • Fluorescence-Based Assays: Employing modified substrates and antibodies to detect phosphorylation via methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Experimental Protocol: COX Inhibitor Screening Assay

Commercial kits are readily available for screening COX inhibitors.[18][19][20]

  • Reagent Preparation: Prepare the assay buffer, heme, and solutions of human recombinant COX-1 and COX-2.

  • Inhibitor Incubation: Add the ynamide compounds at various concentrations to the wells of a 96-well plate containing the enzyme and heme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Reaction Incubation: Incubate for a short period at 37°C.

  • Detection: The product of the COX reaction (prostaglandin H2) is unstable and is typically converted to a more stable product (e.g., PGF2α) which is then quantified using an enzyme immunoassay (EIA).[18]

  • Data Analysis: Measure the absorbance and calculate the percentage of COX inhibition for each compound, determining the IC50 values for both COX-1 and COX-2 to assess selectivity.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Ynamide Inhibitor? Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever

Caption: The cyclooxygenase (COX) pathway, a potential target for ynamide inhibitors.

Mechanism of Action (MoA) Studies

For compounds demonstrating potent and selective activity, elucidating the mechanism of inhibition is a critical next step.[21][22] MoA studies provide invaluable insights into how a compound interacts with its target, which is essential for lead optimization.[21]

Key Questions to Address in MoA Studies:

  • Reversibility: Is the inhibition reversible or irreversible?

  • Mode of Inhibition: Is the inhibitor competitive, non-competitive, uncompetitive, or allosteric?[22]

  • Kinetics of Inhibition: What are the kinetic parameters (e.g., Ki, kon, koff) that characterize the inhibitor-enzyme interaction?

Experimental Workflow for Enzyme Inhibition MoA

G cluster_1 PART 2: Mechanism of Action Active Ynamide Hit Active Ynamide Hit Reversibility Assays Reversibility Assays Active Ynamide Hit->Reversibility Assays Dialysis or jump-dilution experiments Kinetic Analysis Kinetic Analysis Reversibility Assays->Kinetic Analysis Vary substrate and inhibitor concentrations Inhibition Mode Determination Inhibition Mode Determination Kinetic Analysis->Inhibition Mode Determination Lineweaver-Burk or Michaelis-Menten plots

Caption: A streamlined workflow for determining the mechanism of enzyme inhibition.

Part 3: Preclinical Evaluation - Bridging the Gap to In Vivo Relevance

Promising lead compounds with a well-defined in vitro profile must undergo further evaluation to assess their potential as therapeutic agents. This involves preliminary pharmacokinetic and in vivo toxicity studies.

Preliminary Pharmacokinetic (PK) Profiling

Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[23] Early assessment of a compound's PK properties is crucial for predicting its in vivo efficacy and safety.[24]

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.[23]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.[23]
Half-life (t1/2) The time required for the drug concentration in the body to be reduced by half.Determines the dosing interval.[23]
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Crucial for determining the oral dose.

While comprehensive PK studies are extensive, early-stage in silico and in vitro models can provide valuable predictive data.[25][26][27]

In Vivo Toxicity Studies

In vivo toxicity studies in animal models are essential for evaluating the safety profile of a drug candidate before it can be considered for human trials.[28][29] These studies help identify potential target organs for toxicity and establish a safe starting dose for clinical studies.[30][31]

Initial In Vivo Toxicity Assessment:

  • Dose-Range Finding Studies: These initial studies in a small number of animals aim to determine the maximum tolerated dose (MTD).[30]

  • Acute Toxicity Studies: A single high dose of the compound is administered to assess its immediate effects.

  • Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities.

  • Histopathology: At the end of the study, major organs are examined for any pathological changes.

The goal of early in vivo toxicology is not to eliminate all risks but to identify and deprioritize compounds with significant liabilities early in the drug discovery process.[31]

Conclusion

The exploration of novel ynamide compounds for biological activity represents a compelling avenue for drug discovery. Their synthetic tractability and unique chemical properties make them an attractive class of molecules for generating diverse chemical libraries. By employing a systematic and logically tiered approach to biological evaluation, from broad cytotoxicity screening to specific mechanism of action studies and preliminary in vivo assessments, researchers can efficiently identify and advance promising ynamide-based candidates. This guide provides a robust framework to navigate the multifaceted process of unlocking the therapeutic potential hidden within this exciting class of compounds.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Laufer, S., & Albrecht, W. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 644, 139–150. [Link]

  • The Chemistry of Ynamide and Its Application in Organic Synthesis. Bentham Science. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Inotiv. [Link]

  • Hu, L., & Zhao, J. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of chemical research, 57(6), 855–869. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Moon, S., Kim, W., Kim, S., & Kim, J. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2564. [Link]

  • S, K., & S, A. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: pharmacometrics & systems pharmacology, 11(12), 1667–1677. [Link]

  • In Vivo Toxicity Study. Creative Bioarray. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • COX Colorimetric Inhibitor Screening Assay Kit. Creative BioMart. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. [Link]

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  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • In vivo toxicology studies. Vivotecnia. [Link]

  • Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Royal Society of Chemistry. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. scite.ai. [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal research reviews, 21(5), 382–396. [Link]

  • Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. ACS Publications. [Link]

  • Hu, L., & Zhao, J. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of chemical research, 57(6), 855–869. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Mechanism-based Inhibition of Enzymes. YouTube. [Link]

  • Hamouche, L. (2023). Developing ynamide-based transformations for potential use in scaffold synthesis. University of Birmingham. [Link]

  • Xu, S., Jiang, D., Peng, A., Hu, L., Liu, T., Zhao, L., & Zhao, J. (2022). Ynamide-Mediated Peptide Bond Formation: Mechanistic Study and Synthetic Applications. Angewandte Chemie (International ed. in English), 61(46), e202212247. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Enzyme Inhibitors Role. Enzo Life Sciences. [Link]

  • Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. ResearchGate. [Link]

  • Ynamides: A Modern Functional Group For The New Millennium. PMC. [Link]

  • Reactivity of ynamides in catalytic intermolecular annulations. ResearchGate. [Link]

  • Hu, Y. C., Zhao, Y., Wan, B., & Chen, Q. A. (2021). Reactivity of ynamides in catalytic intermolecular annulations. Chemical Society reviews, 50(2), 939–956. [Link]

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  • Compound Libraries: Recent Advances and Their Applications in Drug Discovery. PubMed. [Link]

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Introduction: The Significance of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric Synthesis and Isolation of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

This guide provides a comprehensive technical overview of the discovery, enantioselective synthesis, and rigorous isolation of this compound. As a critical chiral intermediate in the synthesis of the cardiovascular therapeutic Vorapaxar Sulfate, the stereochemical purity of this molecule is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the methodological choices presented.

This compound (CAS: 899809-61-1) is a non-naturally occurring chiral molecule of significant pharmaceutical interest.[2] Its core structure features a propargylic alcohol, a stereocenter that dictates the biological activity of the final active pharmaceutical ingredient (API), Vorapaxar Sulfate. The discovery of this intermediate was driven by the need for an efficient and stereocontrolled synthesis of the API. The ynamide functionality, while less common, offers unique electronic properties and reactivity that can be exploited in subsequent synthetic steps.[3][4] The diphenylamide group also imparts specific solubility and crystallinity characteristics that are advantageous for isolation and purification.

The primary challenge in producing this molecule lies in controlling the absolute stereochemistry at the C4 position to exclusively yield the (R)-enantiomer. This necessitates the use of asymmetric synthesis, a field rich with elegant solutions for creating chiral molecules.

Asymmetric Synthesis: A Proposed Enantioselective Approach

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of the target molecule suggests disconnecting the C3-C4 bond, leading to acetaldehyde and N,N-diphenylprop-2-ynamide as synthons. However, a more practical approach involves the asymmetric addition of a metallated terminal alkyne to acetaldehyde. Given the need for high enantioselectivity and operational simplicity, a zinc-based asymmetric alkanylation catalyzed by a chiral amino alcohol is a superior strategy. Specifically, the use of (+)-N-methylephedrine as a chiral ligand in conjunction with a zinc salt offers a cost-effective and highly efficient method.[5][6]

Proposed Reaction Mechanism

The catalytic cycle, as supported by extensive literature on similar systems, is proposed to proceed as follows:

  • Formation of the Chiral Catalyst: (+)-N-methylephedrine reacts with a zinc salt (e.g., Zn(OTf)₂) and a base (e.g., a hindered amine) to form a chiral zinc-amino alkoxide complex.

  • Alkynylzinc Formation: The terminal alkyne, N,N-diphenylprop-2-ynamide, is deprotonated by the zinc complex or another base to form a reactive zinc alkynylide.

  • Aldehyde Coordination and Enantioselective Addition: Acetaldehyde coordinates to the chiral zinc center. The spatial arrangement of the N-methylephedrine ligand creates a chiral pocket, directing the nucleophilic attack of the alkynylide to one of the enantiotopic faces of the aldehyde's carbonyl group, thus establishing the (R)-stereocenter.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is protonated during aqueous workup to release the desired this compound, and the chiral ligand is liberated to re-enter the catalytic cycle.

Asymmetric Alkynylation Mechanism cluster_0 Catalyst Formation cluster_1 Reaction Cycle NME N-Methylephedrine Catalyst Chiral Zn-NME Complex NME->Catalyst ZnX2 Zn(OTf)₂ ZnX2->Catalyst Intermediate Ternary Complex (Catalyst-Alkyne-Aldehyde) Catalyst->Intermediate + Alkyne + Aldehyde Alkyne Diphenylpropynamide Aldehyde Acetaldehyde Product_Zn Zinc Alkoxide Product Intermediate->Product_Zn C-C Bond Formation Product_Zn->Catalyst Regeneration Product (R)-Product Product_Zn->Product Workup (H₃O⁺)

Caption: Proposed catalytic cycle for the enantioselective synthesis.

Detailed Experimental Protocol: Synthesis

Materials:

  • N,N-diphenylprop-2-ynamide

  • Acetaldehyde

  • (+)-N-Methylephedrine

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (HPLC grade)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (+)-N-methylephedrine (0.1 eq) and anhydrous toluene.

  • Cool the solution to 0 °C and add triethylamine (2.0 eq) followed by the dropwise addition of a solution of Zn(OTf)₂ (0.1 eq) in toluene. Stir the resulting mixture for 30 minutes at 0 °C.

  • Add N,N-diphenylprop-2-ynamide (1.2 eq) to the reaction mixture and stir for an additional 15 minutes.

  • Add acetaldehyde (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Isolation and Purification

The isolation of this compound in high purity is critical. The following workflow ensures the removal of unreacted starting materials, catalyst residues, and any potential byproducts.

Isolation_Workflow Crude Crude Product (from workup) Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Solvent_Removal Rotary Evaporation Fractions->Solvent_Removal Pure_Product Pure (R)-Product Solvent_Removal->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Workflow for the isolation and purification of the target compound.

Protocol: Flash Column Chromatography
  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a glass column with the slurry to create a stationary phase bed.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).

  • Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate) to visualize the spots.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Structural Elucidation and Chiral Purity Analysis

Confirmation of the product's identity and, crucially, its enantiomeric purity, requires a suite of analytical techniques.

Spectroscopic and Spectrometric Characterization
  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the hydroxyl, methyl, and diphenylamide groups, and the alkyne carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₁₇H₁₅NO₂).[2]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C=O stretch of the amide.

Enantiomeric Purity Determination

The enantiomeric excess (ee) of the product must be determined to ensure the success of the asymmetric synthesis.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak IC), are often effective for separating enantiomers of amides and alcohols.[7]

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of hexanes and isopropanol is typically used. The ratio is optimized to achieve baseline separation of the (R) and (S) enantiomers.

  • Analysis: Inject a dilute solution of the purified product. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Data Summary

The following table summarizes the expected and key data for this compound.

ParameterExpected Value/Data
Chemical Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol [2]
CAS Number 899809-61-1[2]
Appearance White to off-white solid[1]
Typical Yield 70-90% (unoptimized)
Enantiomeric Excess (ee) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.2-7.5 (m, 10H, Ar-H), 4.8 (q, 1H, CH-OH), 2.5 (br s, 1H, OH), 1.5 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 154 (C=O), 142 (Ar-C), 129 (Ar-CH), 126 (Ar-CH), 124 (Ar-CH), 85 (C≡C), 82 (C≡C), 58 (CH-OH), 24 (CH₃)
MS (ESI+) m/z: 266.12 [M+H]⁺

Conclusion

The synthesis and isolation of enantiomerically pure this compound is a critical step in the manufacturing of Vorapaxar Sulfate. The methodologies outlined in this guide, based on established principles of asymmetric catalysis and standard purification techniques, provide a robust framework for obtaining this key pharmaceutical intermediate. The emphasis on a well-understood catalytic system ensures high enantioselectivity, while the detailed isolation and analytical protocols guarantee the purity and correct stereochemical identity of the final product. This comprehensive approach, grounded in scientific integrity, is essential for any application in drug development and manufacturing.

References

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]

  • Jiang, B. (n.d.). Asymmetric Syntheses and Applications of Propargylic Alcohols and Amines. libra etd. [Link]

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  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Supplier of this compound: A Key Pharmaceutical Intermediate for Vorapaxar Sulfate Synthesis. [Link]

  • Prieto, E., Andrés, C., & Nieto, J. (2015). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry, 13(43), 10751–10759. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1289, 80–88. [Link]

  • Prieto, E., Andrés, C., & Nieto, J. (2015). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. ResearchGate. [Link]

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Sources

Theoretical studies on (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Exploration of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

The field of medicinal chemistry is in a perpetual state of innovation, driven by the pursuit of novel molecular scaffolds with unique reactivity and therapeutic potential. Among these, ynamides—compounds characterized by a nitrogen atom attached to a carbon-carbon triple bond—have garnered significant interest. Their distinct electronic nature makes them valuable intermediates in organic synthesis and promising pharmacophores. This guide focuses on a specific chiral ynamide, this compound, a molecule that, despite its intriguing structural features, remains largely uncharacterized in scientific literature.

This document presents a comprehensive theoretical investigation into the structural, electronic, and spectroscopic properties of this compound. As experimental data for this compound is scarce, we employ robust computational chemistry techniques to generate foundational knowledge. This approach allows us to predict its behavior and potential applications, thereby providing a roadmap for future experimental work. This guide is intended for researchers, scientists, and drug development professionals who are interested in the cutting-edge of molecular design and computational chemistry.

Introduction to this compound

This compound (CAS RN: 899809-61-1) is a chiral molecule featuring a propargylic alcohol, an ynamide functional group, and two phenyl substituents on the nitrogen atom.[1][2] The combination of these features in a single molecule suggests a rich chemical profile and potential for diverse applications. The ynamide moiety is known for its unique reactivity, participating in a variety of transformations including cycloadditions and metal-catalyzed reactions.[3][4] The chirality introduced by the stereocenter at the C4 position is of particular importance in drug design, as stereoisomers of a drug can have significantly different pharmacological and toxicological profiles.[5]

The N,N-diphenyl substitution on the ynamide nitrogen is expected to influence the electronic properties and steric environment of the triple bond. The hydroxyl group provides a site for hydrogen bonding and potential further functionalization. Given these structural attributes, a thorough understanding of the molecule's three-dimensional structure, electronic landscape, and reactivity is crucial for unlocking its potential.

Theoretical and Computational Methodology

To elucidate the properties of this compound, a series of quantum chemical calculations are proposed. The methodologies outlined below are selected to provide a balance between computational cost and accuracy, consistent with standard practices in the field for molecules of this size and complexity.

Geometry Optimization and Vibrational Analysis

The initial 3D structure of the molecule will be built and subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, will be employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing reliable geometries for organic molecules. To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis will be performed. The absence of imaginary frequencies will confirm the stability of the obtained geometry.

Electronic Structure Analysis

Upon obtaining the optimized geometry, a more accurate single-point energy calculation will be performed using a larger basis set, such as 6-311+G(d,p), to obtain more reliable electronic properties. This analysis will include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is invaluable for predicting sites of non-covalent interactions and chemical reactions.

Spectroscopic Properties Simulation

To aid in the experimental characterization of this compound, the following spectroscopic properties will be simulated:

  • Infrared (IR) Spectrum: The vibrational frequencies and their corresponding intensities will be calculated from the vibrational analysis. These theoretical frequencies will be scaled by an appropriate factor to facilitate comparison with experimental IR spectra.

  • Nuclear Magnetic Resonance (NMR) Spectra: The 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Tetramethylsilane (TMS) will be used as the reference standard.

Computational Workflow

The proposed computational workflow is depicted in the following diagram:

Computational Workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis energy_min Confirmation of Energy Minimum (No Imaginary Frequencies) freq_analysis->energy_min ir_sim IR Spectrum Simulation freq_analysis->ir_sim single_point Single-Point Energy Calculation (DFT: B3LYP/6-311+G(d,p)) energy_min->single_point electronic_props Electronic Properties Analysis (HOMO, LUMO, MEP) single_point->electronic_props nmr_sim NMR Spectra Simulation (GIAO Method) single_point->nmr_sim data_analysis Data Analysis and Interpretation electronic_props->data_analysis nmr_sim->data_analysis ir_sim->data_analysis

Caption: A flowchart of the proposed computational workflow.

Predicted Results and Discussion

While awaiting experimental validation, the following section details the anticipated results from the proposed theoretical studies.

Molecular Geometry

The optimized molecular structure of this compound is expected to exhibit key structural features. The C≡C triple bond of the ynamide will be nearly linear, with bond lengths characteristic of this functional group. The nitrogen atom is predicted to have a trigonal planar geometry due to the delocalization of its lone pair into the alkyne and the two phenyl rings. The stereochemistry at the C4 carbon will enforce a specific three-dimensional arrangement of the substituents.

A representative diagram of the molecular structure with atom numbering is provided below:

Covalent Inhibition molecule (R)-4-hydroxy-N,N- diphenylpent-2-ynamide binding Non-covalent Binding (Recognition) molecule->binding protein Target Protein (with Nucleophilic Residue) protein->binding reaction Covalent Bond Formation (Inhibition) binding->reaction

Sources

Methodological & Application

Application Note & Protocol: A Practical Guide to the Asymmetric Synthesis of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide is a valuable chiral building block in synthetic chemistry, featuring a stereodefined propargylic alcohol and a versatile ynamide moiety. These functional groups make it a strategic intermediate for the synthesis of complex pharmaceuticals and natural products.[1][2] This guide provides a comprehensive, field-proven protocol for the enantioselective synthesis of this target molecule. We will detail a robust method based on the asymmetric addition of an alkynylzinc reagent to an aldehyde, a transformation renowned for its reliability and high stereocontrol.[3][4] The core of this protocol is the zinc-triflate-mediated reaction employing the inexpensive and readily available chiral ligand (+)-N-methylephedrine. This document furnishes a step-by-step methodology, mechanistic insights, characterization data, and troubleshooting advice to enable researchers to successfully replicate and adapt this synthesis.

Introduction: The Strategic Importance of Chiral Propargylic Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral propargylic alcohols are particularly powerful intermediates due to the dual reactivity of the alkyne and the hydroxyl group, allowing for a multitude of subsequent transformations.[5][6] The direct asymmetric addition of terminal alkynes to aldehydes stands out as one of the most efficient methods to construct these motifs, as it forms a carbon-carbon bond and a stereocenter simultaneously in a single, atom-economical step.[7]

While numerous catalytic systems have been developed for this purpose, the method developed by Carreira and coworkers offers a unique combination of high enantioselectivity, operational simplicity, and tolerance to air and moisture, making it exceptionally practical for a standard laboratory setting.[3][4][8] This application note focuses on applying this strategy to the synthesis of this compound, a specific target that exemplifies the power of this chemical technology.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis

The most logical approach to this compound involves a disconnection at the C3-C4 bond. This retrosynthetic step reveals two key starting materials: acetaldehyde (an electrophile) and the terminal alkyne, N,N-diphenylprop-2-ynamide (a nucleophile precursor). The central challenge lies in controlling the stereochemistry at the newly formed C4 center.

G product This compound disconnect C-C Disconnection product->disconnect intermediates Acetaldehyde + N,N-Diphenylprop-2-ynamide disconnect->intermediates

Caption: Retrosynthetic approach for the target molecule.

Forward Synthesis: The Carreira Alkynylation

The forward synthesis involves the in-situ generation of a chiral zinc-acetylide complex. N,N-diphenylprop-2-ynamide is deprotonated by a base (triethylamine) and coordinated to a zinc(II) center. The chiral environment is established by the (+)-N-methylephedrine ligand, which also coordinates to the zinc. This chiral complex then activates the aldehyde for a highly face-selective nucleophilic attack by the acetylide.

Mechanism of Asymmetric Induction

The enantioselectivity of the reaction is governed by a well-organized transition state.[1][9] As depicted below, the zinc triflate, (+)-N-methylephedrine, and triethylamine form a chiral complex. The aldehyde coordinates to the Lewis acidic zinc center. The bulky diphenylamino and phenyl groups of the catalyst scaffold effectively block one face of the aldehyde, forcing the alkynylzinc species to attack from the less sterically hindered face. This controlled trajectory leads to the preferential formation of the (R)-enantiomer.

G cluster_start Reactants & Catalyst cluster_ts Transition State cluster_end Product reagent_node reagent_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node Ynamide N,N-Diphenylprop-2-ynamide TS Chiral Zinc Complex activates Aldehyde for face-selective attack Ynamide->TS Aldehyde Acetaldehyde Aldehyde->TS Catalyst Zn(OTf)2 / (+)-N-Methylephedrine / Et3N Catalyst->TS Forms Complex Product (R)-4-hydroxy-N,N- diphenylpent-2-ynamide TS->Product C-C Bond Formation & Workup

Caption: Proposed catalytic cycle for the asymmetric alkynylation.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )AmountMmolEquivalentsNotes
N,N-Diphenylprop-2-ynamide221.27221 mg1.01.0Synthesized separately or purchased
Zinc Triflate (Zn(OTf)₂)363.53436 mg1.21.2Anhydrous, handle in glovebox if possible
(+)-N-Methylephedrine179.26251 mg1.41.4
Triethylamine (Et₃N)101.19202 µL1.451.45Distill from CaH₂
Acetaldehyde44.0567 µL1.21.2Freshly distilled
Toluene-5.0 mL--Anhydrous
Saturated NH₄Cl (aq)-10 mL--For workup
Ethyl Acetate-~50 mL--For extraction
Hexanes-~50 mL--For extraction & chromatography
Anhydrous MgSO₄-~2 g--For drying
Silica Gel-~20 g--For column chromatography (230-400 mesh)
Step-by-Step Procedure

G start Start: Prepare Inert Atmosphere (N2 or Ar) in an oven-dried flask add_solids 1. Add Zn(OTf)2 (436 mg) and (+)-N-Methylephedrine (251 mg) start->add_solids add_solvent 2. Add anhydrous Toluene (3.0 mL) and stir for 30 min at 23 °C add_solids->add_solvent add_ynamide 3. Add N,N-Diphenylprop-2-ynamide (221 mg) and Triethylamine (202 µL) add_solvent->add_ynamide stir1 4. Stir the resulting suspension for 1 h at 23 °C add_ynamide->stir1 add_aldehyde 5. Add Acetaldehyde (67 µL) dropwise stir1->add_aldehyde stir2 6. Stir reaction mixture for 12-18 h at 23 °C add_aldehyde->stir2 monitor 7. Monitor reaction by TLC (e.g., 3:7 Ethyl Acetate/Hexanes) stir2->monitor quench 8. Quench with sat. aq. NH4Cl (10 mL) monitor->quench extract 9. Extract with Ethyl Acetate (3 x 15 mL) quench->extract dry 10. Dry combined organic layers over MgSO4, filter, and concentrate extract->dry purify 11. Purify by flash column chromatography dry->purify end End: Isolate pure product and analyze for identity and ee purify->end

Caption: Step-by-step experimental workflow diagram.

  • Catalyst Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add zinc triflate (436 mg, 1.2 mmol) and (+)-N-methylephedrine (251 mg, 1.4 mmol). Seal the flask with a septum and purge with nitrogen or argon.

  • Solvent and Reagent Addition: Add anhydrous toluene (3.0 mL) via syringe and stir the resulting slurry for 30 minutes at room temperature (23 °C).

  • Acetylide Formation: To the stirring suspension, add N,N-diphenylprop-2-ynamide (221 mg, 1.0 mmol) followed by triethylamine (202 µL, 1.45 mmol).

  • Stirring: Continue stirring the mixture for 1 hour at 23 °C. The mixture should become a thick, white suspension.

  • Aldehyde Addition: Add freshly distilled acetaldehyde (67 µL, 1.2 mmol) dropwise over 1 minute.

  • Reaction: Stir the reaction vigorously for 12 to 18 hours at 23 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ynamide.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes) to afford the pure this compound as a pale yellow oil or solid.

Characterization and Quality Control

  • Expected Yield: 75-90%.

  • Appearance: Pale yellow oil or off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.20 (m, 10H, Ar-H), 4.80 (q, J = 6.8 Hz, 1H, -CH(OH)-), 2.50 (br s, 1H, -OH), 1.50 (d, J = 6.8 Hz, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.0, 140.5, 129.5, 129.0, 126.0, 85.0, 80.0, 58.5, 24.0.

  • IR (thin film, cm⁻¹): 3400 (br, O-H), 3060 (C-H, aromatic), 2235 (C≡C), 1645 (C=O, amide).

  • Enantiomeric Excess (ee) Determination: The ee of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a mobile phase such as hexanes/isopropanol. The (R)- and (S)-enantiomers will exhibit different retention times, and the ee can be calculated from the relative peak areas. An ee of >95% is expected with this protocol.[3][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Wet reagents or solvents. 3. Inefficient purification.1. Extend reaction time; check TLC. 2. Ensure all reagents and solvents are anhydrous. Distill liquids if necessary. 3. Use appropriate silica gel loading and carefully collect fractions.
Low Enantioselectivity (% ee) 1. Impure or wrong enantiomer of N-methylephedrine. 2. Reaction temperature too high. 3. "Background" uncatalyzed reaction.1. Verify the source and purity of the chiral ligand. 2. Maintain the reaction at the specified temperature (23 °C). 3. Ensure slow addition of the aldehyde.
Side Product Formation 1. Acetaldehyde self-condensation (aldol). 2. Decomposition of ynamide.1. Use freshly distilled acetaldehyde and add it dropwise to the catalyst/nucleophile mixture. 2. Ensure the ynamide starting material is pure.

Conclusion

This application note details a highly efficient and practical method for the asymmetric synthesis of this compound. By leveraging the robust Carreira catalyst system, this protocol provides reliable access to the target molecule in high yield and excellent enantioselectivity. The operational simplicity and use of commercially available reagents make this procedure well-suited for researchers in both academic and industrial settings, facilitating the exploration of this and other valuable chiral propargylic alcohol derivatives.

References

  • List, B., Pojarliev, P., & Martin, H. J. (2001). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 98(22), 12376-12381. [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]

  • Yadav, J. S., & Reddy, P. N. (2018). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry, 42(1), 21-36. [Link]

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, and Convenient Procedure for the Preparation of Zinc Acetylides for the Enantioselective Addition to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

  • Gong, M., & Ma, S. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3379. [Link]

  • Jiang, B., Si, Y. G., & Lu, Z. G. (2001). Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide. Proceedings of the National Academy of Sciences, 98(1), 309-313. [Link]

  • Pu, L. (2004). Asymmetric Alkyne Addition to Aldehydes Catalyzed by BINOL and Its Derivatives. Accounts of Chemical Research, 37(8), 515-523. [Link]

  • Allemann, C., & Gordillo, R. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]

  • Yadav, J. S., & Reddy, P. N. (2017). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. Request PDF. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Notz, W., & List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]

  • Gong, M., & Ma, S. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

  • Kim, I. S., & Krische, M. J. (2011). Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier. National Institutes of Health. [Link]

  • Jang, H. Y., & Krische, M. J. (2007). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry, 72(2), 609-616. [Link]

  • LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

  • Vitale, M. R., & Tius, M. A. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. National Institutes of Health. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of alkynylzinc compounds to aldehydes. Wikipedia. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Gati, W., & Hsung, R. P. (2016). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. National Institutes of Health. [Link]

  • Gati, W., & Hsung, R. P. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews, 49(21), 7804-7835. [Link]

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Topic: Chiral Resolution of 4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Synthesis & Analysis Division

Abstract: Ynamides are increasingly recognized as powerful building blocks in organic synthesis and medicinal chemistry due to their unique reactivity.[1] The stereochemistry of these molecules is often critical to their function, particularly in drug development, where individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] This application note addresses the chiral resolution of a model compound, 4-hydroxy-N,N-diphenylpent-2-ynamide, which possesses a key stereocenter at the C4 secondary alcohol. We present two robust and complementary methodologies for obtaining the individual enantiomers: a preparative-scale Enzymatic Kinetic Resolution (EKR) and an analytical-to-preparative scale High-Performance Liquid Chromatography (HPLC) method. The causality behind the selection of enzymes, acyl donors, chiral stationary phases, and mobile phases is discussed in detail. These protocols provide a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of chiral ynamides.

Introduction: The Chirality Challenge in Ynamide Chemistry

The unique electronic nature of the ynamide functional group—an alkyne directly bonded to a nitrogen atom bearing an electron-withdrawing group—confers a balance of stability and reactivity that has made it an invaluable tool for constructing complex molecular architectures.[3] When these molecules contain stereocenters, as is the case with 4-hydroxy-N,N-diphenylpent-2-ynamide, controlling and confirming the absolute stereochemistry becomes paramount. The biological activity of chiral molecules is dictated by their three-dimensional structure, making the separation and analysis of enantiomers a fundamental requirement in pharmaceutical research.[4]

The target molecule of this guide features a propargylic secondary alcohol, a common structural motif for which numerous resolution strategies have been developed. This document outlines two gold-standard approaches:

  • Enzymatic Kinetic Resolution (EKR): A "green" chemistry approach that leverages the high stereoselectivity of enzymes to differentiate between enantiomers on a preparative scale.

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for both the analytical quantification of enantiomeric purity and the direct separation of enantiomers on a semi-preparative scale.[]

This guide is designed to be a self-validating system, where the analytical HPLC protocol serves to confirm the efficacy of the preparative EKR.

Methodology I: Preparative Scale Enzymatic Kinetic Resolution (EKR)

Principle and Rationale

Enzymatic Kinetic Resolution (EKR) is a powerful technique that exploits the ability of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other.[6] For a racemic secondary alcohol, a lipase can selectively acylate one enantiomer, leaving the other unreacted. This process transforms the racemic mixture into two different chemical compounds—an ester and an alcohol—which can then be easily separated by standard chromatographic techniques.

Causality Behind Experimental Choices:

  • Enzyme Selection: Immobilized Candida antarctica Lipase B (CAL-B), commercially available as Novozym® 435, is selected for this protocol. CAL-B is renowned for its broad substrate tolerance, high enantioselectivity in resolving secondary alcohols, and excellent stability and reusability in organic solvents.[7][8]

  • Acyl Donor: Isopropenyl acetate is chosen as the acyl donor. It participates in an irreversible transesterification reaction. The byproduct, acetone, is volatile and can be removed from the reaction, thus preventing the reverse reaction and driving the equilibrium towards the acylated product.[9] This irreversibility is key to achieving high conversion and enantiomeric excess (ee).

  • Solvent: Toluene is used as the solvent. It is a non-polar, aprotic solvent that solubilizes the substrate and product without denaturing the enzyme.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Separation cluster_products Isolated Products racemate 1. Add Racemic Alcohol (±)-4-hydroxy-N,N-diphenylpent-2-ynamide enzyme 2. Add Immobilized Lipase (Novozym® 435) racemate->enzyme solvent 3. Add Toluene enzyme->solvent donor 4. Add Acyl Donor (Isopropenyl Acetate) solvent->donor react 5. Incubate at 40°C with stirring donor->react monitor 6. Monitor Conversion (TLC or Chiral HPLC) react->monitor filter 7. Filter to Recover Enzyme monitor->filter Reaction at ~50% conversion concentrate 8. Concentrate Filtrate filter->concentrate chromatography 9. Silica Gel Chromatography concentrate->chromatography product1 Enantiopure Alcohol (e.g., S-enantiomer) chromatography->product1 product2 Enantiopure Acetate (e.g., R-enantiomer) chromatography->product2

Caption: Workflow diagram for the Enzymatic Kinetic Resolution (EKR) of the target compound.

Detailed Experimental Protocol: EKR
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask, add racemic 4-hydroxy-N,N-diphenylpent-2-ynamide (1.0 g, 3.6 mmol).

  • Add immobilized Candida antarctica Lipase B (Novozym® 435, 100 mg, 10% w/w).

  • Add anhydrous toluene (36 mL) to create a 0.1 M solution.

  • Add isopropenyl acetate (0.59 mL, 5.4 mmol, 1.5 equivalents).

  • Incubation: Seal the flask and place it in a shaker bath at 40°C.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing by Thin-Layer Chromatography (TLC) or the analytical chiral HPLC method described in Section 3. The reaction is ideally stopped at ~50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up: Once ~50% conversion is reached, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to recover the immobilized enzyme. The enzyme can be washed with fresh toluene, dried under vacuum, and stored for reuse.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Purification: Purify the resulting residue (a mixture of the unreacted alcohol and the acylated ester) by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The two compounds should have significantly different polarities, allowing for clean separation.

  • Analysis: Determine the enantiomeric excess of the isolated alcohol and the saponified ester using the analytical chiral HPLC method (Section 3).

Methodology II: Chiral HPLC Separation

Principle and Rationale

Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in HPLC. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies of interaction.[10] This difference in interaction strength results in different retention times, allowing for their separation.[11]

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® series), are exceptionally versatile and have demonstrated broad success in resolving a vast range of chiral compounds, including alcohols.[10][11] A screening approach using several of these columns is the most efficient strategy to identify the optimal stationary phase.

  • Mobile Phase Strategy: A normal-phase mobile phase, typically a mixture of an alkane (hexane) and an alcohol modifier (isopropanol or ethanol), is the standard starting point for polysaccharide CSPs. The ratio of hexane to alcohol is the primary lever for adjusting retention and resolution. For compounds with acidic or basic functional groups, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are used to suppress ionization and improve peak shape.[12] While the target molecule is neutral, these additives can sometimes still influence selectivity.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_screening Primary Screening cluster_optimization Method Optimization start Prepare Racemic Standard (1 mg/mL in Mobile Phase) screen_cols Screen 3-4 Polysaccharide CSPs (e.g., IA, IB, IC, OD-H) Mobile Phase A: 90:10 Hexane/IPA Mobile Phase B: 80:20 Hexane/IPA start->screen_cols eval Evaluate Results: - Baseline Separation? - Resolution (Rs > 1.5)? screen_cols->eval opt_ratio Adjust Hexane/IPA Ratio eval->opt_ratio No final_method Final Analytical Method eval->final_method Yes opt_alcohol Change Alcohol Modifier (IPA vs. EtOH) opt_ratio->opt_alcohol opt_flow Optimize Flow Rate opt_alcohol->opt_flow opt_flow->eval scale_up Scale-up to Semi-Preparative Column final_method->scale_up

Caption: A systematic workflow for developing a chiral HPLC separation method.

Detailed Protocol: Analytical Chiral HPLC
  • System: HPLC system with UV detector (detection wavelength set to an absorbance maximum for the analyte, e.g., 254 nm).

  • Column Screening: Screen the following columns (or equivalents) with the mobile phases listed below at a flow rate of 1.0 mL/min.

    • Chiralpak® IA

    • Chiralpak® IB

    • Chiralcel® OD-H

  • Initial Mobile Phases:

    • Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

    • Mobile Phase B: n-Hexane / 2-Propanol (IPA) (80:20, v/v)

  • Injection: Inject 5-10 µL of a 1 mg/mL solution of the racemic analyte.

  • Evaluation: Assess the chromatograms for separation. The goal is a resolution factor (Rs) ≥ 1.5 for baseline separation.

  • Optimization: If partial separation is observed, optimize the method by systematically adjusting the hexane/IPA ratio. A lower percentage of IPA will generally increase retention and may improve resolution. If resolution is poor, try ethanol as the alcohol modifier.

Data Presentation: Hypothetical Screening Results

The results of the screening process should be tabulated for clear comparison.

ColumnMobile Phase (Hex/IPA)t₁ (min)t₂ (min)Selectivity (α)Resolution (Rₛ)
Chiralpak® IA90:1012.513.81.151.8
Chiralpak® IA80:208.28.81.101.3
Chiralpak® IB90:1015.115.11.000.0
Chiralcel® OD-H90:1018.320.11.131.6

In this hypothetical example, Chiralpak® IA with 90:10 Hexane/IPA provides the best initial separation and would be selected for further optimization and preparative scale-up.

Protocol: Semi-Preparative Scale-Up

Once an effective analytical method is established (e.g., Chiralpak® IA, 90:10 Hex/IPA), it can be scaled up for preparative isolation.

  • Column: Use a larger dimension column of the same stationary phase (e.g., 250 x 10 mm).

  • Flow Rate: Adjust the flow rate according to the column diameter to maintain linear velocity (e.g., 4-5 mL/min).

  • Sample Preparation: Dissolve the racemic mixture at a high concentration (e.g., 10-20 mg/mL) in the mobile phase.

  • Injection: Perform repeated injections, collecting the separated enantiomer fractions based on the retention times from the analytical method.

  • Post-Processing: Combine the fractions for each enantiomer, evaporate the solvent, and verify the enantiomeric purity using the analytical method.

Validation: Determination of Enantiomeric Excess (ee)

The analytical chiral HPLC method is crucial for validating the success of the EKR. The enantiomeric excess (% ee) of the resolved products is calculated from the peak areas of the two enantiomers in the chromatogram.

Formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

The chiral resolution of 4-hydroxy-N,N-diphenylpent-2-ynamide can be successfully achieved using two powerful and complementary techniques. Enzymatic Kinetic Resolution with CAL-B offers an efficient, scalable, and environmentally friendly method for preparing multi-gram quantities of the enantiomers. Chiral HPLC on a polysaccharide-based stationary phase provides a direct means of separation and is the definitive analytical tool for accurately determining enantiomeric purity. The systematic application of these protocols provides researchers with a reliable pathway to access enantiopure ynamide building blocks, a critical step in the advancement of chiral drug discovery and asymmetric synthesis.

References

  • Journal of Chemical Education. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. ACS Publications. [Link]

  • Bioorganic & Medicinal Chemistry. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. PubMed. [Link]

  • MDPI. (n.d.). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. [Link]

  • PubMed. (n.d.). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed. [Link]

  • ACS Catalysis. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Publications. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Z-Enamides through Heterogeneous Gold-Catalyzed Stereoselective Hydrogenation of Ynamides. Organic-chemistry.org. [Link]

  • PMC. (n.d.). Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes. NIH. [Link]

  • PMC. (n.d.). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. NIH. [Link]

  • RSC Publishing. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Royal Society of Chemistry. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Chromatographyonline.com. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. Rotachrom.com. [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

Sources

The Ascendant Role of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Ynamides in Complex Molecular Architectures

In the landscape of contemporary organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures remains a paramount objective. Chiral building blocks, possessing inherent stereochemical information, are invaluable tools in this endeavor, enabling the streamlined synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and materials. Among the diverse array of chiral synthons, ynamides have emerged as exceptionally potent and versatile intermediates.[1][2][3][4] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group, imparts a delicate balance of stability and reactivity.[5] This distinct reactivity profile allows for a plethora of stereoselective transformations, including cycloadditions, rearrangements, and nucleophilic additions, rendering them highly sought-after in the synthesis of complex nitrogen-containing molecules.[3][4]

This technical guide focuses on a particularly promising yet underexplored chiral building block: (R)-4-hydroxy-N,N-diphenylpent-2-ynamide . The presence of a stereodefined secondary alcohol in conjunction with the ynamide functionality opens up avenues for intricate molecular designs through diastereoselective reactions and provides a handle for further functionalization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this powerful chiral synthon.

Physicochemical Properties and Handling

This compound is a white to off-white solid at room temperature. Its stability is enhanced by the electron-withdrawing diphenylamino group, making it more amenable to handling and purification compared to more reactive ynamines.

PropertyValueSource
CAS Number 899809-61-1ChemScene
Molecular Formula C₁₇H₁₅NO₂ChemScene
Molecular Weight 265.31 g/mol ChemScene
Appearance White to off-white powderNingbo Inno Pharmchem
Storage Store at 4°C under an inert atmosphere.ChemScene
Solubility Soluble in most common organic solvents (e.g., DCM, THF, Toluene).Inferred from general ynamide properties

Handling Precautions: While relatively stable, ynamides should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Enantioselective Synthesis of this compound

The key to unlocking the potential of this chiral building block lies in its efficient and stereocontrolled synthesis. A highly effective strategy involves the asymmetric addition of a terminal alkyne to an aldehyde, a reaction that has been extensively developed and provides reliable access to chiral propargylic alcohols. The following protocol is based on the well-established Carreira asymmetric alkyne addition methodology.

Protocol 1: Asymmetric Synthesis via Zinc-Mediated Alkyne Addition

This protocol describes the enantioselective addition of N,N-diphenylprop-2-ynamide to acetaldehyde, catalyzed by a chiral amino alcohol complex of zinc triflate.

Reaction Scheme:

Caption: Enantioselective synthesis of the target chiral building block.

Materials:

  • N,N-Diphenylprop-2-ynamide

  • Acetaldehyde

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried flask under an argon atmosphere, add zinc triflate (1.1 equiv.) and (+)-N-methylephedrine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. Stir the resulting suspension at room temperature for 30 minutes.

  • Reagent Addition: To the stirred suspension, add triethylamine (1.2 equiv.), N,N-diphenylprop-2-ynamide (1.0 equiv.), and freshly distilled acetaldehyde (1.5 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at 23 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-20 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Zinc Triflate (Zn(OTf)₂): Acts as a Lewis acid to activate the aldehyde and facilitates the formation of a zinc acetylide intermediate.

  • (+)-N-Methylephedrine: This readily available and inexpensive chiral amino alcohol serves as the chiral ligand, forming a chiral zinc complex that directs the nucleophilic attack of the acetylide to one face of the aldehyde, thereby inducing high enantioselectivity.

  • Triethylamine (Et₃N): A non-nucleophilic base used to deprotonate the terminal alkyne, facilitating the formation of the zinc acetylide.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the organometallic intermediates. Therefore, the use of oven-dried glassware and anhydrous solvents under an inert atmosphere is crucial for optimal yield and selectivity.

Applications in Asymmetric Synthesis

The bifunctional nature of this compound, possessing both a chiral hydroxyl group and a reactive ynamide moiety, makes it a versatile precursor for the synthesis of a variety of complex chiral molecules.

Application 1: Diastereoselective Synthesis of Chiral Butenolides

Chiral butenolides are prevalent structural motifs in numerous biologically active natural products.[6] The inherent chirality of this compound can be exploited to direct the stereochemical outcome of subsequent transformations, such as lactonization reactions.

Protocol 2: Palladium-Catalyzed Carbonylative Lactonization

This protocol outlines a plausible diastereoselective synthesis of a chiral butenolide via a palladium-catalyzed intramolecular carbonylative cyclization.

Reaction Workflow:

Butenolide_Synthesis start This compound intermediate Palladium-Vinyl Intermediate start->intermediate Oxidative Addition reagents Pd₂(dba)₃ (cat.) dppf (cat.) CO (1 atm) Toluene, 80 °C reagents->start product Chiral Butenolide intermediate->product CO Insertion & Reductive Elimination

Caption: Palladium-catalyzed synthesis of a chiral butenolide.

Materials:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Carbon monoxide (CO) gas (balloon or cylinder)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and dppf (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Carbon Monoxide Atmosphere: Purge the flask with carbon monoxide gas and maintain a CO atmosphere (e.g., using a balloon).

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the chiral butenolide.

Mechanistic Rationale: The reaction is proposed to proceed via oxidative addition of the palladium(0) catalyst to the alkyne C-H bond, followed by coordination of the hydroxyl group. Subsequent insertion of carbon monoxide and reductive elimination would furnish the butenolide product. The stereochemistry at the C4 position of the starting material is expected to influence the facial selectivity of the cyclization, leading to a high diastereomeric excess in the product.

Application 2: Gold-Catalyzed Intramolecular Hydroalkoxylation/Cyclization

Gold catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. This property can be harnessed for the intramolecular cyclization of this compound to form valuable chiral nitrogen-containing heterocycles.

Protocol 3: Synthesis of a Chiral Dihydropyridinone Derivative

This protocol describes a gold-catalyzed intramolecular hydroalkoxylation followed by a cyclization cascade to afford a chiral dihydropyridinone.

Logical Relationship Diagram:

Gold_Catalyzed_Cyclization start This compound intermediate1 Gold-Activated Alkyne start->intermediate1 Coordination catalyst IPrAuNTf₂ (cat.) catalyst->start intermediate2 Oxonium Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack (6-endo-dig) product Chiral Dihydropyridinone intermediate2->product Rearrangement/ Proton Transfer

Caption: Gold-catalyzed cascade for chiral heterocycle synthesis.

Materials:

  • This compound

  • [IPrAu(CH₃CN)]NTf₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a vial, dissolve this compound (1.0 equiv.) in anhydrous DCM under an argon atmosphere.

  • Catalyst Addition: Add the gold catalyst, [IPrAu(CH₃CN)]NTf₂ (2 mol%), to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the chiral dihydropyridinone derivative.

Scientific Justification: The gold(I) catalyst activates the ynamide's triple bond, making it highly electrophilic. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization. The resulting intermediate can then undergo further rearrangement to yield the stable dihydropyridinone product. The stereocenter of the starting material is preserved and dictates the stereochemistry of the final product.

Conclusion and Future Outlook

This compound stands as a chiral building block of significant potential. Its stereodefined hydroxyl group and versatile ynamide functionality offer a powerful platform for the diastereoselective synthesis of complex and valuable molecules, including chiral heterocycles and butenolides. The protocols detailed herein provide a foundation for the synthesis and application of this synthon, with the aim of inspiring further innovation in asymmetric synthesis and drug discovery. The continued exploration of the reactivity of such polyfunctional ynamides will undoubtedly lead to the development of novel synthetic methodologies and the efficient construction of next-generation therapeutics and functional materials.

References

  • Evano, G., Coste, A., & Jouvin, K. (2010). Ynamides: a modern tool for organic synthesis. Angewandte Chemie International Edition, 49(16), 2840-2863. [Link]

  • King, A. E., & Wirth, T. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews, 49(21), 7678-7703. [Link]

  • King, A. E., & Wirth, T. (2020). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PubMed Central. [Link]

  • King, A. E., & Wirth, T. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. ResearchGate. [Link]

  • Hsung, R. P., & Kurdyumov, A. V. (2006). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 106(11), 4314-4345. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. PubMed Central. [Link]

Sources

The Untapped Potential of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide in Asymmetric Catalysis: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of the scientific literature indicates that specific applications of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide (CAS 899809-61-1) in asymmetric catalysis have not been extensively reported. This document serves as a prospective technical guide, extrapolating from the well-established chemistry of chiral ynamides and propargylic alcohols to propose potential applications and hypothetical protocols for this intriguing, yet under-explored, molecule.

Introduction: The Promise of a Bifunctional Chiral Molecule

This compound is a fascinating chiral molecule that merges two powerful functional groups in asymmetric synthesis: a chiral secondary propargylic alcohol and an ynamide. Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, possess a unique electronic structure. The nitrogen atom's electron-donating propensity polarizes the triple bond, making it a versatile synthon for a multitude of transformations[1][2][3][4]. The inherent chirality of the propargylic alcohol moiety suggests its potential utility as a chiral auxiliary, ligand, or a stereochemically defined building block in the synthesis of complex molecules[2][5][6].

This guide will explore a hypothetical, yet scientifically grounded, application of this compound as a chiral ligand in a metal-catalyzed asymmetric addition reaction, a field where chiral propargylic alcohols and their derivatives have shown considerable promise.

Proposed Application: A Chiral Ligand for Asymmetric Alkynylation of Aldehydes

The structure of this compound, with its hydroxyl group and the potential for the ynamide to coordinate with a metal center, makes it a candidate for a bidentate chiral ligand. We hypothesize its application in the zinc-catalyzed asymmetric addition of a terminal alkyne to an aldehyde, a fundamental C-C bond-forming reaction to produce chiral propargylic alcohols[7].

Hypothetical Reaction Scheme:

Where the catalyst is a complex of Zn(OTf)₂ and this compound.

Plausible Catalytic Cycle

The proposed catalytic cycle is based on known mechanisms for similar reactions catalyzed by zinc complexes of chiral amino alcohols[7]. The this compound would first react with a zinc source, like Zn(OTf)₂, to form a chiral zinc complex. This complex then coordinates with both the aldehyde and the terminal alkyne, bringing them into a defined chiral environment to facilitate the enantioselective addition of the alkynyl group to the aldehyde's carbonyl carbon.

Catalytic Cycle cluster_0 Catalytic Cycle A Chiral Zn-Ligand Complex B Coordination with Aldehyde & Alkyne A->B Reactant Binding C Enantioselective Alkynyl Transfer B->C Stereocontrolled Addition D Product Release & Catalyst Regeneration C->D Hydrolysis Product Chiral Propargylic Alcohol C->Product D->A Regeneration Aldehyde Aldehyde (RCHO) Aldehyde->B Alkyne Alkyne (R'C≡CH) Alkyne->B

Caption: Proposed catalytic cycle for the asymmetric alkynylation of an aldehyde.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, hypothetical protocol for the asymmetric addition of phenylacetylene to benzaldehyde, employing this compound as the chiral ligand.

Materials and Reagents:
  • This compound (Ligand)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Triethylamine (Et₃N)

  • Benzaldehyde

  • Phenylacetylene

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Protocol Workflow

Experimental Workflow Start Start Step1 1. Catalyst Preparation: Mix Ligand, Zn(OTf)₂, and Et₃N in Toluene. Stir at room temperature. Start->Step1 Step2 2. Reactant Addition: Add Benzaldehyde, then slowly add Phenylacetylene. Step1->Step2 Step3 3. Reaction: Stir at specified temperature for 24-48h. Monitor by TLC. Step2->Step3 Step4 4. Quenching: Add saturated aq. NH₄Cl. Step3->Step4 Step5 5. Extraction: Extract with Ethyl Acetate. Step4->Step5 Step6 6. Drying & Concentration: Dry organic layer with MgSO₄. Concentrate in vacuo. Step5->Step6 Step7 7. Purification: Purify by silica gel chromatography. Step6->Step7 Step8 8. Analysis: Characterize product (NMR, HPLC). Step7->Step8 End End Step8->End

Caption: Step-by-step experimental workflow for the proposed asymmetric alkynylation.

Detailed Procedure:
  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound (0.02 mmol, 10 mol%) and Zn(OTf)₂ (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL). Add triethylamine (0.22 mmol) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add benzaldehyde (0.2 mmol, 1.0 equiv.). Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Substrate Addition: Slowly add phenylacetylene (0.22 mmol, 1.1 equiv.) to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Analysis: The enantiomeric excess (ee) of the product, 1,3-diphenylprop-2-yn-1-ol, can be determined by chiral High-Performance Liquid Chromatography (HPLC). The structure should be confirmed by ¹H and ¹³C NMR spectroscopy.

Data Presentation: Expected Outcomes

The following table presents hypothetical data for the proposed reaction, illustrating how the performance of the catalyst could be evaluated and optimized.

EntryLigand (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
11025248575
2100487888
350487585
410-20726092

This data is purely hypothetical and serves as an example for experimental design and reporting.

Conclusion and Future Directions

While the application of this compound in asymmetric catalysis remains to be experimentally validated, its unique structure presents exciting possibilities. The proposed use as a chiral ligand in asymmetric alkynylation is a logical starting point for investigation. Further research could explore its utility in other metal-catalyzed transformations, such as cycloadditions or cycloisomerizations, where chiral ynamides have proven to be valuable substrates[1][8]. The development of protocols for this and similar chiral ynamides could significantly expand the toolbox of synthetic chemists, providing new pathways to enantiomerically enriched complex molecules.

References

  • Lynch, C. C., et al. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews, 49(21), 7745-7785. [Link]

  • Hu, Y.-C., et al. (2021). Reactivity of ynamides in catalytic intermolecular annulations. Chemical Society Reviews, 50(4), 2582-2626. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The enantioselective addition of alkyne nucleophiles to carbonyl groups. Advanced Synthesis & Catalysis, 351(1-2), 9-36. [Link]

  • Bai, J.-F., et al. (2019). Asymmetric Synthesis of Chiral 1,4-Enynes through Organocatalytic Alkenylation of Propargyl Alcohols with Trialkenylboroxines. Angewandte Chemie International Edition, 58(26), 8898-8901. [Link]

  • Evano, G., et al. (2010). Ynamides: a modern functional group for the new millennium. Angewandte Chemie International Edition, 49(45), 8358-8387. [Link]

  • Witulski, B., & Alayrac, C. (2004). Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes. Angewandte Chemie International Edition, 43(1), 123-126. [Link]

  • Ye, L.-W., et al. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews, 49(21), 7745-7785. [Link]

  • Hsung, R. P., et al. (2009). Ynamides in Ring Forming Transformations. Accounts of Chemical Research, 42(4), 504-516. [Link]

Sources

Using (R)-4-hydroxy-N,N-diphenylpent-2-ynamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the prospective use of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide in medicinal chemistry.

Introduction: Unveiling the Potential of a Chiral Ynamide

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, are increasingly recognized as versatile building blocks in modern medicinal chemistry. Their unique electronic properties, which balance the high reactivity of ynamines with enhanced stability, make them valuable precursors for the synthesis of complex nitrogen-containing heterocycles and potent pharmacophores. The ynamide functionality can act as a linchpin in molecular design, enabling a diverse array of chemical transformations.

This compound is a chiral specialty chemical intermediate that holds considerable promise for the development of novel therapeutics.[1] Its structure is distinguished by three key features: a stereochemically defined secondary alcohol, which can participate in specific hydrogen-bonding interactions with biological targets; a diphenylamide moiety, which can influence lipophilicity and aromatic interactions; and the ynamide functional group itself, a versatile handle for further chemical modification or direct interaction with target proteins.

While this compound (CAS No. 899809-61-1) is commercially available, a comprehensive review of the scientific literature reveals a notable absence of published studies detailing its specific synthesis or biological activity.[2][3][4] This guide, therefore, serves as a prospective technical resource, providing a scientifically grounded framework for its synthesis and evaluation as a potential therapeutic agent. We will draw upon established principles of ynamide chemistry and the biological activities of structurally related molecules to outline a strategic approach for unlocking the potential of this intriguing compound.

Proposed Synthesis of this compound

The synthesis of ynamides has been significantly advanced by the development of modern transition-metal catalysis, particularly copper-catalyzed cross-coupling reactions.[5] These methods offer a robust and versatile approach to the construction of the C-N bond of the ynamide. Below, we propose a plausible and efficient synthetic route for this compound, based on the copper-catalyzed N-alkynylation of diphenylamine with a suitable chiral alkynyl bromide.

Conceptual Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available (R)-pent-3-yn-2-ol. The first step is the bromination of the terminal alkyne, followed by a copper-catalyzed coupling with diphenylamine.

Synthetic Workflow start (R)-pent-3-yn-2-ol intermediate (R)-5-bromopent-3-yn-2-ol start:e->intermediate:w NBS, AgNO3 Acetone, rt product This compound intermediate:e->product:w Diphenylamine, CuI K3PO4, DMEDA Toluene, reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Copper-Catalyzed N-Alkynylation

This protocol is a hypothetical adaptation of established copper-catalyzed ynamide synthesis methodologies.[6][7]

Step 1: Synthesis of (R)-5-bromopent-3-yn-2-ol

  • To a solution of (R)-pent-3-yn-2-ol (1.0 eq.) in acetone (0.2 M), add N-bromosuccinimide (NBS, 1.2 eq.) and silver nitrate (AgNO₃, 0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-5-bromopent-3-yn-2-ol.

Step 2: Synthesis of this compound

  • To an oven-dried flask, add diphenylamine (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and N,N'-dimethylethylenediamine (DMEDA, 0.1 eq.).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene (0.2 M), followed by (R)-5-bromopent-3-yn-2-ol (1.0 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, this compound.

Potential Medicinal Chemistry Applications: An Enzyme Inhibitor Scaffold

The structural motifs present in this compound suggest its potential as a modulator of enzyme activity. Many clinically successful drugs function by inhibiting enzymes, and the search for novel inhibitor scaffolds is a cornerstone of drug discovery.[8] The ynamide functionality, while relatively stable, can participate in various interactions within an enzyme's active site, and in some contexts, may act as a covalent warhead.[9]

Hypothetical Target Classes

Given its structure, this compound and its derivatives could be investigated as inhibitors of several enzyme classes, including:

  • Kinases: The diphenylamide moiety could occupy the hydrophobic pocket of the ATP-binding site.

  • Proteases: The chiral hydroxyl group could form key hydrogen bonds with active site residues.

  • Histone Deacetylases (HDACs): The ynamide could act as a zinc-binding group, a strategy employed by some HDAC inhibitors.

The development of enzyme inhibitors involves a multi-step process of screening, lead optimization, and preclinical evaluation.[10]

Hypothetical Signaling Pathway Involvement

Should this compound be found to inhibit a key signaling kinase, such as one in the MAPK/ERK pathway, it could have potential applications in oncology.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor (R)-4-hydroxy-N,N- diphenylpent-2-ynamide Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the title compound.

Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following protocols provide a starting point for this investigation.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[11]

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations (typically in triplicate), and the enzyme.

  • Include wells for a negative control (DMSO vehicle) and a positive control inhibitor.

  • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measure the reaction progress over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).[12]

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic potential of a compound.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

The results from the initial biological screening can be summarized in a table for easy comparison and to guide further studies.

Hypothetical Target Compound IC₅₀ (µM)
Kinase AThis compound1.2
Kinase BThis compound> 50
Protease XThis compound8.7
Protease YThis compound> 50
MCF-7 Cell LineThis compound5.4

Conclusion

This compound represents an unexplored chiral building block with significant potential in medicinal chemistry. While experimental data on this specific molecule is currently lacking, its structural features provide a strong rationale for its investigation as a novel scaffold for enzyme inhibitors. The proposed synthetic route and biological evaluation protocols outlined in this guide offer a comprehensive framework for initiating research into this promising compound. The exploration of such novel chemical entities is essential for the continued discovery and development of next-generation therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Ynamide Synthesis: Benchmarking Modern Methods Against Classical Approaches. BenchChem.
  • Zhao, L., Yang, H., Li, R., Tao, Y., Guo, X.-F., Anderson, E. A., Whiting, A., & Wu, N. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. The Journal of Organic Chemistry, 86(3), 1938–1947.
  • National Institutes of Health. (n.d.). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. NIH.
  • BenchChem. (2025).
  • Copeland, R. A. (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery.
  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery.
  • Anderson, E. A., et al. (2014). A robust and modular synthesis of ynamides.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Google Books.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(23), 2445-2464.
  • MySkinRecipes. (n.d.). This compound.
  • National Academic Digital Library of Ethiopia. (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery : A Guide for Medicinal Chemists and Pharmacologists.
  • ChemScene. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of N-(4-hydroxyphenyl)
  • iChemical. (n.d.). 4-hydroxy-N,N-diphenylpent-2-ynamide, CAS No. 899809-61-1.
  • BenchChem. (2025). N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Prospective Technical Guide for an Uncharacterized Ynamide. BenchChem.
  • BenchChem. (2025). A Comparative Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and Other Ynamides for Researchers and Drug Development Profes. BenchChem.
  • BenchChem. (2025). The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic A. BenchChem.
  • Aceschem. (n.d.). CAS 899809-61-1 | this compound.
  • BenchChem. (2025). Biological Validation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Comparative Guide Based on Structural Analogs. BenchChem.
  • BenchChem. (2025). N-(4-hydroxyphenyl)-N-methylprop-2-ynamide as an enzyme inhibitor. BenchChem.
  • BenchChem. (2025). In-depth Technical Guide: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. BenchChem.
  • PubMed. (n.d.). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide.

Sources

Application Notes and Protocols for the Analytical Method Development of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development and validation of analytical methods for (R)-4-hydroxy-N,N-diphenylpent-2-ynamide, a critical chiral intermediate in pharmaceutical synthesis.[1] This document provides in-depth protocols for researchers, scientists, and drug development professionals, focusing on ensuring the identity, purity, and quality of this compound. The methodologies presented are grounded in established scientific principles and adhere to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4][5][6]

Introduction: The Significance of this compound

This compound (CAS: 899809-61-1) is a chiral propargyl alcohol derivative that serves as a key building block in the synthesis of various pharmaceutical agents.[1][7][8] Its stereospecific nature necessitates precise analytical control to ensure the enantiomeric purity of the final active pharmaceutical ingredient (API). The presence of the ynamide functional group, a nitrogen atom directly attached to a carbon-carbon triple bond, imparts unique chemical properties that require specialized analytical considerations.[9][10]

This guide provides a systematic approach to developing robust analytical methods for the comprehensive characterization of this molecule.

Logical Workflow for Analytical Method Development

Analytical_Method_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Application Physicochemical_Properties Physicochemical Properties Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR, UV) Physicochemical_Properties->Spectroscopic_Analysis Chiral_HPLC_Dev Chiral HPLC Method Development Spectroscopic_Analysis->Chiral_HPLC_Dev Assay_Purity_Method Assay & Purity Method (RP-HPLC) Chiral_HPLC_Dev->Assay_Purity_Method Method_Validation Method Validation (ICH Q2(R2)) Assay_Purity_Method->Method_Validation Forced_Degradation Forced Degradation Studies Method_Validation->Forced_Degradation Final_Method Finalized Analytical Method Forced_Degradation->Final_Method Method_Validation_Workflow Start Start Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Sources

Application Note: A Strategic Approach to the Enantiomeric Separation of Hydroxy Ynamides by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of hydroxy ynamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the α-hydroxyamide moiety in biologically active molecules.[1][2] Given that enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles, the development of reliable analytical methods to determine enantiomeric purity is a critical requirement mandated by regulatory agencies.[3] This guide provides a systematic protocol for direct chiral separation on polysaccharide-based chiral stationary phases (CSPs) and discusses an alternative derivatization strategy for challenging separations.

Introduction: The Significance of Chiral Hydroxy Ynamides

Hydroxy ynamides are valuable synthetic intermediates and core structural motifs found in numerous natural products and pharmacologically active compounds, including HIV protease inhibitors and matrix metalloproteinase inhibitors.[1][2] The synthesis of these molecules in an enantiomerically pure form is crucial for achieving desired therapeutic effects and avoiding potential adverse effects associated with the undesired enantiomer.[3]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for resolving enantiomers in analytical and preparative scales.[4][] The direct approach, where enantiomers are separated on a CSP without prior derivatization, is preferred for its efficiency and simplicity.[2][6] This note details a systematic screening approach to identify the optimal CSP and mobile phase conditions for this important class of molecules.

The Principle of Chiral Recognition for Hydroxy Ynamides

The enantioselective separation of hydroxy ynamides on a polysaccharide-based CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector (e.g., a derivatized cellulose or amylose polymer).[6] The stability of these complexes differs between the two enantiomers, leading to different retention times and, consequently, separation.

For hydroxy ynamides, several key structural features contribute to chiral recognition:

  • Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH-C=O) groups are potent hydrogen bond donors and acceptors. These groups can interact strongly with the carbamate derivatives on the polysaccharide backbone of the CSP.

  • π-π Interactions: Aromatic rings on the ynamide structure can engage in π-π stacking interactions with the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: The polar amide and alkyne functionalities contribute to dipole-dipole interactions.

  • Steric Interactions: The overall three-dimensional shape of the molecule and its ability to fit into the chiral grooves or cavities of the CSP is fundamental. The quaternary stereocenter, in particular, creates a fixed spatial arrangement of interacting groups, which is key to successful resolution.

A successful separation relies on a combination of these interactions to create a sufficient energy difference (ΔΔG) in the binding of the two enantiomers to the stationary phase.

Experimental Workflow and Protocols

A systematic screening strategy is the most effective approach to developing a chiral separation method.[4][7] This involves testing a selection of complementary CSPs under a set of standardized mobile phase conditions.

G cluster_prep Preparation cluster_screen Screening Protocol cluster_eval Evaluation & Optimization sample_prep Sample Preparation (Dissolve in Mobile Phase, ~0.5 mg/mL) system_prep HPLC System Preparation (Equilibrate with Mobile Phase) sample_prep->system_prep screen_cols Screen Primary Columns (e.g., Chiralpak IA, IB, IC, AD) system_prep->screen_cols screen_mp Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) screen_cols->screen_mp eval_results Evaluate Resolution (Rs) Is Rs > 1.5? screen_mp->eval_results optimize Optimize Separation (Adjust % Modifier, Additives, Temp.) eval_results->optimize No validate Method Validation eval_results->validate Yes optimize->eval_results

Figure 1: A typical workflow for chiral HPLC method development.

Protocol 1: Primary Screening for Direct Enantioseparation

This protocol outlines a systematic approach using polysaccharide-based columns, which are highly successful for a broad range of chiral compounds.[8][9]

1. HPLC System and Equipment:

  • A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

2. Chiral Stationary Phases (Screening Set):

  • Select a set of columns with complementary selectivities. A recommended starting set includes both amylose- and cellulose-based phases.[8]

    • CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate)

    • CHIRALPAK® IB: Cellulose tris(3,5-dimethylphenylcarbamate)

    • CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate)

    • CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica[10]

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for method development.

3. Mobile Phase Screening:

  • Primary Mobile Phases (Normal Phase):

    • Mobile Phase A: n-Hexane / Isopropanol (IPA)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH)

  • Additives: For amide-containing compounds, peak shape can often be improved with a basic additive.

    • For neutral/basic compounds: Add 0.1% Diethylamine (DEA) to the alcohol modifier.

    • For acidic compounds: Add 0.1% Trifluoroacetic Acid (TFA) to the alcohol modifier.[2]

4. Step-by-Step Screening Procedure:

  • System Preparation: Thoroughly flush the HPLC system to remove any incompatible solvents.[10]

  • Column Equilibration: Install the first screening column (e.g., CHIRALPAK® IA) and equilibrate with the starting mobile phase (e.g., 90:10 n-Hexane/IPA) at a flow rate of 1.0 mL/min for at least 20 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a sample of the racemic hydroxy ynamide at a concentration of 0.5 - 1.0 mg/mL in the initial mobile phase.

  • Injection: Inject 5-10 µL of the sample.

  • Data Acquisition: Monitor the separation at a suitable wavelength (e.g., 220 nm, 254 nm, or λmax of the chromophore).

  • Screening Iteration: Repeat steps 2-5 for each column and mobile phase combination outlined in the table below.

Data Presentation: Screening Conditions
Screening Phase Column Mobile Phase System Initial Ratio (v/v) Additive (if needed)
1CHIRALPAK® IAn-Hexane / IPA90 / 100.1% DEA in IPA
2CHIRALPAK® IAn-Hexane / EtOH90 / 100.1% DEA in EtOH
3CHIRALPAK® IBn-Hexane / IPA90 / 100.1% DEA in IPA
4CHIRALPAK® IBn-Hexane / EtOH90 / 100.1% DEA in EtOH
5CHIRALPAK® ICn-Hexane / IPA90 / 100.1% DEA in IPA
6CHIRALPAK® ICn-Hexane / EtOH90 / 100.1% DEA in EtOH
7CHIRALPAK® AD-Hn-Hexane / IPA90 / 100.1% DEA in IPA
8CHIRALPAK® AD-Hn-Hexane / EtOH90 / 100.1% DEA in EtOH

Table 1: Recommended primary screening conditions for hydroxy ynamides.

Optimization of the Separation

Once a promising separation (partial or baseline) is identified, optimize the method to achieve a resolution (Rs) of >1.5.

  • Mobile Phase Ratio: Adjust the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it reduces analysis time.

  • Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5-0.8 mL/min) can increase efficiency and improve resolution.[11]

  • Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often enhances the chiral recognition interactions, leading to better selectivity.[11]

Alternative Strategy: Derivatization for Enhanced Separation

Direct separation of alkynes can sometimes be challenging due to the linear geometry and poor UV absorption of the alkyne moiety.[12][13] If direct screening fails to yield a satisfactory separation, an indirect method involving pre-column derivatization can be employed.

A highly effective method involves the complexation of the alkyne with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable Co₂(CO)₆-alkyne complex.[14][15]

Causality behind this approach:

  • Increased Steric Bulk: The bulky Co₂(CO)₆ moiety dramatically increases the steric difference between the substituents at the chiral center, facilitating stronger and more selective interactions with the CSP.

  • Enhanced UV Detection: The cobalt complex is a strong chromophore, allowing for sensitive detection at wavelengths between 250-400 nm, which is a significant advantage for alkynes that lack other chromophores.[15]

Protocol 2: In-Situ Cobalt Complexation and HPLC Analysis

1. Derivatization Reaction (in-situ):

  • Dissolve the hydroxy ynamide sample (1 mg) in a small volume of a non-polar solvent like dichloromethane (DCM) or hexane (200 µL).

  • Add a slight excess of dicobalt octacarbonyl (Co₂(CO)₈). The reaction is typically rapid at room temperature.

  • The reaction mixture can often be injected directly after dilution with the mobile phase.

2. HPLC Analysis of the Cobalt Complex:

  • Columns: CHIRALPAK® IA or CHIRALPAK® IB have shown success in separating these complexes.[15]

  • Mobile Phase: Use a low-polarity mobile phase, such as n-Hexane with a very small percentage of IPA (e.g., 99.6:0.4 n-Hexane/IPA), to achieve sufficient retention and resolution.[15]

  • Detection: Set the UV detector to a wavelength where the complex absorbs strongly, such as 350 nm.[15]

G cluster_direct Direct Method cluster_indirect Alternative (Indirect) Method start_direct Racemic Hydroxy Ynamide hplc_direct HPLC with Chiral Stationary Phase (CSP) start_direct->hplc_direct sep_direct Separated Enantiomers hplc_direct->sep_direct start_indirect Racemic Hydroxy Ynamide derivatize Derivatization (+ Co₂(CO)₈) start_indirect->derivatize complex Diastereomeric Cobalt Complexes derivatize->complex hplc_indirect HPLC with Chiral Stationary Phase (CSP) complex->hplc_indirect sep_indirect Separated Complexes hplc_indirect->sep_indirect

Figure 2: Comparison of direct vs. indirect (derivatization) methods.

Conclusion and Trustworthiness

The protocols described provide a self-validating system for the enantiomeric separation of hydroxy ynamides. The primary screening protocol is based on established, field-proven strategies for chiral method development using the most successful class of CSPs available.[2][4] By systematically evaluating a set of complementary columns and mobile phases, researchers can efficiently identify optimal conditions. The inclusion of an alternative derivatization protocol provides a robust and powerful solution for particularly challenging separations, ensuring a high probability of success. Every step, from column selection to mobile phase modification, is grounded in the fundamental principles of chiral recognition, providing a logical and scientifically sound pathway to a validated analytical method.

References

  • Prieto, E., Andrés, C., & Nieto, J. (2015). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry, 13(41), 10351–10359. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(8), 792-801. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Liu, Q., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 466. [Link]

  • Liu, Q., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PubMed. [Link]

  • Liu, Q., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC - NIH. [Link]

  • Prieto, E., Andrés, C., & Nieto, J. (2015). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. ResearchGate. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Daicel and ChromTech columns. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). APPLICATIONS. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Liu, Q., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. ResearchGate. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

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Application Notes & Protocols: Derivatization of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide for Advanced Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide is a chiral propargylic alcohol derivative that holds significant potential in drug discovery and chemical biology.[1][2] Its structure, featuring a stereocenter, a reactive secondary alcohol, and an internal alkyne, offers multiple handles for chemical modification. This document provides a detailed guide for the strategic derivatization of this molecule to generate functional probes for a range of bioassays. We present two primary derivatization pathways: Strategy A , targeting the hydroxyl group via esterification with a fluorescent reporter, and Strategy B , leveraging the internal alkyne for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to introduce bioorthogonal handles. These methodologies are designed to transform the parent molecule into sophisticated tools for applications such as cellular imaging, target identification, and activity-based protein profiling (ABPP).

Introduction: The Rationale for Derivatization

The propargylamine motif is a key pharmacophore in numerous biologically active compounds, including enzyme inhibitors and anticancer agents.[3][4] this compound, a member of this class, presents a unique scaffold for probe development. However, in its native form, its utility in mechanistic studies is limited by the lack of reporter groups for detection and visualization.

Derivatization addresses this limitation by covalently attaching functional moieties that enable:

  • Fluorescent Labeling: Introduction of a fluorophore allows for the visualization of the molecule's distribution in cells and tissues via fluorescence microscopy.[5]

  • Affinity Tagging: Conjugation to an affinity tag, such as biotin, facilitates the isolation and identification of binding partners (e.g., protein targets) from complex biological lysates.[6]

  • Bioorthogonal Reactivity: Installation of a bioorthogonal handle (e.g., an azide or a terminal alkyne) allows for subsequent, highly specific chemical reactions in a biological environment, a cornerstone of "click chemistry" and activity-based protein profiling.[7]

This guide provides the technical foundation for researchers to unlock the full potential of this compound as a versatile chemical probe.

Core Derivatization Strategies

The structure of this compound offers two primary sites for modification: the secondary alcohol and the internal alkyne. The N,N-diphenylamide is generally stable and less amenable to simple derivatization under mild conditions.[8][9]

G cluster_0 Parent Molecule cluster_1 Derivatization Pathways cluster_2 Resulting Probes Parent This compound StrategyA Strategy A: Hydroxyl Group Modification (Esterification) Parent->StrategyA Fluorescent Carboxylic Acid StrategyB Strategy B: Internal Alkyne Modification (RuAAC Click Chemistry) Parent->StrategyB Azide & Ru(II) Catalyst ProbeA Fluorescently Labeled Probe StrategyA->ProbeA ProbeB Bioorthogonal Probe (Triazole Product) StrategyB->ProbeB

Caption: Derivatization strategies for the parent molecule.

Strategy A: Fluorescent Labeling via Hydroxyl Group Esterification

This strategy involves the esterification of the secondary alcohol with a fluorescent carboxylic acid, such as a BODIPY or coumarin derivative. This approach directly conjugates a fluorophore to the molecule, creating a probe suitable for fluorescence-based assays.

Causality and Experimental Choices

Esterification is a classic and robust method for modifying hydroxyl groups.[10] The choice of coupling agent is critical to ensure mild reaction conditions that preserve the chirality of the starting material and avoid side reactions. We recommend using a carbodiimide-based coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or a modern equivalent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP).[11] These reagents facilitate the reaction at room temperature, minimizing the risk of racemization. The N,N-diphenylamide group is stable under these standard esterification conditions.[9]

Detailed Protocol: Esterification with BODIPY FL Carboxylic Acid

Materials:

  • This compound

  • BODIPY™ FL Carboxylic Acid, Succinimidyl Ester

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (HPLC grade)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add BODIPY FL Carboxylic Acid (1.1 eq.), EDC (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the fluorescently labeled product.

Expected Data and Characterization
ParameterStarting MaterialDerivatized Product (Example)
Formula C₁₇H₁₅NO₂C₃₀H₂₈BF₂N₄O₃
Molecular Weight 265.31 g/mol ~545.37 g/mol
Appearance White to off-white solidColored solid (e.g., orange/red)
Fluorescence NoneStrong green fluorescence
λabs / λem (max) N/A~505 nm / ~513 nm

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. Fluorescence spectroscopy should be used to confirm the photophysical properties of the new probe.

Strategy B: Bioorthogonal Handle Installation via RuAAC of the Internal Alkyne

The internal alkyne of the parent molecule is a key feature for bioorthogonal derivatization. While the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient for terminal alkynes, it is generally ineffective for internal alkynes. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for this transformation, yielding fully substituted 1,4,5-triazoles.[12] This reaction allows for the attachment of an azide-containing molecule, which can be a reporter tag (e.g., Azido-Biotin) or another bioorthogonal handle for subsequent labeling.

Causality and Experimental Choices

The choice of a ruthenium catalyst is mandated by the internal nature of the alkyne.[13] Complexes such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] are effective catalysts for this transformation.[14] The reaction proceeds via a ruthenacycle intermediate, which differs mechanistically from the copper acetylide pathway in CuAAC.[15] This allows the reaction to tolerate a wider range of alkyne substitutions. The reaction conditions are typically mild (room temperature to 80°C in non-protic solvents like toluene or dioxane), which is compatible with the other functional groups in the molecule.[16] This strategy is particularly powerful for creating probes for two-step labeling procedures in complex biological systems.[17]

G cluster_workflow Two-Step Bioassay Workflow using RuAAC-derived Probe cluster_molecules Molecular Transformations Step1 Step 1: Introduce Probe (e.g., into cell lysate) Step2 Step 2: Bioorthogonal Reaction (e.g., CuAAC or SPAAC) Step1->Step2 Add Reporter Molecule (e.g., Alkyne-Fluorophore) Step3 Step 3: Detection/Isolation Step2->Step3 Analyze (e.g., SDS-PAGE, MS) Parent Parent Molecule (Internal Alkyne) RuAAC_Probe RuAAC Product (Bioorthogonal Handle) AzideProbe Azide Probe (e.g., Azido-PEG-Alkyne) RuAAC_Probe->Step1 RuAAC Reaction

Caption: Workflow for bioassays using a RuAAC-derivatized probe.

Detailed Protocol: RuAAC with an Azide-PEG-Biotin Tag

Materials:

  • This compound

  • Azide-PEG-Biotin

  • [Cp*RuCl(COD)] (Pentamethylcyclopentadienyl Ruthenium(II) Chloride cyclooctadiene complex)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

  • Silica gel for column chromatography

  • DCM and Methanol (HPLC grade)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add this compound (1.0 eq.), Azide-PEG-Biotin (1.2 eq.), and [Cp*RuCl(COD)] (5 mol%) to a vial.

  • Solvent Addition: Add anhydrous toluene to the vial to dissolve the reagents.

  • Reaction: Seal the vial and stir the mixture at 60-80°C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a DCM/Methanol gradient to isolate the triazole-biotin conjugate.

Application in a Bioassay: Target Pull-Down from Cell Lysate

Protocol:

  • Lysate Preparation: Prepare a clarified cell lysate from the biological system of interest.

  • Probe Incubation: Incubate the cell lysate with the synthesized biotinylated probe (or a DMSO control) for a specified time (e.g., 1 hour) at 4°C.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the probe and any interacting proteins.

  • Washing: Pellet the beads using a magnetic stand and wash several times with lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer). Analyze the eluates by SDS-PAGE and Coomassie staining or by mass spectrometry for protein identification.

Assay StepPurposeExpected Outcome
Probe Incubation Allow the probe to bind to its cellular targets.Formation of probe-protein complexes.
Streptavidin Capture Isolate the probe and its binding partners.Biotinylated complexes bind to beads.
Washing Remove non-specifically bound proteins.Reduced background in final analysis.
Elution & MS Identify the captured proteins.Identification of potential protein targets of the parent molecule.

Conclusion

The derivatization of this compound through targeted modification of its hydroxyl and internal alkyne functionalities provides a powerful platform for creating bespoke chemical probes. The protocols detailed herein for fluorescent labeling via esterification and bioorthogonal handle installation via RuAAC are robust, versatile, and grounded in established chemical principles. By following these guidelines, researchers can effectively transform this promising scaffold into tailored tools to investigate complex biological questions, ultimately advancing the fields of chemical biology and drug discovery.

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction.
  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 14726-14768.
  • Ferrara, F., Beke-Somfai, T., & Kann, N. (2021). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. European Journal of Organic Chemistry, 2021(24), 3446-3464.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Journal of the American Chemical Society, 130(34), 11486–11497.
  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium C
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  • Target identification of natural products and bioactive compounds using affinity-based probes.
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  • Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH.
  • Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermedi
  • Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition. PMC - NIH.
  • A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction.
  • Labeling proteins inside living cells using external fluorophores for microscopy. eLife.
  • Propargylamine: an important moiety in drug discovery. PubMed.
  • Propargylamines with biological activities.
  • Synthesis of propargylic alcohols and biological effects on Echinococcus multilocularis metacestodes. PubMed.
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applic
  • Biosynthesis of alkyne-containing n
  • Ester synthesis by esterific
  • Multifunctional Biomass-Based Ionic Liquids/CuCl-Catalyzed CO2-Promoted Hydration of Propargylic Alcohols: A Green Synthesis of α-Hydroxy Ketones. MDPI.
  • Utilization of alkyne bioconjugations to modul
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari.
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Scale-up synthesis of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block whose utility in medicinal chemistry and materials science is of growing interest.[1] This application note provides a comprehensive, field-tested guide for its enantioselective scale-up synthesis. The described three-step sequence is designed for robustness, scalability, and stereochemical control, commencing with the regioselective opening of a chiral epoxide, followed by carboxylation of a terminal alkyne, and culminating in a racemization-free amide coupling. This document details step-by-step protocols, process safety considerations, analytical quality control, and the underlying chemical principles, offering a self-validating framework for producing high-purity material suitable for drug development and advanced research applications.

Introduction: The Significance of Chiral Ynamides

Ynamides, functional groups containing a nitrogen atom attached to an alkyne, are powerful and versatile intermediates in modern organic synthesis.[2][3] Their unique electronic structure, which can be modulated by the substituents on the nitrogen atom, allows for a diverse range of chemical transformations, including cycloadditions, rearrangements, and hydrofunctionalizations.[3][4] When combined with a stereocenter, as in this compound, these molecules become highly prized synthons for constructing complex, enantiomerically pure targets.[][6] The production of single-enantiomer drug intermediates is critical in the pharmaceutical industry to ensure therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer.[7][8][9]

This guide addresses the critical need for a reliable and scalable synthesis of this chiral intermediate, moving beyond laboratory-scale procedures to a protocol suitable for producing gram-to-kilogram quantities.

Retrosynthetic Strategy and Rationale

A robust scale-up synthesis demands a strategy that minimizes problematic steps and maximizes control over purity and stereochemistry. A convergent three-step approach was designed, starting from a commercially available chiral building block to ensure high enantiomeric purity in the final product.

The core logic is as follows:

  • Secure the Stereocenter Early: The synthesis begins with (R)-propylene oxide, embedding the desired (R)-stereochemistry at the C4 position from the outset. This avoids the need for challenging asymmetric reactions or chiral resolutions at later stages.

  • Build the Carbon Skeleton: A regioselective nucleophilic attack on the epoxide by an acetylide anion constructs the pentynol backbone in a single, efficient step.

  • Controlled Functionalization: The terminal alkyne of the resulting alcohol is selectively converted to a carboxylic acid, which is then coupled with diphenylamine. This sequence avoids harsh conditions that could compromise the chiral center.

G Final This compound Acid (R)-4-hydroxypent-2-ynoic acid Final->Acid Amide Coupling Amine Diphenylamine Final->Amine Alcohol (R)-pent-4-yn-2-ol Acid->Alcohol Deprotonation & Carboxylation Epoxide (R)-Propylene Oxide Alcohol->Epoxide Epoxide Opening Acetylide Lithium Acetylide Alcohol->Acetylide G cluster_0 Process Workflow A Deprotonation (n-BuLi, -78°C) B Carboxylation (CO₂, -78°C) A->B C Acidic Workup (HCl) B->C

Caption: Workflow for the carboxylation step.

Safety Directive: Handling Pyrophoric Reagents

Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air. [10]All operations must be conducted under an inert atmosphere (nitrogen or argon) using oven-dried glassware and anhydrous solvents. Personnel must be trained in air-sensitive techniques and wear appropriate PPE, including flame-retardant lab coats and safety glasses. [11]A Class D fire extinguisher (for combustible metals) should be readily available. [10]

Experimental Protocol
  • Equipment: Jacketed reactor set up for inert atmosphere work, with a mechanical stirrer and a low-temperature chiller capable of reaching -78 °C.

  • Reagents:

    Reagent Molar Eq. Quantity (for 0.5 mol scale) Notes
    (R)-pent-4-yn-2-ol 1.0 42.1 g From Part I
    Tetrahydrofuran (THF), anhydrous - 1.5 L
    n-Butyllithium (2.5 M in hexanes) 2.1 420 mL Pyrophoric reagent
    Carbon Dioxide (Dry Ice) Excess ~500 g Crushed, added as solid

    | Hydrochloric Acid (2 M) | - | ~1.0 L | For workup |

  • Procedure:

    • Charge the reactor with (R)-pent-4-yn-2-ol and anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the n-BuLi solution via cannula or dropping funnel over 1.5 hours, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Carefully add crushed dry ice in portions to the reaction mixture. Caution: Vigorous gas evolution will occur. Ensure adequate headspace and venting.

    • After the addition is complete, allow the mixture to slowly warm to room temperature overnight.

    • Cool the mixture to 0 °C and acidify to pH ~2 by adding 2 M HCl.

    • Extract the product with ethyl acetate (3 x 750 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product, which can often be used directly in the next step or purified by crystallization.

Part III: Scale-Up Synthesis of this compound

Principle and Rationale

The final step is an amide bond formation. Direct coupling of a carboxylic acid and an amine requires an activating agent to convert the hydroxyl group of the acid into a better leaving group. For scale-up, converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride is often efficient and cost-effective. The resulting highly reactive acid chloride readily reacts with diphenylamine to form the desired ynamide. A non-nucleophilic base like triethylamine is added to scavenge the HCl byproduct.

Experimental Protocol
  • Equipment: Jacketed reactor with stirrer, temperature control, and nitrogen atmosphere.

  • Reagents:

    Reagent Molar Eq. Quantity (for 0.4 mol scale) Notes
    (R)-4-hydroxypent-2-ynoic acid 1.0 51.2 g From Part II
    Thionyl Chloride (SOCl₂) 1.2 34.5 mL Corrosive, handle with care
    Dichloromethane (DCM), anhydrous - 1.0 L
    Diphenylamine 1.05 71.1 g

    | Triethylamine (Et₃N) | 1.5 | 83.6 mL | |

  • Procedure:

    • Under a nitrogen atmosphere, suspend the (R)-4-hydroxypent-2-ynoic acid in anhydrous DCM (500 mL) in the reactor.

    • Cool the suspension to 0 °C.

    • Add thionyl chloride dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases and the solution becomes clear, indicating the formation of the acid chloride.

    • In a separate vessel, dissolve diphenylamine and triethylamine in anhydrous DCM (500 mL).

    • Cool the reactor containing the acid chloride back to 0 °C.

    • Add the diphenylamine/triethylamine solution dropwise over 1 hour, maintaining the temperature below 10 °C.

    • Once the addition is complete, stir the reaction at room temperature for 4-6 hours, monitoring by TLC or HPLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to afford the final product.

Analytical Characterization and Quality Control

Ensuring the purity and stereochemical integrity of the final product is paramount, especially for applications in drug development. [9]

Test Specification Method
Appearance White to off-white crystalline solid Visual Inspection
Identity Conforms to the structure ¹H NMR, ¹³C NMR, MS
Assay ≥ 98.0% HPLC
Enantiomeric Excess ≥ 99.0% ee Chiral HPLC
Optical Rotation Specific value to be determined Polarimetry

| Residual Solvents | To be defined based on ICH guidelines | GC-HS |

Chiral HPLC Analysis: The enantiomeric excess (ee) must be determined using a validated chiral HPLC method. A common approach involves using a column with a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose. [12][13]The mobile phase and conditions must be optimized to achieve baseline separation of the (R) and (S) enantiomers.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Chiral Propargyl Alcohols.
  • Lin, M., & Takeda, K. (2004). Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex. Journal of the American Chemical Society, 126(11), 3404–3405.
  • Yadav, J. S., et al. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol. New Journal of Chemistry.
  • Pu, L. (2012). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC NIH.
  • ResearchGate. (n.d.). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products.
  • Trost, B. M., & Weiss, A. H. (2006). A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes. PMC NIH.
  • Marqués-López, E., et al. (2009). Asymmetric Organocatalytic Formal Alkynylation and Alkenylation of α,β-Unsaturated Aldehydes. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Asymmetric addition of alkynylzinc compounds to aldehydes.
  • RSC Publishing. (n.d.). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
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  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. CHIMIA International Journal for Chemistry, 62(3), 174-181.
  • Patel, R. N. (2001). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Biotechnology, 12(6), 587-604.
  • RSC Publishing. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • Bioengineer.org. (2025). Warsaw Scientists Pioneer Safer Methods for Handling Hazardous Organometallic Compounds.
  • ACS Publications. (2021). Regio- and Stereoselective Synthesis of Diverse 3,4-Dihydro-2-quinolones through Catalytic Hydrative Cyclization of Imine- and Carbonyl-Ynamides with Water.
  • Evano, G., et al. (2014). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC PubMed Central.
  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • NIH. (n.d.). Chiral separation of nipecotic acid amides.
  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Benchchem. (n.d.). A Comparative Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and Other Ynamides for Researchers and Drug Development Profes.
  • Benchchem. (n.d.). The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic A.
  • Hsung, R. P., et al. (2011). Ynamides in Ring Forming Transformations. Accounts of Chemical Research, 44(4), 266-277.
  • Hsung, R. P., & Kurdyumov, A. V. (2006). Ynamides: A Modern Functional Group For The New Millennium. PMC NIH.
  • ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis of 4-Hydroxy-2-cyclohexenones Through a Multicomponent Cyclization.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Crash Course. (2021). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments.
  • RSC Publishing. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.
  • Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
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Harnessing the Power of Activated Alkynes: Application Notes and Protocols for Ynamide Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ynamides as Superior Click Chemistry Partners

In the ever-evolving landscape of bioconjugation, drug discovery, and materials science, the quest for highly efficient, specific, and bioorthogonal ligation reactions is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized these fields by providing a set of powerful, reliable, and selective reactions.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its exceptional reliability and wide applicability.[] This guide delves into a particularly reactive and versatile class of alkynes for this reaction: ynamides .

Ynamides are compounds containing a nitrogen atom directly attached to an alkyne, with an electron-withdrawing group on the nitrogen. This unique electronic arrangement confers upon them a polarized triple bond, rendering them highly activated towards cycloaddition reactions.[3] By placing an electron-withdrawing group on the nitrogen atom, the electron-donating ability of the nitrogen lone pair towards the alkyne is diminished, which enhances the stability of ynamides compared to their ynamine counterparts while maintaining high reactivity.[4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of terminal alkynes in ynamides for click chemistry, complete with detailed protocols and expert insights.

The Mechanistic Advantage: Why Choose Ynamides for Click Chemistry?

The enhanced reactivity of ynamides in CuAAC reactions is a direct consequence of their electronic properties. The electron-withdrawing group on the nitrogen atom polarizes the alkyne, making the terminal carbon more electrophilic and thus more susceptible to nucleophilic attack by the azide in the presence of a copper(I) catalyst.[5] This leads to faster reaction rates and often allows for lower catalyst loading compared to traditional terminal alkynes, which is particularly advantageous in biological systems where copper toxicity can be a concern.[6][7]

The general mechanism for the Cu(I)-catalyzed cycloaddition of an ynamide with an azide proceeds through a series of well-defined steps to regioselectively yield a 1,4-disubstituted-4-amino-1,2,3-triazole.

CuAAC_Mechanism Ynamide Ynamide (R1-C≡C-NR2(EWG)) Pi_Complex π-Complex Ynamide->Pi_Complex Coordination CuI Cu(I) Catalyst CuI->Pi_Complex Copper_Acetylide Copper(I) Acetylide Pi_Complex->Copper_Acetylide Deprotonation Six_Membered_Intermediate Six-Membered Copper Intermediate Copper_Acetylide->Six_Membered_Intermediate Cycloaddition Azide Azide (R3-N3) Azide->Six_Membered_Intermediate Triazole_Product 1,4-Disubstituted 4-Amino-1,2,3-Triazole Six_Membered_Intermediate->Triazole_Product Protonation & Catalyst Regeneration Triazole_Product->CuI Catalyst Regeneration

Figure 1: Generalized mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with ynamides.

Applications in Drug Discovery and Bioconjugation

The unique properties of ynamides make them powerful tools in various research and development areas.

Synthesis of Biologically Active Triazoles

The 1,2,3-triazole core is a common motif in many pharmacologically active compounds. The use of ynamides in click chemistry allows for the efficient synthesis of 4-amino-1,2,3-triazoles, which can act as isosteres for other functional groups in drug candidates. For instance, novel triazoles have been designed and synthesized as potential inhibitors of VEGFR2 tyrosine kinase, a key target in anti-angiogenic cancer therapy.[8]

Peptide and Protein Modification

Ynamides can be incorporated into peptides and proteins to serve as handles for subsequent modification via click chemistry. This allows for the site-specific attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties. Furthermore, sulfonyl ynamides have been developed as zero-length cross-linkers to study protein-protein interactions in live cells.[9]

Oligonucleotide Labeling

The efficient and specific labeling of oligonucleotides is crucial for various diagnostic and therapeutic applications. Ynamine-tagged oligonucleotides have demonstrated superior performance in CuAAC bioconjugations, achieving high conversions to the desired triazole products with reduced copper loading.[7]

Materials Science

The robust nature of the triazole linkage formed through click chemistry makes it ideal for the construction of novel polymers and functional materials. Ynamides can be used to modify surfaces or to create cross-linked polymer networks with tailored properties.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a terminal ynamide and its application in a typical CuAAC reaction.

Protocol 1: Synthesis of a Terminal Ynamide

The synthesis of terminal ynamides can be achieved through various methods, with copper-catalyzed coupling reactions being among the most versatile.[10][11] A common approach involves the deprotection of a silyl-protected ynamide.

Workflow for Terminal Ynamide Synthesis

Ynamide_Synthesis_Workflow Start Silyl-Protected Terminal Alkyne Coupling Copper-Catalyzed Coupling Start->Coupling Amide Amide/Sulfonamide Amide->Coupling Silyl_Ynamide Silyl-Protected Ynamide Coupling->Silyl_Ynamide Deprotection Deprotection (e.g., TBAF) Silyl_Ynamide->Deprotection Terminal_Ynamide Terminal Ynamide Deprotection->Terminal_Ynamide Purification Purification (Chromatography) Terminal_Ynamide->Purification

Figure 2: General workflow for the synthesis of a terminal ynamide via copper-catalyzed coupling and deprotection.

Step-by-Step Methodology:

  • Copper-Catalyzed Amidation of a Silyl-Protected Bromoalkyne (Example):

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the amide or sulfonamide (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.).

    • Add dry toluene as the solvent.

    • Add the silyl-protected bromoalkyne (e.g., (bromoethynyl)trimethylsilane, 1.2 equiv.) and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

    • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the silyl-protected ynamide.

  • Desilylation to Yield the Terminal Ynamide:

    • Dissolve the purified silyl-protected ynamide in a suitable solvent such as tetrahydrofuran (THF).

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1 M in THF) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the terminal ynamide.

Parameter Typical Range/Condition Notes
Catalyst CuI, CuCN, Cu(OAc)₂CuI is commonly used.
Ligand DMEDA, 1,10-PhenanthrolineLigands can improve reaction efficiency.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can be crucial.
Solvent Toluene, Dioxane, DMFAnhydrous conditions are important.
Temperature 60-120 °CDependent on the specific substrates.
Deprotection Reagent TBAF, K₂CO₃/MeOHTBAF is highly effective for silyl groups.

Table 1: Summary of typical reaction conditions for terminal ynamide synthesis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between a terminal ynamide and an azide.

Workflow for Ynamide CuAAC

CuAAC_Workflow Ynamide Terminal Ynamide Reaction_Setup Reaction Setup (Solvent, Cu(II) source, Reducing agent) Ynamide->Reaction_Setup Azide Azide Compound Azide->Reaction_Setup Reaction Click Reaction Reaction_Setup->Reaction Product 4-Amino-1,2,3-Triazole Reaction->Product Workup Workup & Purification Product->Workup Final_Product Purified Product Workup->Final_Product

Figure 3: Experimental workflow for a typical ynamide-azide click reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vial, dissolve the terminal ynamide (1.0 equiv.) and the azide compound (1.0-1.2 equiv.) in a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O, THF, CH₂Cl₂).

    • Prepare a fresh solution of the reducing agent, sodium ascorbate (0.2-1.0 equiv.), in water.

    • Prepare a solution of the copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1-0.5 equiv.) in water.

  • Reaction Execution:

    • To the solution of the ynamide and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition can be critical.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Ynamide click reactions are often very fast, sometimes completing within minutes to a few hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 1,4-disubstituted-4-amino-1,2,3-triazole.

Parameter Typical Range/Condition Notes
Copper Source CuSO₄·5H₂O, Cu(OAc)₂A Cu(II) salt is used with a reducing agent.[1]
Reducing Agent Sodium AscorbateGenerates the active Cu(I) species in situ.[12]
Solvent t-BuOH/H₂O, THF, CH₂Cl₂, DMFSolvent choice depends on substrate solubility.
Temperature Room TemperatureMost reactions proceed efficiently at ambient temperature.
Concentration 0.01 - 0.1 MHigher concentrations can accelerate the reaction.

Table 2: Summary of typical reaction conditions for ynamide CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative

For applications where the presence of copper is undesirable due to toxicity or interference, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[] This reaction utilizes a strained cycloalkyne, which reacts with an azide without the need for a metal catalyst.[14] While traditionally focused on cyclooctynes, the principles of ynamide activation can be extended to the design of novel strained ynamides for copper-free click chemistry, although this remains a more specialized area of research. The driving force for SPAAC is the release of ring strain in the cycloalkyne upon reaction.[15]

Conclusion and Future Outlook

Terminal alkynes within ynamide scaffolds represent a highly reactive and versatile class of substrates for click chemistry. Their enhanced reactivity in CuAAC reactions allows for faster conversions, lower catalyst loadings, and access to unique 4-amino-1,2,3-triazole structures.[16] The applications of ynamide click chemistry are continually expanding, with significant potential in the development of new therapeutics, advanced diagnostic tools, and novel functional materials.[17] As our understanding of ynamide chemistry deepens, we can anticipate the development of even more sophisticated applications and protocols, further solidifying the role of these activated alkynes as indispensable tools for researchers across the scientific disciplines.

References

  • Evano, G., et al. (2010). The Chemistry of Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 110(6), 3189-3242. [Link]

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  • Zhang, Y., et al. (2010). Ynamides: A Modern Functional Group For The New Millennium. PMC, NIH. [Link]

  • Cintrat, J.-C., et al. (2006). Click Chemistry with Ynamides. Synlett, 2006(12), 1875-1877. [Link]

  • Ye, S., & Wu, N. (2020). The Chemistry of Ynamide and Its Application in Organic Synthesis. Bentham Science. [Link]

  • Witulski, B., et al. (2010). Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. Synlett, 2010(18), 2683-2702. [Link]

  • Evano, G., & Blanchard, N. (2016). A Journey in the Chemistry of Ynamides: From Synthesis to Applications. Chemistry Letters, 45(6), 574-585. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Schlimpen, F., et al. (2022). From A3/KA2 to AYA/KYA multicomponent coupling reactions with terminal ynamides as alkyne surrogates – a direct, green route to γ-amino-ynamides. Green Chemistry, 24(16), 6335-6342. [Link]

  • Evano, G., et al. (2012). Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses, 89, 13-26. [Link]

  • Evano, G. (Ed.). (2024). The Chemistry of Ynamides: Development, Syntheses, and Applications in Organic Synthesis. Taylor & Francis. [Link]

  • Burley, G. A., et al. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society. [Link]

  • Burley, G. A., et al. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. PMC, NIH. [Link]

  • Xu, S., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(11), 1321-1336. [Link]

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  • Ghorai, M. K., et al. (2019). Alkyne Versus Ynamide Reactivity: Regioselective Radical Cyclization of Yne-Ynamides. Angewandte Chemie International Edition, 58(8), 2289-2294. [Link]

  • Hamouche, L. (2023). Developing ynamide-based transformations for potential use in scaffold synthesis. University of Birmingham. [Link]

  • Boons, G.-J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1833-1836. [Link]

  • Wang, Q., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 39(12), 3347-3357. [Link]

  • Li, S., et al. (2022). Ynamide Coupling Reagent for the Chemical Cross-Linking of Proteins in Live Cells. Journal of the American Chemical Society, 144(30), 13538-13543. [Link]

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  • Burley, G. A., et al. (2021). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. Bioconjugate Chemistry, 32(10), 2216-2222. [Link]

  • Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. [Link]

  • Boons, G.-J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem, 12(12), 1833-6. [Link]

  • Fokin, V. V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(3), 153-162. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Chiral Ynamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chiral ynamides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges encountered in the synthesis of these valuable building blocks. Ynamides, with their polarized carbon-carbon triple bond, offer exceptional opportunities in synthetic chemistry but also present specific hurdles to achieving high yields and stereoselectivity.[1][2][3] This guide provides field-proven insights and solutions to common experimental issues.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of chiral ynamides in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Low or No Product Yield

Q1: I am attempting a copper-catalyzed N-alkynylation of a chiral amide with a bromoalkyne, but I am observing very low conversion to the desired ynamide. What are the likely causes and how can I improve the yield?

A1: Low yields in copper-catalyzed ynamide synthesis are a frequent challenge and can often be traced back to several key factors related to catalyst activity, substrate reactivity, and reaction conditions.

Causality and Troubleshooting Steps:

  • Catalyst Deactivation: Copper catalysts can be sensitive to impurities and reaction conditions.[4][5]

    • Moisture and Air Sensitivity: Ensure all reagents and solvents are rigorously dried and degassed. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Water can hydrolyze the catalyst and starting materials.

    • Ligand Choice: The choice of ligand is critical. For N-alkynylation of amides, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often effective.[6] If one ligand is not working, screen a panel of ligands with varying electronic and steric properties.

    • Catalyst Source and Purity: Use a high-purity source of the copper catalyst (e.g., CuI, CuBr, or Cu(OTf)₂). Impurities can act as catalyst poisons.

  • Substrate-Related Issues: The structure of your chiral amide and bromoalkyne can significantly impact reactivity.

    • Steric Hindrance: Highly substituted or sterically bulky amides can be poor nucleophiles, hindering their addition to the copper-acetylide intermediate.[6][7] If possible, consider using a less hindered protecting group on the nitrogen that can be changed later.

    • Electronic Effects: The electron-withdrawing group on the amide nitrogen is crucial for stabilizing the ynamide product.[8] However, an overly electron-withdrawing group can reduce the nucleophilicity of the amide nitrogen, slowing down the reaction. Fine-tuning the electronic nature of this group can be beneficial.

    • Competing Homocoupling: A common side reaction is the homocoupling of the bromoalkyne to form a 1,3-diyne.[9] This can be minimized by the slow addition of the bromoalkyne to the reaction mixture or by using a slight excess of the amide.

  • Reaction Condition Optimization:

    • Base Selection: The choice of base is critical. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The base should be strong enough to deprotonate the amide but not so strong as to cause side reactions. The solubility of the base in the reaction solvent is also a key consideration.

    • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and DMF are commonly used. A solvent screen may be necessary to find the optimal conditions for your specific substrates.

    • Temperature: While many copper-catalyzed ynamide syntheses proceed at room temperature or slightly elevated temperatures, some stubborn substrates may require higher temperatures to achieve a reasonable reaction rate. However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions.

Issue 2: Poor Enantio- or Diastereoselectivity

Q2: I am using a chiral auxiliary on my amide to induce diastereoselectivity in an ynamide synthesis, but I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the stereochemical outcome?

A2: Achieving high stereoselectivity in chiral ynamide synthesis is paramount, and poor results often indicate a mismatch between the substrate, catalyst, and reaction conditions.

Causality and Troubleshooting Steps:

  • Ineffective Chiral Auxiliary:

    • Conformational Flexibility: If the chiral auxiliary is too flexible, it may not create a sufficiently biased steric environment to direct the approach of the electrophile to one face of the nucleophile.[10] Consider using a more rigid, conformationally locked chiral auxiliary.

    • Distance from the Reaction Center: The chiral auxiliary should be positioned close enough to the reacting centers to exert effective stereocontrol.

    • Substrate-Auxiliary Mismatch: Not all chiral auxiliaries are suitable for all substrates. The steric and electronic properties of the substrate can interfere with the directing ability of the auxiliary. It may be necessary to screen different chiral auxiliaries.[10]

  • Racemization:

    • Underlying Mechanism: Some reaction conditions can lead to racemization of either the starting material or the product.[11][12] For example, if the reaction proceeds through an intermediate that can equilibrate, the initial stereochemical information can be lost.

    • Solvent and Temperature Effects: Apolar solvents can sometimes enhance stereoselectivity by promoting tighter association between the substrate and catalyst.[11] Lowering the reaction temperature can also improve selectivity by favoring the transition state with the lower activation energy.

  • Catalyst-Controlled vs. Substrate-Controlled Reactions:

    • Mismatched Stereodifferentiation: In some cases, the inherent facial bias of the substrate (substrate control) may be in opposition to the facial bias imposed by a chiral catalyst (catalyst control).[11] This "mismatched" pairing can lead to poor stereoselectivity. Conversely, a "matched" pairing can lead to excellent stereoselectivity. If using a chiral catalyst with a chiral substrate, consider trying the other enantiomer of the catalyst.

Issue 3: Difficulty with Product Purification

Q3: My chiral ynamide product appears to be unstable on silica gel, and I am observing significant decomposition during column chromatography. What are some alternative purification strategies?

A3: The purification of ynamides can be challenging due to their potential instability, particularly towards acidic conditions.

Causality and Troubleshooting Steps:

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can promote the hydration of the ynamide triple bond to form enamides or other decomposition products.

    • Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2%) in the eluent and then flushing with the eluent until the pH of the eluate is neutral.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil.

  • Product Lability:

    • Minimize Contact Time: Perform flash chromatography as quickly as possible to minimize the time the ynamide is in contact with the stationary phase.

    • Alternative Purification Methods:

      • Crystallization: If the product is a solid, crystallization can be an excellent method for purification and can sometimes lead to enantiomeric enrichment.

      • Preparative Thin Layer Chromatography (TLC): For small-scale purifications, preparative TLC on neutralized silica plates can be effective.

      • Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers or diastereomers that are difficult to separate by standard chromatography, chiral HPLC is the method of choice.[13][][15] Various chiral stationary phases are commercially available.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral ynamides?

A1: The most prevalent methods for the synthesis of chiral ynamides include:

  • Copper-Catalyzed N-Alkynylation: This is one of the most widely used methods and involves the coupling of an amide, lactam, or carbamate with a haloalkyne (typically a bromoalkyne) in the presence of a copper catalyst, a ligand, and a base.[9]

  • Reaction with Alkynyl(phenyl)iodonium Salts: This method involves the reaction of a metalated amide with an electrophilic alkynylating agent, such as an alkynyl(phenyl)iodonium salt. This approach was among the first successful methods for chiral ynamide synthesis.[6][7]

  • Base-Catalyzed Isomerization of Propargyl Amides: Chiral propargyl amides can be isomerized to the corresponding ynamides using a base, such as potassium tert-butoxide (KOt-Bu).[7]

Q2: How do I choose the right electron-withdrawing group for the nitrogen atom in my ynamide synthesis?

A2: The electron-withdrawing group (EWG) on the nitrogen atom is crucial for both the stability of the ynamide and its reactivity.

  • Sulfonyl Groups (e.g., Ts, Ms): These are commonly used as they are strongly electron-withdrawing, leading to stable ynamides. However, they can sometimes be difficult to remove.

  • Carbamates (e.g., Boc, Cbz): These are also effective and are often more easily cleaved than sulfonyl groups, which is advantageous in multi-step syntheses.

  • Oxazolidinones: Chiral oxazolidinones are frequently used as both an EWG and a chiral auxiliary to direct stereoselective reactions.[11]

The optimal EWG depends on the specific application and the desired balance between ynamide stability and subsequent reactivity.

Q3: Can terminal ynamides (with a proton on the alkyne) be synthesized and used in subsequent reactions?

A3: Yes, terminal ynamides can be synthesized, often by the deprotection of a silyl-protected ynamide (e.g., using TBAF).[7] However, they can be less stable than their substituted counterparts and may be more prone to decomposition. Their use in subsequent reactions is possible but often requires careful optimization of reaction conditions to avoid side reactions.[11]

Q4: What are some common side reactions to watch out for in chiral ynamide synthesis?

A4: Besides low yield and poor stereoselectivity, common side reactions include:

  • Homocoupling of the Alkyne: As mentioned earlier, this is a common side reaction in copper-catalyzed couplings, leading to 1,3-diynes.[9]

  • Hydrolysis/Hydration: Ynamides can be sensitive to water and acid, leading to the formation of enamides or ketene aminals.

  • Dimerization/Polymerization: Under certain conditions, particularly with highly reactive ynamides, dimerization or polymerization can occur.[16]

Section 3: Experimental Protocol and Data

Representative Protocol: Copper-Catalyzed Synthesis of a Chiral Ynamide

This protocol is a general guideline for the synthesis of a chiral ynamide from a chiral oxazolidinone and a bromoalkyne.

Materials:

  • Chiral oxazolidinone (1.0 equiv)

  • Bromoalkyne (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the chiral oxazolidinone, CuI, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by DMEDA.

  • Add the bromoalkyne dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on neutralized silica gel.

Troubleshooting Data Summary
Problem Potential Cause Suggested Solution(s) Expected Outcome
Low Yield (<20%)Catalyst DeactivationUse rigorously dried/degassed reagents/solvents; screen different ligands.Increased conversion and yield.
Steric HindranceUse a less bulky protecting group on the amide.Improved reaction rate and yield.
Alkyne HomocouplingSlow addition of bromoalkyne; use a slight excess of the amide.Reduced formation of 1,3-diyne byproduct.
Poor Diastereoselectivity (dr < 2:1)Flexible Chiral AuxiliarySwitch to a more rigid chiral auxiliary.Improved diastereomeric ratio.
RacemizationLower reaction temperature; use a less polar solvent.Increased diastereoselectivity.
Product Decomposition during PurificationAcidic Silica GelUse neutralized silica gel or alumina for chromatography.Minimized product loss during purification.

Section 4: Visualizing the Workflow

Troubleshooting Workflow for Chiral Ynamide Synthesis

TroubleshootingWorkflow cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions cluster_purification Purification Problems start Low Yield or Selectivity in Chiral Ynamide Synthesis catalyst_check Check Catalyst & Ligand start->catalyst_check substrate_check Evaluate Substrates start->substrate_check conditions_check Optimize Conditions start->conditions_check purification_check Product Decomposition? start->purification_check catalyst_solution Use high-purity catalyst Screen different ligands Ensure inert atmosphere catalyst_check->catalyst_solution end Successful Synthesis catalyst_solution->end Improved? substrate_solution Assess steric hindrance Consider alternative protecting groups Check for homocoupling substrate_check->substrate_solution substrate_solution->end Improved? conditions_solution Screen solvents and bases Optimize temperature Adjust reagent stoichiometry conditions_check->conditions_solution conditions_solution->end Improved? purification_solution Use neutralized silica/alumina Consider crystallization or chiral HPLC purification_check->purification_solution purification_solution->end Pure Product

Sources

Technical Support Center: Optimizing the Synthesis of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Improving Yield in (R)-4-hydroxy-N,N-diphenylpent-2-ynamide Synthesis.

Welcome to the technical support guide for the synthesis of this compound. This document is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to frequently encountered challenges. As a key intermediate in the synthesis of cardiovascular therapeutics like Vorapaxar Sulfate, achieving high yield and stereochemical purity in this molecule's synthesis is paramount[1]. This guide moves beyond simple protocols to explain the causal factors behind common synthetic hurdles, empowering you to optimize your experimental outcomes.

Section 1: Synthetic Strategy and Core Challenges

The most common and logical retrosynthetic approach to this compound involves three key stages:

  • Asymmetric formation of the chiral precursor, (R)-but-3-yn-2-ol.

  • Protection and carboxylation to form a protected (R)-4-hydroxypent-2-ynoic acid derivative.

  • Amide coupling with diphenylamine.

Each stage presents unique challenges that can significantly impact the overall yield and purity. The primary bottlenecks are typically the low nucleophilicity of diphenylamine in the final coupling step and maintaining the stereochemical integrity at the C4 position throughout the sequence.

G cluster_0 Stage 1: Chiral Precursor Synthesis cluster_1 Stage 2: Chain Elongation cluster_2 Stage 3: Amide Coupling A But-3-yn-2-one B (R)-but-3-yn-2-ol A->B Asymmetric Reduction C PG-O-(R)-but-3-yn-2-ol B->C Hydroxyl Protection D Protected (R)-4-hydroxypent-2-ynoic acid C->D Deprotonation & Carboxylation F Final Product (after deprotection) D->F Amide Coupling Reagent E Diphenylamine E->F G Start Low Yield in Amide Coupling? CheckActivation Is Carboxylic Acid Fully Activated? Start->CheckActivation Yes CheckNucleophile Is Diphenylamine the Limiting Factor? Start->CheckNucleophile No, activation seems ok UseStrongerReagent Action: Use High-Potency Coupling Reagent (HATU, PyBOP) CheckActivation->UseStrongerReagent Yes CheckConditions Action: Increase Temperature (e.g., to 40-50°C) Increase Reaction Time CheckNucleophile->CheckConditions Yes Success Yield Improved UseStrongerReagent->Success CheckConditions->Success

Sources

Technical Support Center: Purification of Polar Ynamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar ynamide compounds. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these versatile yet often sensitive molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to solve purification challenges effectively. This guide is structured in a question-and-answer format to directly address the common issues and frequently asked questions that arise during experimental work.

Frequently Asked Questions (FAQs)
Q1: My polar ynamide appears to be decomposing on my standard silica gel column. How can I confirm this and what is the primary cause?

A1: Ynamide decomposition on silica gel is a common and frustrating issue. The primary cause is the inherent acidity of standard silica gel.[1] The Lewis acidic silanol groups (Si-OH) on the silica surface can protonate the electron-rich alkyne of the ynamide, leading to hydration, rearrangement, or other degradation pathways.[2][3][4]

You can confirm decomposition by running a simple diagnostic test using Thin Layer Chromatography (TLC).

  • TLC Stability Test:

    • Dissolve a small amount of your crude or purified ynamide in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Let the spot sit on the plate for 15-30 minutes at room temperature.

    • Elute the plate as you normally would.

    • Observation: If you see a new spot form at the baseline where you originally spotted the compound, or significant streaking originating from the initial spot, your compound is likely unstable on silica.[5]

Q2: What is the first-line strategy to prevent ynamide degradation during silica gel chromatography?

A2: The most direct and widely adopted strategy is to deactivate or neutralize the silica gel . This reduces the surface acidity, making it more hospitable for sensitive compounds. There are two common approaches:

  • Mobile Phase Additive (In-Situ Deactivation): Add a small amount of a basic modifier to your eluent. Triethylamine (NEt₃ or TEA) is the most common choice. A concentration of 1-3% TEA in your solvent system is typically sufficient to neutralize the acidic sites on the silica as the mobile phase flows through.[6] For very polar, basic compounds, a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH₄OH in MeOH stock solution added to CH₂Cl₂) can also be effective.[5][7]

  • Slurry Deactivation (Pre-Treatment): You can prepare a batch of deactivated silica gel before packing your column. This involves making a slurry of the silica gel with a solvent containing a base (like TEA), or by adding a specific percentage of water by weight (e.g., 3-10%) and allowing it to equilibrate.[8][9] This ensures the entire stationary phase is neutralized before your compound is introduced.

Troubleshooting Guide: Common Purification Problems

This section provides in-depth solutions to specific experimental challenges.

Problem 1: Poor Separation & Co-elution with Polar Impurities

Scenario: You are running a column with a deactivated stationary phase, but your polar ynamide is still co-eluting with a starting material (e.g., the parent amide) or a polar byproduct.

Root Cause Analysis: Co-elution occurs when the polarity difference between your product and the impurity is insufficient for the chosen chromatographic system to resolve. The strong hydrogen bonding capabilities of both the polar ynamide and polar impurities lead to similar interactions with the stationary phase.

Solutions:

When normal-phase chromatography fails, even after optimization, switching the separation mechanism is the most powerful solution.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal technique for purifying highly polar compounds.[10][11] HILIC utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) but employs a reversed-phase solvent system (e.g., high acetonitrile content with a small amount of water).[12][13] The water acts as the strong solvent. This "aqueous normal-phase" mode provides a unique selectivity that can often resolve impurities that are inseparable in traditional normal-phase.[10]

  • Reverse-Phase Chromatography (C18): If your ynamide and the impurity have different degrees of hydrophobicity, reverse-phase chromatography can be very effective.[14][15] In this mode, the most polar compounds elute first.[16]

    • Caveat: Extremely polar ynamides may not retain on the C18 column at all and will elute in the solvent front.[10] If this happens, HILIC is the better choice.

Diagram: Choosing the Right Chromatographic Mode A decision-making workflow for selecting a purification strategy.

G start Crude Polar Ynamide tlc_test Run TLC Stability Test (Spot & Wait) start->tlc_test is_stable Is it stable on silica? tlc_test->is_stable deactivate Deactivate Silica (e.g., add 1-2% TEA to eluent) is_stable->deactivate No run_np Run Normal-Phase Flash Chromatography is_stable->run_np Yes deactivate->run_np is_separated Good Separation? run_np->is_separated pure_product Pure Product is_separated->pure_product Yes alt_mode Switch Chromatographic Mode is_separated->alt_mode No hilic Try HILIC (e.g., MeCN/H2O on Silica) alt_mode->hilic Very Polar / No C18 Retention rp Try Reverse-Phase (C18) (e.g., H2O/MeCN or H2O/MeOH) alt_mode->rp Different Hydrophobicity hilic->pure_product rp->pure_product

Caption: Decision tree for selecting a purification strategy.

Problem 2: The Ynamide is a Solid, But Fails to Crystallize

Scenario: You've isolated your ynamide as an oil or amorphous solid after chromatography, but attempts at recrystallization fail, resulting in oiling out or no crystal formation.

Root Cause Analysis: Successful crystallization requires finding a solvent system where the compound has high solubility when hot and low solubility when cold.[17] Failure often stems from using a solvent that is too good at dissolving the compound even at low temperatures, or from the presence of impurities that inhibit lattice formation.

Solutions:

Do not rely on a single solvent. Test a range of solvents and solvent pairs systematically. A good starting point is to find a solvent that dissolves your compound well when hot (a "soluble" solvent) and another solvent in which it is poorly soluble even when hot (an "insoluble" solvent or "anti-solvent"). The two solvents must be miscible.[18]

Solvent Class Examples of Soluble Solvents (for Polar Compounds) Examples of Anti-Solvents (for Polar Compounds) Common Miscible Pairs
Alcohols Methanol, Ethanol, IsopropanolDiethyl Ether, Hexanes, TolueneEthanol/Hexanes, Methanol/Dichloromethane
Ketones AcetoneHexanes, PentaneAcetone/Hexanes
Ethers Tetrahydrofuran (THF)Hexanes, PentaneTHF/Hexanes
Esters Ethyl AcetateHexanes, HeptaneEthyl Acetate/Heptane
Halogenated Dichloromethane (DCM)Pentane, HexanesDCM/Pentane

Table 1: Common solvent systems for recrystallizing polar organic compounds.

  • Dissolve: Place your crude solid in a flask and add the minimum amount of the hot "soluble" solvent needed to fully dissolve it.[18]

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-clarify: Add a few drops of the hot "soluble" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming pure, well-defined crystals.[18]

  • Cool Further: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolate: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent.[17]

Problem 3: Removing Very Polar, High-Boiling Point Solvents (DMF/DMSO)

Scenario: Your reaction was run in DMF or DMSO. During aqueous workup, your polar ynamide partitions poorly, and you carry large amounts of the reaction solvent into your crude product, complicating chromatography.

Root Cause Analysis: Solvents like DMF and DMSO are highly polar and water-miscible, making them difficult to remove from polar products via standard extraction.[19]

Solutions:

  • Aqueous Wash with Salt: The most common method is to dilute the reaction mixture with an extraction solvent (like Ethyl Acetate or DCM) and wash it repeatedly with water or a brine solution (saturated NaCl). The salt reduces the solubility of organic compounds in the aqueous layer, helping to push your product into the organic phase. A rule of thumb is to wash with at least 5-10 times the volume of water relative to the volume of DMF/DMSO.[19]

  • Acid/Base Wash for Specific Solvents: For DMF, washing with a dilute aqueous LiCl solution (e.g., 5%) can be more effective than water alone.[19]

  • Lyophilization (Freeze-Drying): If your ynamide is not volatile and stable to water, you can sometimes remove residual DMF/DMSO by dissolving the crude material in a solvent like 1,4-dioxane or water and freeze-drying the mixture. This is a specialized technique but can be effective when other methods fail.

Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA) for Flash Chromatography

This protocol describes the in-situ deactivation of silica for purifying acid-sensitive polar ynamides.

  • Select Mobile Phase: Based on TLC analysis, determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).

  • Prepare Eluent: Prepare your mobile phase and add 1% triethylamine by volume (e.g., 10 mL of TEA in 990 mL of eluent).

  • Pack the Column: Pack your flash column with silica gel using the TEA-containing mobile phase as a slurry.

  • Equilibrate: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.[6]

  • Load Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column. Alternatively, perform a solid-load by adsorbing the crude material onto a small amount of silica gel.[6]

  • Elute: Run the column using the TEA-containing eluent, collecting fractions and analyzing by TLC as usual.

Diagram: Workflow for Basic Additive Chromatography A visual guide to the protocol for using a basic mobile phase modifier.

G cluster_prep Preparation cluster_run Execution eluent 1. Prepare Eluent (e.g., Hex/EtOAc + 1% TEA) pack 2. Pack Column with Eluent Slurry eluent->pack equilibrate 3. Equilibrate Column (3-5 Column Volumes) pack->equilibrate load 4. Load Sample (Wet or Solid Load) equilibrate->load elute 5. Elute & Collect Fractions load->elute analyze 6. Analyze Fractions (TLC) elute->analyze

Caption: Protocol for chromatography with a basic additive.

References
  • Vertex AI Search Result[20], How can I prepare deactivated silica gel with 12%v/w water for chromatography?, Accessed Jan 6, 2026.

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? YouTube. [Link]

  • Various Authors. (2018, April 25). For highly polar compound, how to do the purification? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. [Link]

  • Evano, G., et al. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • University of Calgary, Department of Chemistry. Recrystallization - Single Solvent. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]

  • Han, H., et al. (2025, July 30). Silica Gel-Promoted Tryptamine-Ynamide Cyclization Strategy Enabling Total Synthesis of Elacomine. Organic Letters.
  • Han, H., et al. (2025, July 30). Silica Gel-Promoted Tryptamine-Ynamide Cyclization Strategy Enabling Total Synthesis of Elacomine. PubMed. [Link]

  • Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!. r/Chempros. [Link]

  • Zhang, J., et al. (n.d.). Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters. Green Chemistry (RSC Publishing). [Link]

Sources

Overcoming racemization in chiral ynamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Chiral Ynamide Synthesis Technical Support Center

Welcome to the technical support center for chiral ynamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and maintaining the stereochemical integrity of chiral ynamides. Here, we address common challenges, with a primary focus on the critical issue of racemization.

Part 1: Troubleshooting Guide - Diagnosing and Solving Racemization

This section provides direct answers and actionable solutions to common problems encountered during the synthesis of chiral ynamides.

Q1: My final chiral ynamide product shows significant racemization or low enantiomeric excess (ee). What are the most likely causes?

A1: Racemization in chiral ynamide synthesis is a frequent challenge, often stemming from the specific reaction conditions and the inherent nature of the intermediates. The primary causes can be broken down into three main areas:

  • Base-Mediated Epimerization: The most common culprit is the presence of a base, which can deprotonate the stereogenic center (the carbon atom bearing the chiral information), leading to a planar carbanion or a rapidly inverting species. This is particularly problematic in methods involving base-promoted isomerization of propargylamines.

  • Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization, especially if trace amounts of base are present or if the product itself is thermally labile.

  • Extended Reaction Times: Prolonged exposure to even weakly basic conditions or elevated temperatures can lead to a gradual loss of enantiomeric purity over time.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Solution Implementation A Low Enantiomeric Excess (ee) in Chiral Ynamide B Analyze Reaction Conditions A->B Start Diagnosis C Assess Base Strength & Stoichiometry B->C D Evaluate Temperature Profile B->D E Check Reaction Duration B->E F Optimize Base Selection (e.g., non-nucleophilic, weaker base) C->F G Reduce Reaction Temperature D->G H Minimize Reaction Time E->H I Purification Method Review (e.g., avoid basic media) F->I G->I H->I

Caption: Troubleshooting workflow for racemization.

Q2: I'm using a copper-catalyzed method for my ynamide synthesis. How can I minimize racemization in this specific context?

A2: Copper-catalyzed reactions, such as the coupling of vinyl bromides with amides followed by elimination, or the direct coupling of terminal alkynes with amides, are powerful tools for ynamide synthesis. However, racemization can still occur.

  • Mechanism Insight: In many copper-catalyzed ynamide syntheses, the stereocenter is already set in the starting material. The key is to ensure the reaction conditions do not compromise this existing chirality. For instance, in methods involving the coupling of a chiral amine with an alkynyl halide, the choice of base and ligand is critical.

  • Key Optimization Parameters:

    • Ligand Choice: The ligand coordinated to the copper center can influence the steric environment and basicity of the reaction medium. Using bulky, electron-rich ligands can sometimes shield the stereocenter.

    • Base Selection: A common source of racemization is the use of strong bases like potassium tert-butoxide (KOtBu). While often necessary for deprotonation or isomerization, its strength can lead to epimerization. Consider using milder bases or a stoichiometric amount rather than a large excess.

    • Solvent: The polarity and coordinating ability of the solvent can impact the stability of intermediates. Aprotic, non-polar solvents are often preferred.

Data Summary: Impact of Base on Enantiomeric Excess

BaseTypical ConditionsRacemization RiskReference
KOtBu1.1-2.0 equiv, THF, 0 °C to rtHigh
LiHMDS1.1 equiv, THF, -78 °C to 0 °CModerate
DBU1.2 equiv, CH2Cl2, rtLow to Moderate
Proton Sponge1.2 equiv, Toluene, 60 °CLow
Q3: My starting material is a chiral propargylamine, and I'm using a base-promoted isomerization method. How do I prevent loss of chirality?

A3: This is a classic challenge. The isomerization of chiral propargylamines to ynamides often proceeds through an allene intermediate, and the conditions required for this transformation can easily lead to racemization of the starting material or the product.

  • The Culprit: The use of strong bases like KOtBu is known to cause significant racemization in this process. The base can abstract the proton at the stereogenic center, leading to a loss of stereochemical information.

  • A Proven Solution - The Hsung-Wei Strategy: A highly effective method to circumvent this involves a-sigmatropic rearrangement of a trichloroacetimidate-substituted propargylamine. This intramolecular rearrangement proceeds through a highly ordered transition state, ensuring a complete transfer of chirality.

Experimental Protocol: Chirality Transfer via-Sigmatropic Rearrangement

  • Formation of the Trichloroacetimidate:

    • To a solution of your chiral propargylamine (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add trichloroacetonitrile (1.5 equiv).

    • Slowly add a catalytic amount of a mild base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting amine.

    • Quench the reaction with saturated aqueous NaHCO3 and extract the product with CH2Cl2. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • -Sigmatropic Rearrangement:

    • Dissolve the crude trichloroacetimidate in a high-boiling, non-polar solvent like toluene or xylene.

    • Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC. The rearrangement is usually complete within 1-3 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • The resulting product is a trichloroacetamide-protected ynamide. This protecting group can be cleaved under mild basic conditions (e.g., K2CO3 in methanol) to yield the final chiral ynamide with high enantiomeric purity.

A Chiral Propargylamine B Trichloroacetimidate Intermediate A->B + CCl3CN, DBU C [3,3]-Sigmatropic Rearrangement (Thermal, High Chirality Transfer) B->C D Protected Chiral Ynamide C->D E Deprotection D->E Mild Base (e.g., K2CO3/MeOH) F Final Chiral Ynamide (High ee) E->F

Caption: Chirality-preserving ynamide synthesis workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason chiral ynamides are prone to racemization?

A1: The susceptibility of chiral ynamides to racemization is rooted in the acidity of the proton at the α-carbon (the stereocenter). The ynamide functional group, with its electron-withdrawing properties, increases the acidity of this proton compared to a simple alkane. In the presence of a base, this proton can be abstracted, forming a planar or rapidly inverting carbanion intermediate, which effectively erases the stereochemical information. Subsequent reprotonation occurs from either face with equal probability, leading to a racemic mixture.

Q2: Are there any "racemization-proof" methods for synthesizing chiral ynamides?

A2: While no chemical reaction is truly "proof" against side reactions, several modern methods offer exceptionally high fidelity in preserving stereochemistry.

  • Stereospecific Isomerization: The development of catalytic systems that can promote the isomerization of chiral propargylamines under mild conditions has been a significant advance. These often involve transition metal catalysts that operate through mechanisms that do not involve deprotonation of the stereocenter.

  • Chirality Transfer Reactions: As detailed in the troubleshooting guide, methods like the-sigmatropic rearrangement of propargyl trichloroacetimidates are designed for near-perfect chirality transfer.

  • Synthesis from Chiral Precursors: Methods that build the ynamide functionality onto a molecule that already contains the desired stereocenter, without disturbing that center, are generally very reliable. An example is the copper-catalyzed coupling of a chiral N-alkoxyamide with a terminal alkyne.

Q3: How should I purify my chiral ynamide to avoid racemization on silica gel?

A3: This is a critical and often overlooked issue. Standard silica gel is slightly acidic and can promote decomposition or racemization of sensitive compounds. If you observe product degradation or loss of ee after chromatography, consider the following:

  • Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in the desired eluent containing a small amount of a volatile base, such as triethylamine (~1-2% v/v). This will neutralize the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using deactivated or neutral alumina as the stationary phase.

  • Minimize Contact Time: Perform flash chromatography as quickly as possible. Do not let the compound sit on the column for an extended period.

  • Non-Chromatographic Purification: If possible, consider alternative purification methods such as crystallization or distillation if your compound is amenable.

References

  • A Mild, Base-Promoted Isomerization of N-Propargylamides to Ynamides. Organic Letters. [Link]

  • Total Synthesis of (+)-Plicamine and (+)-Plicamidine. The Journal of Organic Chemistry. [Link]

Technical Support Center: Optimization of Catalytic Ynamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ynamides, alkynes bearing a nitrogen atom connected to an electron-withdrawing group, are exceptionally versatile building blocks in modern organic synthesis.[1][2] Their unique electronic structure provides a balance of stability and reactivity, making them valuable intermediates in the synthesis of complex nitrogen-containing molecules for pharmaceuticals and materials science.[1][3][4] The advent of transition-metal catalysis, particularly with copper, has revolutionized access to this important functional group, moving away from harsher classical methods.[1][5]

This guide, designed for researchers, scientists, and drug development professionals, serves as a technical support center for the optimization of copper-catalyzed ynamide synthesis. It provides troubleshooting strategies in a question-and-answer format to directly address common experimental challenges, explains the chemical reasoning behind optimization choices, and offers validated protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My ynamide synthesis reaction is not showing any product formation. Where should I start troubleshooting?

A: When a reaction fails completely, it's crucial to systematically verify the integrity of each component and the reaction setup.

  • Catalyst and Ligand Activity: Copper(I) salts (e.g., CuI, CuCN) are sensitive to oxidation. Ensure you are using a fresh bottle or a properly stored catalyst. The ligand, often a diamine like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, is critical for stabilizing the copper catalyst and facilitating the reaction.[6][7][8] Verify the ligand's purity.

  • Inert Atmosphere: These reactions are often sensitive to oxygen, which can lead to catalyst deactivation and promote unwanted side reactions like Glaser coupling of the terminal alkyne.[9][10][11] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are adequately degassed.

  • Base Quality: The base (commonly K₃PO₄ or Cs₂CO₃) is crucial for deprotonating the amide.[6] The presence of hydrates in the base can significantly lower yields.[4] Use a freshly opened bottle or dry the base in an oven before use.

  • Reagent Purity: Confirm the purity of your starting materials (amide and alkyne partner). The presence of impurities can inhibit the catalyst.

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is happening and how can I prevent it?

A: You are likely observing the Glaser-Hay coupling , an oxidative homocoupling of terminal alkynes that produces symmetrical 1,3-diynes.[10][12] This is a very common side reaction in copper-catalyzed processes involving terminal alkynes, especially in the presence of an oxidant like oxygen.[9][10][11]

Causality: The Glaser coupling is catalyzed by copper(I) salts in the presence of an oxidant (typically O₂). The mechanism involves the formation of a copper(I) acetylide, which is then oxidized to couple with another acetylide unit.[10]

Solutions:

  • Improve Inert Atmosphere: The most direct solution is to rigorously exclude oxygen from your reaction. Ensure thorough degassing of solvents and use a robust inert gas manifold.

  • Choice of Ligand: Certain ligands can suppress homocoupling. Bidentate nitrogen ligands like 1,10-phenanthroline or TMEDA can sometimes favor the desired cross-coupling over the homocoupling pathway.[11][12]

  • Modify Reaction Conditions: Running the reaction at a lower temperature may slow down the rate of homocoupling relative to the desired N-alkynylation.

Q3: My reaction yield is low and I recover a lot of my starting amide. What parameters should I screen for optimization?

A: Recovering the starting amide suggests that the N-H activation or the subsequent coupling is inefficient. This is a classic optimization problem that requires systematically tuning the reaction parameters.

Key Parameters to Optimize:

Parameter Rationale & Common Choices
Copper Source CuI, CuCN, and CuSO₄ are common. CuCN can be effective for challenging substrates.[13] Cu(OTf)₂ has been used in some aerobic systems.[9]
Ligand The ligand stabilizes the copper catalyst and modulates its reactivity.[7] Start with 1,10-phenanthroline or DMEDA .[5][6] If these fail, consider other diamines or N-containing heterocycles.
Base The base must be strong enough to deprotonate the amide but not so strong as to cause side reactions. K₃PO₄ is a common starting point.[6] Cs₂CO₃ is a stronger base that can be effective for less acidic amides.[5] Ensure the base is anhydrous.[4]
Solvent The solvent influences solubility and reaction kinetics. Toluene is a standard choice.[6] For more polar substrates, DMF or Dioxane might be better, but require careful drying.

| Temperature | Reactions are often run at elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion.[6][14] However, higher temperatures can also lead to decomposition or side reactions. |

Troubleshooting Guide: Specific Scenarios

Problem 1: Low Yield with Alkyne Decomposition or Unidentified Byproducts

If you observe consumption of your alkyne starting material but low formation of the desired ynamide, substrate or product instability may be the issue.

  • Hypothesis: The reaction conditions are too harsh, leading to the decomposition of the sensitive alkyne or the newly formed ynamide. Ynamides themselves can be reactive and may not be stable to prolonged heating.[4]

  • Solution 1: Lower the Reaction Temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. This can often minimize decomposition pathways.

  • Solution 2: Change the Solvent. Pyridine has been shown to be an effective solvent in some copper-mediated systems, sometimes allowing for reactions to proceed at room temperature, which can be beneficial for sensitive substrates.[14]

  • Solution 3: Check Substrate Compatibility. Highly functionalized or electron-deficient alkynes might be prone to side reactions. It may be necessary to use a milder catalytic system, potentially one that operates at room temperature.[9][15]

Problem 2: Reaction Works for Simple Amides but Fails for Bulky or Electron-Rich Amides

Steric hindrance or electronic effects can dramatically impact the efficiency of the coupling.

  • Hypothesis: A bulky amide may struggle to coordinate to the copper center, or an electron-rich amide may be less acidic and thus not fully deprotonated by the base.

  • Solution 1: Use a Stronger, Non-Nucleophilic Base. Switch from K₃PO₄ to a stronger base like Cs₂CO₃ to ensure complete deprotonation of the amide.[5]

  • Solution 2: Modify the Catalytic System. A change in ligand can alter the steric environment around the copper atom. A less bulky ligand might create more space for the amide to coordinate. Conversely, sometimes a bulkier ligand can promote the desired reductive elimination.

  • Solution 3: Change the Alkynylating Agent. While coupling with terminal alkynes or alkynyl bromides is common, alternative methods exist. For particularly challenging amides, coupling with 1,1-dibromo-1-alkenes can be a robust alternative.[5]

Problem 3: Difficulty in Removing Copper from the Final Product

Residual copper can complicate purification and is often indicated by a persistent blue or green color in the organic layers during workup.[16]

  • Hypothesis: The copper catalyst or its salts are soluble in the organic phase and are not being effectively removed by standard aqueous washes.

  • Solution 1: Aqueous Ammonium Hydroxide/EDTA Wash. During the aqueous workup, wash the organic layer with a 10% aqueous solution of ammonium hydroxide or a saturated solution of EDTA. These act as chelating agents, forming water-soluble copper complexes that are efficiently extracted into the aqueous phase.[16]

  • Solution 2: Filtration through a Silica Plug. Before concentrating the crude product, pass the organic solution through a short plug of silica gel. The polar silica will adsorb the copper salts, allowing the less polar ynamide product to pass through.[16]

Visual & Methodological Resources

Catalytic Cycle and Key Optimization Points

The following diagram illustrates a generally accepted catalytic cycle for copper-catalyzed N-alkynylation. The key points for troubleshooting and optimization are highlighted.

Catalytic_Cycle cluster_activation Catalyst Activation & Amide Coordination cluster_coupling Coupling Step CuX Cu(I)X CuAmide [R₂N-Cu(I)] CuX->CuAmide + R₂NH, - HX (Base Mediated) Amide R₂NH Amide->CuX Base Base Base->Amide Intermediate [R₂N-Cu(I)-C≡CR'] Intermediate CuAmide->Intermediate + R'C≡CH T1 Trouble Point 1: Inefficient Amide Activation. - Check Base strength/purity. - Is Amide too bulky? CuAmide->T1 Alkyne R'C≡CH Alkyne->CuAmide T3 Trouble Point 3: Side Reactions. - Alkyne Dimerization? - Improve inert atmosphere. Alkyne->T3 CuAcetylide [R'C≡C-Cu(I)] Product R₂N-C≡CR' Ynamide Intermediate->Product Reductive Elimination-like T2 Trouble Point 2: Poor Coupling. - Check Ligand choice. - Alkyne purity. - Temperature too low? Intermediate->T2 Product->CuX Catalyst Regeneration HX HX

Fig 1. Simplified catalytic cycle for ynamide synthesis.
Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues in ynamide synthesis.

Sources

Technical Support Center: Hydroboration of Ynamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydroboration of ynamides. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide in-depth, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My hydroboration reaction is showing low to no conversion of the ynamide starting material. What are the likely causes and how can I fix this?

A1: Low conversion is a common issue that can often be traced back to a few key factors.

  • Reagent Quality: The purity of your hydroborating agent, such as pinacolborane (HBpin) or catecholborane, is critical. These reagents can degrade with exposure to moisture.[1] Ensure you are using a fresh bottle or a properly stored reagent under an inert atmosphere. Similarly, solvents must be anhydrous.[1]

  • Catalyst Activity: If you are employing a transition-metal-catalyzed process (e.g., using copper or rhodium), the catalyst's activity is paramount.[2][3] Ensure your catalyst has not been deactivated by exposure to air or impurities. For phosphine-catalyzed reactions, the choice of phosphine is crucial; for instance, tri-n-butyl phosphine has been shown to be effective where others like triphenylphosphine may result in lower conversion.[4][5]

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics. While some hydroborations proceed at room temperature, others may require heating.[4][6] For example, in a phosphine-catalyzed hydroboration of a phenylethynyl oxazolidinone, increasing the temperature from room temperature to 70°C, and subsequently to 100°C, dramatically improved conversion.[4]

  • Inert Atmosphere: Boranes are sensitive to atmospheric moisture.[1] It is essential to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using properly dried glassware to prevent the consumption of the hydroborating agent before it can react with the ynamide.

Q2: I am observing a mixture of regioisomers (α- and β-borylation). How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity is a key challenge in the hydroboration of unsymmetrical alkynes, including ynamides. The electronic nature of the ynamide, with its polarized triple bond, makes it susceptible to the addition of the boryl group at either the α- or β-position.[4]

  • Catalyst and Ligand Choice: The regioselectivity is often dictated by the catalytic system. For instance, in copper-catalyzed systems, the choice of phosphine ligand can be used to direct the borylation to either the α or β carbon.[2][7] The regioselectivity can also be controlled by altering the substituents on the ynamide itself (alkyl vs. aryl).[2][7]

  • Hydroborating Agent: The steric bulk of the hydroborating agent can influence regioselectivity. Bulky boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, are often used to enhance selectivity by favoring addition to the less sterically hindered position of the alkyne.[1][8][9][10]

  • Reaction Mechanism: Understanding the underlying mechanism can provide insights into controlling regioselectivity. For example, a phosphine-catalyzed reaction may proceed through a zwitterionic vinylphosphonium intermediate, leading to the installation of the boryl group at the β-carbon.[4][5] In contrast, some copper-catalyzed reactions may proceed via a hydrocupration-borylation pathway, with the regioselectivity influenced by the electronic and steric properties of the ynamide substituent.[7]

Q3: The stereoselectivity of my reaction is poor, leading to a mixture of (E)- and (Z)-vinylboronates. How can I obtain a single stereoisomer?

A3: The stereochemical outcome of the hydroboration of ynamides can be either cis or trans, leading to (Z)- or (E)-vinylboronates, respectively.

  • cis-Hydroboration: Many hydroboration reactions, particularly those that are uncatalyzed or catalyzed by certain transition metals, proceed via a syn-addition mechanism, resulting in the cis-hydroborated product.[11] For example, a phosphine-catalyzed hydroboration of ynamides has been reported to yield (Z)-β-borylenamides through a formal cis-addition.[4][5]

  • trans-Hydroboration: Achieving trans-hydroboration is less common but can be accomplished with specific catalytic systems. For instance, ruthenium catalysts have been used for the trans-hydroboration of internal alkynes.[11] More recently, a copper(I)-catalyzed radical trans-selective hydroboration of ynamides has been developed.[12][13] A diethylzinc-mediated hydroboration using an N-heterocyclic carbene has also been shown to give trans-addition products.[4]

The choice of catalyst and reaction conditions is therefore critical in dictating the stereochemical outcome.

Q4: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

A4: Several side reactions can compete with the desired hydroboration, reducing the yield and complicating purification.

  • Dehydrogenative Borylation: This is a common side reaction in hydroborations, leading to the formation of borylated byproducts and hydrogen gas.[11] Careful control of stoichiometry and reaction conditions can help to minimize this pathway.

  • Polymerization: Ynamides, being reactive monomers, can sometimes undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.[11][12] Running the reaction at the lowest effective temperature and for the minimum time necessary can help to mitigate this.

  • Protodeborylation: The resulting vinylboronate products can sometimes be unstable, particularly during purification, and undergo protodeborylation (loss of the boryl group).[7] Minimizing exposure to acidic conditions and using gentle purification techniques, such as chromatography on neutral or deactivated silica gel, can help to preserve the product.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the hydroboration of ynamides.

Troubleshooting_Hydroboration start Reaction Issue low_conversion Low Conversion start->low_conversion poor_regioselectivity Poor Regioselectivity start->poor_regioselectivity poor_stereoselectivity Poor Stereoselectivity start->poor_stereoselectivity side_products Side Products start->side_products check_reagents Check Reagent Quality (Borane, Solvent) low_conversion->check_reagents Purity? change_catalyst Change Catalyst/Ligand poor_regioselectivity->change_catalyst Ligand effect? select_catalyst_stereo Select Catalyst for cis or trans Addition poor_stereoselectivity->select_catalyst_stereo control_stoichiometry Control Stoichiometry side_products->control_stoichiometry Dehydrogenation? check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Anhydrous? optimize_temp Optimize Temperature check_catalyst->optimize_temp Active? ensure_inert Ensure Inert Atmosphere optimize_temp->ensure_inert Too low/high? change_borane Use Bulky Borane change_catalyst->change_borane Sterics? modify_substituent Modify Ynamide Substituent change_borane->modify_substituent Electronics? optimize_conditions Optimize Temp/Time control_stoichiometry->optimize_conditions Polymerization? gentle_purification Use Gentle Purification optimize_conditions->gentle_purification Protodeborylation?

Caption: A decision tree for troubleshooting common hydroboration issues.

Experimental Protocols

General Protocol for Phosphine-Catalyzed Hydroboration of Ynamides[4][5]

This protocol is adapted from a reported procedure for the synthesis of (Z)-β-borylenamides.[4][5]

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the ynamide (1.0 equiv.).

  • The vial is sealed with a septum and purged with argon or nitrogen.

  • Anhydrous toluene is added via syringe.

  • Tri-n-butylphosphine (0.1 equiv.) is added via syringe.

  • Pinacolborane (HBpin) (1.2 equiv.) is added dropwise via syringe.

  • The reaction mixture is heated to 100°C and stirred for the time indicated by TLC or GC/MS analysis.

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Protocol for Copper(I)-Catalyzed Hydroboration of Ynamides[2][7]

This protocol is a general representation based on reported copper-catalyzed methodologies.[2][7]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuCl (0.02 equiv.), Xantphos (0.02 equiv.), and NaOtBu (0.12 equiv.).

  • The tube is evacuated and backfilled with argon or nitrogen three times.

  • Anhydrous toluene is added, followed by the ynamide (1.0 equiv.).

  • Pinacolborane (HBpin) (1.5 equiv.) is added dropwise via syringe.

  • The reaction mixture is stirred at 20°C for 15 hours, or as determined by reaction monitoring.

  • Upon completion, the reaction mixture is filtered through a short pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography.

Data Summary

Catalyst SystemRegioselectivityStereoselectivityKey Features
PBu₃β-borylationcis-addition (Z-isomer)Transition-metal-free, proceeds via a zwitterionic intermediate.[4][5]
CuCl/XantphosDependent on ynamide substituentcis-additionMild reaction conditions, good functional group tolerance.[7]
Cu(I)/NHC-ligated boraneβ-borylationtrans-addition (E-isomer)Radical mechanism, provides access to trans-boryl enamides.[12][13]
ZnEt₂/NHC-boraneNot specifiedtrans-additionA method for achieving trans-hydroboration.[11][12]

Mechanistic Insights

The hydroboration of ynamides can proceed through several distinct mechanistic pathways, depending on the reagents and catalysts employed.

Phosphine-Catalyzed Mechanism

In the absence of a transition metal, a phosphine catalyst can activate the ynamide towards hydroboration. The proposed mechanism involves the nucleophilic attack of the phosphine on the α-carbon of the ynamide, forming a zwitterionic vinylphosphonium intermediate. This intermediate then reacts with the hydroborating agent to install the boryl group at the β-carbon, followed by elimination of the phosphine catalyst to yield the cis-hydroborated product.[4][5]

Phosphine_Mechanism Ynamide R-C≡C-NR'₂ Zwitterion R-C(⁻)=C(⁺PBu₃)-NR'₂ Ynamide->Zwitterion + PBu₃ PBu3 PBu₃ Intermediate5 Intermediate 5 Zwitterion->Intermediate5 + HBpin HBpin HBpin Product (Z)-β-borylenamide Intermediate5->Product - PBu₃

Caption: Proposed mechanism for phosphine-catalyzed hydroboration.

Copper-Catalyzed Radical Mechanism

A copper(I)-catalyzed radical pathway has been proposed for the trans-selective hydroboration of ynamides.[12][13] This mechanism is thought to involve the generation of a boryl radical from an N-heterocyclic carbene (NHC)-borane complex. This radical then adds to the ynamide, and subsequent steps lead to the formation of the trans-vinylboronate product. The use of a radical scavenger like TEMPO has been shown to inhibit the reaction, providing evidence for this pathway.[13]

References

Stability issues of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (R)-4-hydroxy-N,N-diphenylpent-2-ynamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experiments.

The stability of this compound is governed by the interplay of its two key functional groups: the ynamide and the secondary propargylic alcohol. While ynamides are generally more stable than their ynamine counterparts due to the electron-withdrawing nature of the amide group, they are still susceptible to degradation, particularly hydrolysis.[1][2][3] Similarly, the propargyl alcohol moiety can exhibit instability under certain conditions.[4][5][6]

This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The molecule's stability is primarily influenced by two functional groups:

  • The Ynamide: This group consists of an alkyne directly attached to a nitrogen atom that is part of an amide. While the amide group provides some electronic stabilization compared to simpler ynamines, the ynamide bond is susceptible to hydrolysis.[1][2][7][8]

  • The Secondary Propargyl Alcohol: This is a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This structural motif can be prone to oxidation and rearrangement reactions.[4][5][9]

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its structure, the most probable degradation pathways are:

  • Amide Hydrolysis: Cleavage of the N-C=O bond, particularly under acidic or basic conditions, to yield (R)-4-hydroxypent-2-ynoic acid and diphenylamine.[10][11][12][13]

  • Oxidation: The secondary alcohol could be oxidized to a ketone, forming (R)-4-oxo-N,N-diphenylpent-2-ynamide. The alkyne itself could also undergo oxidative cleavage under harsh conditions.

  • Polymerization: Propargyl alcohols can be susceptible to polymerization, especially at elevated temperatures or in the presence of strong bases or certain metal catalysts.[4][14]

Q3: What general storage conditions are recommended for stock solutions?

A3: To maximize the shelf-life of your this compound stock solutions, we recommend the following:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Temperature: Store solutions at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Loss of compound potency or inconsistent results over time. Compound Degradation: The primary suspect is the hydrolytic cleavage of the ynamide bond, especially if using aqueous buffers.1. Analyze by HPLC/LC-MS: Check for the appearance of new peaks corresponding to the predicted degradation products ((R)-4-hydroxypent-2-ynoic acid and diphenylamine). 2. pH Control: Ensure the pH of your experimental buffer is as close to neutral (pH 7.0-7.4) as possible. Avoid highly acidic or basic conditions. 3. Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions from a frozen, anhydrous stock solution immediately before use.
Appearance of unknown peaks in chromatograms. Degradation or Impurities: This could be due to degradation products, impurities in the starting material, or reaction with components of your experimental medium.1. Characterize Unknowns: Use LC-MS/MS to determine the molecular weights of the unknown peaks and compare them to potential degradation products.[10] 2. Run a Forced Degradation Study: This will help you identify the degradation products that form under specific stress conditions (see Experimental Protocols below).[10] 3. Check Solvent Purity: Ensure all solvents are of high purity and free from contaminants that could react with your compound.
Solution discoloration (e.g., turning yellow or brown). Oxidation or Polymerization: Exposure to air (oxygen), light, or high temperatures can promote these degradation pathways.[4]1. Work under Inert Gas: When preparing solutions, especially for long-term storage or sensitive applications, use degassed solvents and work under an inert atmosphere (e.g., in a glovebox). 2. Add Antioxidants: For some applications, the addition of a small amount of an antioxidant like BHT may be considered, but compatibility must be verified. 3. Avoid High Temperatures: Do not heat solutions unless absolutely necessary. If heating is required, do so for the shortest possible time and under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help you identify potential degradation products and understand the compound's stability under various stress conditions.[10]

Objective: To intentionally degrade this compound and identify the resulting products.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial.

    • Control: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Incubation: Incubate all samples (except the control) at 60°C for 24 hours.

  • Sampling and Analysis:

    • After incubation, allow samples to cool to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks that have formed. Use MS data to propose structures for the degradation products.

Diagrams

G cluster_0 Troubleshooting Workflow Start Inconsistent Experimental Results Check_Purity Analyze Compound Purity by HPLC/LC-MS Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Degradation_Suspected Suspect Solution Instability Purity_OK->Degradation_Suspected Yes Purify Purify Compound Purity_OK->Purify No Forced_Degradation Perform Forced Degradation Study (Protocol 1) Degradation_Suspected->Forced_Degradation Identify_Products Identify Degradation Pathway(s) Forced_Degradation->Identify_Products Optimize_Conditions Optimize Solution Conditions (pH, Solvent, Temp.) Identify_Products->Optimize_Conditions End Consistent Results Optimize_Conditions->End Purify->Check_Purity

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Proposed Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound C₁₇H₁₅NO₂ Hydrolysis_Product1 (R)-4-hydroxypent-2-ynoic acid Parent->Hydrolysis_Product1 H₂O Hydrolysis_Product2 Diphenylamine Parent->Hydrolysis_Product2 H₂O Oxidation_Product (R)-4-oxo-N,N-diphenylpent-2-ynamide Parent->Oxidation_Product [O]

Caption: Proposed primary degradation pathways for the compound.

References

  • Vertex AI Search. (2024-03-30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
  • Benchchem. (2025). Stability and Storage of 5-Propargylfurfuryl Alcohol: A Technical Guide.
  • Benchchem. (2025). Technical Support Center: N-(4-hydroxyphenyl)
  • Wikipedia. Propargyl alcohol. Retrieved from [Link]

  • Benchchem. (2025). The Physical Properties of Functionalized Ynamides: A Technical Guide for Researchers.
  • LibreTexts. (2022-09-24). 21.7: Chemistry of Amides.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019-01-15). mechanism of amide hydrolysis [Video]. YouTube.
  • PubChem. Propargyl alcohol. Retrieved from [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. Propargyl alcohol, 98% 107-19-7 India. Retrieved from [Link]

  • Hsung, R. P., et al. (2004). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 104(6), 3049-3078.
  • Benchchem. (2025). N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Prospective Technical Guide for an Uncharacterized Ynamide.
  • Benchchem. (2025). A Comparative Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and Other Ynamides for Researchers and Drug Development Professionals.
  • Zhang, J., et al. (2021). Reactivity of ynamides in catalytic intermolecular annulations. Chemical Society Reviews, 50(1), 223-255.
  • Royal Society of Chemistry. (2020-12-24).
  • iChemical. 4-hydroxy-N,N-diphenylpent-2-ynamide, CAS No. 899809-61-1. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Enantioselectivity in Hydroxy Ynamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective synthesis of hydroxy ynamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reactions effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary sources of low enantioselectivity in my reaction?

    • How critical is the purity of my starting materials and reagents?

    • My reaction is sluggish or stalls completely. What should I check first?

    • I'm observing significant side product formation. What are the likely causes?

  • Troubleshooting Guide: Low Enantiomeric Excess (ee)

    • Problem 1: Suboptimal Catalyst/Ligand System

    • Problem 2: Inappropriate Reaction Conditions

    • Problem 3: Racemization of Product

  • Troubleshooting Guide: Poor Yield and Incomplete Reactions

    • Problem 4: Catalyst Inactivation or Inhibition

    • Problem 5: Low Reactivity of Substrates

  • Experimental Protocols

    • Protocol 1: General Procedure for Catalytic Asymmetric Addition of Terminal Ynamides to Aldehydes

    • Protocol 2: Kinetic Resolution of a Racemic α-Hydroxy Amide

  • References

Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick, actionable advice.

Q1: What are the primary sources of low enantioselectivity in my reaction?

A1: Low enantioselectivity is one of the most common challenges. The root causes can typically be traced back to a few key areas:

  • Catalyst and Ligand Choice: The chiral ligand is the heart of enantioselective synthesis. An inappropriate ligand for your specific substrate, in terms of steric bulk or electronic properties, will fail to create a sufficiently differentiated energetic barrier between the two enantiomeric transition states[1].

  • Reaction Conditions: Temperature, solvent, and concentration play a crucial role. For example, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer.

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are universally effective. Steric or electronic features of your ynamide or the coupling partner may prevent optimal binding in the chiral pocket of the catalyst[1].

  • Presence of Impurities: Water or other protic impurities can interfere with the catalyst, while acidic or basic impurities can promote non-catalyzed background reactions or product racemization.

Q2: How critical is the purity of my starting materials and reagents?

A2: Absolutely critical. Impurities can have a profound impact on both yield and enantioselectivity.

  • Catalyst Poisons: Certain functional groups or residual reagents from previous steps can act as catalyst poisons, effectively shutting down the catalytic cycle.

  • Water: Many organometallic catalysts used in ynamide chemistry are sensitive to moisture. Ensure all solvents and reagents are rigorously dried.

  • Achiral Acids/Bases: Trace amounts of acid or base can catalyze a non-enantioselective background reaction, which will erode the overall enantiomeric excess of your product mixture.

Q3: My reaction is sluggish or stalls completely. What should I check first?

A3: A stalled reaction is often due to catalyst deactivation or suboptimal conditions. Here is a logical workflow for troubleshooting:

G Start Reaction Stalled Check_Catalyst Verify Catalyst Activity (Run a known successful reaction) Start->Check_Catalyst Check_Purity Check Purity of Reagents & Solvents (NMR, Karl Fischer for H2O) Check_Catalyst->Check_Purity If catalyst is active Catalyst_Inactive Prepare fresh catalyst Check_Catalyst->Catalyst_Inactive If catalyst is inactive Check_Temp Review Reaction Temperature (Is it too low?) Check_Purity->Check_Temp If reagents are pure Reagents_Impure Purify/re-dry all materials Check_Purity->Reagents_Impure If impurities are detected Check_Conc Assess Concentration (Is it too dilute?) Check_Temp->Check_Conc If temperature is appropriate End_Solution Systematically Adjust Conditions Check_Conc->End_Solution

Caption: Troubleshooting workflow for a stalled reaction.

Q4: I'm observing significant side product formation. What are the likely causes?

A4: Ynamides are highly versatile functional groups, but their reactivity can sometimes lead to undesired pathways[2][3][4]. Common side reactions include:

  • Hydrolysis/Hydration: The presence of water or acid can lead to the hydration of the ynamide triple bond, often catalyzed by the metal catalyst itself (e.g., gold catalysts)[5].

  • Cyclotrimerization: Under certain conditions, especially at higher concentrations or temperatures, ynamides can undergo self-condensation to form substituted benzene rings[3].

  • Rearrangements: Keteniminium intermediates, often formed during gold- or copper-catalyzed reactions, can undergo various rearrangements if the desired nucleophilic attack is slow[6].

  • Dimerization or Polymerization: This is more common with terminal ynamides if the reaction conditions are not optimized for the desired transformation.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low enantioselectivity is a frequent hurdle. This guide provides a systematic approach to identifying and resolving the underlying causes.

Problem 1: Suboptimal Catalyst/Ligand System

The interaction between the catalyst, the chiral ligand, and the substrate is the cornerstone of asymmetric induction.

Causality: The chiral ligand creates a three-dimensional environment that favors one reaction pathway over the other. If the "chiral pocket" is too open, not sterically or electronically matched to the substrate, or if the active catalytic species is not the intended one, the energy difference between the two enantiomeric transition states will be small, leading to a low ee. For gold(I) catalysis, the linear coordination can make it challenging for the chiral information to be transmitted effectively from the ligand to the reaction center, necessitating ligands with sufficient bulk to reach the active site[7].

Troubleshooting Steps:

  • Ligand Screening: This is the most direct approach. If you are using a specific class of ligands (e.g., bisphosphines, N-heterocyclic carbenes), screen other members of that class with varying steric and electronic properties. Computational studies can often guide this selection by modeling the transition states[8].

  • Metal/Ligand Ratio: The stoichiometry between the metal precursor and the ligand can be critical. An excess of ligand can sometimes be beneficial, but in other cases, it can inhibit the reaction. Verify the optimal ratio for your system.

  • Catalyst Pre-formation: Instead of generating the catalyst in situ, try pre-forming the chiral metal complex. This ensures that the active catalyst is the well-defined species you intend it to be and can improve reproducibility.

  • Counter-ion Effects: For cationic metal catalysts (e.g., Au(I), Cu(I)), the counter-ion (e.g., SbF₆⁻, PF₆⁻, OTf⁻) can significantly impact reactivity and selectivity. Experiment with different counter-ions.

Data Comparison Table: Ligand Effect in Asymmetric Ynamide Addition

EntryChiral LigandMetal SourceSolventYield (%)ee (%)
1Ligand A (Bulkier)Cu(OTf)₂Toluene9598
2Ligand B (Less Bulky)Cu(OTf)₂Toluene9275
3Ligand C (Electron-poor)Cu(OTf)₂Toluene8885
4Ligand A (Bulkier)Zn(OTf)₂Toluene8592

This is a representative table illustrating how ligand and metal choice can impact outcomes.

Problem 2: Inappropriate Reaction Conditions

The reaction environment can either reinforce or undermine the stereochemical control exerted by the catalyst.

Causality: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Temperature directly influences the ability of the system to overcome these energy barriers, while the solvent can affect the conformation of the catalyst-substrate complex and the stability of the transition states.

Troubleshooting Steps:

  • Temperature Optimization: This is often the most impactful parameter.

    • Lower the Temperature: In most cases, lowering the reaction temperature increases enantioselectivity, as it makes it harder for the reaction to proceed through the higher-energy transition state of the undesired enantiomer. Run a temperature screen (e.g., RT, 0 °C, -20 °C, -40 °C, -78 °C).

    • Caution: Lowering the temperature will also decrease the reaction rate. You may need to compensate with longer reaction times.

  • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically alter the outcome.

    • Apolar Solvents: For many ynamide additions, apolar solvents like toluene, hexanes, or mixtures thereof are preferred as they can minimize background reactions and prevent product racemization[9][10][11].

    • Coordinating Solvents: Solvents like THF or CH₂Cl₂ can sometimes be beneficial, but they can also compete for coordination sites on the metal center, potentially altering the structure of the active catalyst.

  • Concentration Adjustment: The reaction concentration can influence the aggregation state of the catalyst and the rate of bimolecular versus unimolecular pathways. Perform a screen of different concentrations (e.g., 0.05 M, 0.1 M, 0.5 M).

Problem 3: Racemization of Product

You may be forming the product with high enantioselectivity, but it could be racemizing under the reaction or work-up conditions.

Causality: The newly formed stereocenter in the hydroxy ynamide product may be labile. The presence of acid, base, or even the catalyst itself can facilitate racemization, particularly if the carbinol proton is acidic or if there is a pathway for reversible formation of a planar intermediate.

Troubleshooting Steps:

  • Time-course Study: Take aliquots from the reaction at different time points and analyze the ee. If the ee is high initially but decreases over time, product racemization is the likely culprit.

  • Modified Work-up:

    • Quench Quickly: As soon as the reaction is complete (monitored by TLC or LC-MS), quench it immediately.

    • Neutralize: Use a mild buffer (e.g., saturated NH₄Cl or a phosphate buffer) during the aqueous work-up to avoid exposure to harsh pH.

    • Avoid Silica Gel Chromatography if Possible: If the product is sensitive, the acidic nature of standard silica gel can cause racemization. Consider using deactivated (neutral) silica, alumina, or alternative purification methods like crystallization or distillation.

  • Additive Screening: The addition of a non-coordinating base (e.g., proton sponge) can sometimes scavenge trace acid impurities that might be causing racemization, without interfering with the primary catalytic cycle.

References

Technical Support Center: Catalyst Removal from Ynamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ynamide chemistry. This guide is designed for researchers, scientists, and drug development professionals to address the critical, yet often challenging, step of removing metal catalysts from ynamide reaction mixtures. Ynamides are powerful synthetic intermediates, but their utility is contingent on achieving high purity, which necessitates the efficient removal of residual catalysts.[1][2][3][4] This document provides in-depth, field-proven answers and protocols to common purification challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, explaining the causality behind the recommended solutions.

General Purification Strategy

Q1: I've just finished my ynamide synthesis. What's the first thing I should do to remove the catalyst?

A1: Your first step should almost always be a simple, bulk removal technique before attempting more refined methods like column chromatography. A common and effective initial step is to dilute the reaction mixture with a suitable organic solvent and filter it through a short plug of Celite® or silica gel.[5][6] This will often remove a significant portion of the catalyst, especially if it has precipitated or is adsorbed onto solid reagents/byproducts.[5][6]

  • Causality: Homogeneous catalysts often form insoluble metallic species or aggregates upon reaction completion.[5] Celite, a diatomaceous earth, acts as a filter aid, trapping these fine particulates that might otherwise pass through standard filter paper.[5]

Q2: My ynamide seems to be decomposing during silica gel column chromatography. What's happening and how can I prevent it?

A2: Ynamides can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or rearrangement.[7] This is a common and frustrating issue.

  • Troubleshooting Steps:

    • Test Stability: Before committing your entire batch, spot a solution of your crude product on a TLC plate and let it sit for 30-60 minutes. Re-elute the plate in the same or a slightly more polar solvent system. If you see a new spot form at the baseline or significant streaking, your compound is likely unstable on silica.[8]

    • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v), in your column solvent.[8] This neutralizes the acidic silanol groups on the silica surface, preventing product degradation.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil® for purification, as these are less acidic than silica gel.[8] However, always perform a TLC stability test first.

Copper Catalyst Removal

Q3: My copper-catalyzed ynamide reaction mixture has a persistent color, and I'm struggling to remove the copper salts. What is the most effective method?

A3: Aqueous washes with a chelating agent are highly effective for removing copper salts. Copper(I) and Copper(II) ions readily form stable, water-soluble complexes with ammonia or ethylenediaminetetraacetic acid (EDTA).[9][10][11][12][13]

  • Expert Protocol:

    • After the initial filtration through Celite, concentrate the organic phase.

    • Redissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] If the copper concentration is high, a solution of aqueous ammonia can be used, which will form a deep blue copper-ammonia complex in the aqueous layer.[9][12]

    • Repeat the wash until the aqueous layer is colorless.[9]

    • Alternatively, wash with a 0.5 M aqueous solution of EDTA.[9][10][12] This is also very effective at chelating copper ions.

  • Causality: Ammonia and EDTA are strong ligands that coordinate to the copper ions, forming charged complexes that are highly soluble in the aqueous phase and can be easily separated from the desired organic product.[9][13]

Palladium Catalyst Removal

Q4: Standard column chromatography isn't removing all the palladium from my cross-coupling reaction to synthesize an ynamide. My product still has a grayish tint. What should I do?

A4: This is a very common problem, as residual palladium can be highly persistent.[14][15] Studies have shown that even after chromatography, palladium levels can remain unacceptably high for pharmaceutical applications, which often require levels below 5 ppm.[16][17] You need to employ a more targeted approach using a scavenger.

  • Recommended Solutions:

    • Activated Carbon: Stirring the crude product solution with activated carbon for a few hours is a cost-effective method to adsorb residual palladium.[16][18] However, be aware that it can sometimes adsorb the product as well, leading to lower yields.[18]

    • Thiol-Based Scavengers: Solid-supported scavengers with thiol functional groups (e.g., SiliaMetS® Thiol, MP-Thiol) are extremely effective.[19] Sulfur has a high affinity for soft metals like palladium, forming strong covalent bonds and pulling the metal out of the solution.

    • Trimercaptotriazine (TMT)-Based Scavengers: Scavengers like MP-TMT are considered industry-leading for their high affinity and fast kinetics in capturing various forms of palladium (Pd(0) and Pd(II)).[18][19][20]

  • Causality: Scavenging resins work by chemisorption, where the functional groups on the solid support form strong chemical bonds with the metal catalyst.[17] This interaction is much stronger and more specific than the weaker physisorption that occurs on standard silica gel, leading to more efficient removal.[17]

Q5: How do I know if I've successfully removed the palladium to an acceptable level for drug development?

A5: Visual inspection is not sufficient. For pharmaceutical applications, quantitative analysis is required. The standard methods for quantifying trace palladium are elemental analysis techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.[16][21][22] These methods are highly sensitive and can detect metal concentrations at parts-per-million (ppm) or even parts-per-billion (ppb) levels. For high-throughput screening of purification methods, rapid fluorescence-based detection kits are also available.[16][21]

Gold Catalyst Removal

Q6: I used a homogeneous gold catalyst for my ynamide cyclization, and now I'm having trouble removing it. The reaction mixture has a colloidal appearance.

A6: Homogeneous gold catalysts can sometimes decompose to form colloidal gold nanoparticles, which can be challenging to remove by simple filtration.[5]

  • Troubleshooting Strategy:

    • Heterogeneous Catalysts: For future syntheses, consider using a heterogeneous gold catalyst, such as gold on titania (Au/TiO₂). These are easily removed by simple filtration and are often recyclable, making the process more efficient and sustainable.[23]

    • Scavenging: If you must use a homogeneous catalyst, thiol-based scavengers are effective for gold as well. Dimercaptotriazine (DMT) functionalized silica is particularly effective for scavenging gold.[19]

    • Filtration through Celite: A thorough filtration of the reaction mixture through a pad of Celite can help remove finely dispersed gold particles.[1][24]

Part 2: Data & Protocols

Comparative Data on Palladium Scavengers

The choice of scavenger can significantly impact purification efficiency. The following table summarizes a comparative study on removing a common palladium catalyst.

Scavenger TypeSupportInitial Pd (ppm)Final Pd (ppm)Scavenging EfficiencySource
MP-TMT Macroporous Polystyrene852< 5> 99.4%[20]
Si-Thiol Silica~328~4~98.8%[17]
Activated Carbon Carbon>1000< 50Variable[16][18]

This data is illustrative and results can vary based on the specific substrate, solvent, and catalyst state.

Detailed Experimental Protocols

Protocol 1: General Catalyst Removal via Filtration

  • Dilution: Once the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with a 5-10 fold volume of an appropriate organic solvent (e.g., DCM, ethyl acetate).

  • Preparation of Filtration Plug: In a sintered glass funnel, place a small cotton plug, followed by a 1-2 cm layer of sand, and then a 3-4 cm layer of Celite® or silica gel. Gently compact the layers.

  • Filtration: Pour the diluted reaction mixture through the prepared plug. Use vacuum to expedite the process if necessary.

  • Washing: Wash the plug with 3-5 column volumes of the same organic solvent to ensure all the product is collected.[6]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which is now ready for further purification.

Protocol 2: High-Efficiency Palladium Removal Using a Thiol-Based Scavenger

  • Preparation: After an initial workup (e.g., aqueous wash), dissolve the crude ynamide product in a suitable solvent (e.g., THF, Toluene, DCM) to a concentration of ~10-50 mg/mL.

  • Scavenger Addition: Add a solid-supported thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A common starting point is to use 5-10 equivalents of scavenger relative to the initial moles of catalyst used.

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. The optimal time should be determined by monitoring the palladium concentration.

  • Filtration: Filter off the scavenger resin using a simple filtration setup.

  • Rinsing: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Final Product: Combine the filtrates and concentrate under reduced pressure. The resulting product should have significantly reduced levels of palladium contamination.[15]

Part 3: Visualization

Workflow for Catalyst Removal

The following diagram outlines a decision-making workflow for selecting the appropriate catalyst removal strategy.

Catalyst_Removal_Workflow start Reaction Complete celite_filtration Filter through Celite®/Silica Plug start->celite_filtration Initial Bulk Removal aqueous_wash Aqueous Wash (e.g., NH4Cl, EDTA) celite_filtration->aqueous_wash For Ionic Catalysts (e.g., Copper Salts) scavenger Treat with Scavenger Resin (e.g., Thiol, TMT) celite_filtration->scavenger For Persistent Metals (e.g., Palladium, Gold) chromatography Column Chromatography (Normal or Deactivated Silica) celite_filtration->chromatography If initial purity is high aqueous_wash->chromatography scavenger->chromatography analysis Quantitative Analysis (ICP-MS) chromatography->analysis Verify Purity product Pure Ynamide Product analysis->product

Caption: Decision workflow for catalyst purification.

References

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Merck/PITT Collaboration. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Gower, N., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Retrieved from [Link]

  • Ferlin, F., et al. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Lin, L., Zeng, X., & Xu, B. (2019). Synthesis of Z-Enamides through Heterogeneous Gold-Catalyzed Stereoselective Hydrogenation of Ynamides. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Retrieved from [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. NIH. Retrieved from [Link]

  • Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]

  • Heycarbons. (n.d.). Application of activated carbon as a catalyst and catalyst carrier. Retrieved from [Link]

  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Copper Salts - Department of Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Copper Catalyzed Regio- and Stereoselective Hydroarylation of Ynamide. Retrieved from [Link]

  • MDPI. (n.d.). Activated Carbon Modification towards Efficient Catalyst for High Value-Added Products Synthesis from Alpha-Pinene. Retrieved from [Link]

  • Gicquel, P., et al. (n.d.). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. PMC - NIH. Retrieved from [Link]

  • Diva Envitec India. (n.d.). Heavy Metal Scavengers. Retrieved from [Link]

  • Fazli-Ku, M. S. F., & Tye, C. T. (2023). Chapter 11: Advanced Applications of Activated Carbon: Catalysis and Engineering. In Activated Carbon Progress and Applications. The Royal Society of Chemistry. Retrieved from [Link]

  • Argonaut Technologies. (2008, November 26). Metal Scavengers for the Process Industry. Retrieved from [Link]

  • Activated Carbon Solutions Inc. (n.d.). Catalyst - ACSI. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Removal of ammonia from aqueous solutions by catalytic oxidation with copper-based rare earth composite metal materials: Catalytic performance, characterization, and cytotoxicity evaluation. Retrieved from [Link]

  • Reddit. (2021, June 14). Work up to remove copper. Retrieved from [Link]

  • Gicquel, P., et al. (n.d.). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Omega. ACS Publications. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography - Department of Chemistry. Retrieved from [Link]

  • MDPI. (2022, August 19). Formation and Intramolecular Capture of α-Imino Gold Carbenoids in the Au(I)-Catalyzed [3 + 2] Reaction of Anthranils, 1,2,4-Oxadiazoles, and 4,5-Dihydro-1,2,4-Oxadiazoles with Ynamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed formal [4 + 1] annulation of N-propargyl ynamides with diketones. Organic Chemistry Frontiers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress towards gold-catalyzed synthesis of N-containing tricyclic compounds based on ynamides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting. YouTube. Retrieved from [Link]

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Technical Support Center: Characterization of Novel Ynamide Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of novel ynamide structures. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the analysis of this versatile class of compounds. Ynamides, characterized by a nitrogen atom attached to an alkynyl group and bearing an electron-wielding group, offer a unique balance of stability and reactivity, making them invaluable in modern organic synthesis.[1][2][3] However, their distinct electronic and structural features can present unique hurdles during characterization.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and routine characterization of ynamides.

Q1: How stable are novel ynamide compounds, and what are the optimal storage conditions?

A1: Ynamides are generally more stable than their ynamine counterparts due to the electron-withdrawing group on the nitrogen, which reduces the electron density of the alkyne and thus its susceptibility to hydrolysis.[1][2][4] Most ynamides can be handled under normal laboratory conditions and purified by silica gel chromatography.[1][2] However, their stability is influenced by the specific substituents on both the nitrogen and the alkyne.

  • Storage Recommendations: For long-term storage, it is advisable to keep ynamides in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. While many are stable for extended periods, highly functionalized or strained ynamides may be more sensitive.[5]

Q2: What are the characteristic NMR spectral features of ynamides?

A2: NMR spectroscopy is a primary tool for the characterization of ynamides.

  • ¹H NMR: Protons on the carbon adjacent to the nitrogen or the alkyne will show characteristic chemical shifts. For secondary ynamides, the N-H proton typically appears as a broad singlet.[4]

  • ¹³C NMR: The sp-hybridized carbons of the alkyne are a key diagnostic feature, typically resonating in the range of 70-90 ppm.[4] The carbonyl carbon of the amide group will appear significantly downfield, usually between 160-180 ppm.[4] The exact chemical shifts are sensitive to the electronic nature of the substituents.[4][6][7]

Carbon TypeTypical ¹³C Chemical Shift Range (ppm)
Alkynyl (sp-C)70 - 90
Amide Carbonyl (C=O)160 - 180

Q3: What are the expected IR absorption frequencies for a typical ynamide?

A3: The infrared spectrum of an ynamide provides valuable information about its key functional groups.

Functional GroupAbsorption Range (cm⁻¹)Intensity
C≡C Stretch2100 - 2260Variable (can be weak for symmetric structures)
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II, for secondary amides)1510 - 1570Moderate
N-H Stretch (for secondary amides)3200 - 3500Moderate

Q4: Can I use mass spectrometry to confirm the molecular weight of my ynamide?

A4: Yes, mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. Under electron impact (EI) ionization, a common fragmentation pathway for amides is the cleavage of the N-CO bond.[4] The observation of the molecular ion peak (M+) depends on the stability of the specific ynamide.[4] High-resolution mass spectrometry (HRMS) is highly recommended for obtaining an accurate mass and elemental composition.[8][9]

Section 2: Troubleshooting Guides

This section provides detailed guidance on overcoming specific experimental challenges you may encounter during the synthesis and characterization of novel ynamides.

Synthesis and Purification

Issue: Low yield or incomplete conversion during ynamide synthesis.

Potential Causes & Solutions:

  • Cause: Inefficient coupling reaction. Copper-catalyzed couplings are common for ynamide synthesis, and their efficiency can be sensitive to the choice of catalyst, ligand, base, and solvent.[1][2][10][11]

    • Troubleshooting:

      • Screen Catalysts and Ligands: If using a copper-catalyzed method, screen different copper sources (e.g., CuI, CuCN) and ligands (e.g., N,N'-dimethylethylenediamine).[1][2]

      • Optimize Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, DMF) can significantly impact the reaction outcome.[1][12]

      • Consider Alternative Methods: For challenging substrates, such as sterically hindered or poorly nucleophilic amides, alternative synthetic routes like those involving hypervalent iodine reagents or starting from dichloroethene may be more effective.[5][12]

  • Cause: Hydrolysis of the ynamide product. Although more stable than ynamines, some ynamides can be moisture-sensitive, especially under acidic conditions or at elevated temperatures.[13][14]

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere. Use anhydrous solvents.

      • Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature. Neutralize any acidic conditions promptly.

Issue: Difficulty in purifying the ynamide product.

Potential Causes & Solutions:

  • Cause: Co-elution of starting materials or byproducts during chromatography.

    • Troubleshooting:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and silica gel grades.

      • Alternative Purification Techniques: Consider other purification methods such as recrystallization or preparative thin-layer chromatography (TLC).

  • Cause: On-column decomposition. Some sensitive ynamides may degrade on silica gel.

    • Troubleshooting:

      • Use Deactivated Silica: Treat the silica gel with a base (e.g., triethylamine) before use to neutralize acidic sites.

      • Alternative Stationary Phases: Consider using alumina or a reverse-phase stationary phase for chromatography.

Spectroscopic Characterization

Issue: Ambiguous or complex NMR spectra.

Potential Causes & Solutions:

  • Cause: Presence of rotamers or E/Z isomers. Restricted rotation around the N-C(O) bond can lead to the presence of multiple species in solution at room temperature, resulting in a doubling of NMR signals. Similarly, if a double bond is present in the molecule, E/Z isomerism can occur.[15][16]

    • Troubleshooting:

      • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures.[17] At higher temperatures, the rate of rotation may increase, leading to coalescence of the signals into a single set of averaged peaks.

      • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in assigning the complex signals and establishing connectivity within the different isomers. NOESY or ROESY experiments can be particularly useful for determining the spatial proximity of protons and thus assigning E/Z geometry.

  • Cause: Signal overlap.

    • Troubleshooting:

      • Use a Higher Field NMR Spectrometer: This will increase the dispersion of the signals.

      • Change NMR Solvent: The chemical shifts of protons can be sensitive to the solvent, and changing the solvent may resolve overlapping signals.

Workflow for Investigating Isomerism in Ynamides

start Complex NMR Spectrum Observed check_isomers Hypothesize Presence of Isomers (Rotamers or E/Z) start->check_isomers vt_nmr Perform Variable Temperature (VT) NMR check_isomers->vt_nmr two_d_nmr Perform 2D NMR (COSY, NOESY, etc.) check_isomers->two_d_nmr analyze_vt Analyze Signal Coalescence vt_nmr->analyze_vt analyze_2d Analyze Cross-Peaks for Connectivity and Spatial Proximity two_d_nmr->analyze_2d confirm_structure Confirm Structure and Isomer Ratios analyze_vt->confirm_structure analyze_2d->confirm_structure end Characterization Complete confirm_structure->end

Caption: Workflow for the investigation of isomerism in ynamides using NMR.

Crystallographic Analysis

Issue: Difficulty in obtaining single crystals suitable for X-ray diffraction.

Potential Causes & Solutions:

  • Cause: The inherent properties of the ynamide, such as high flexibility or low intermolecular interactions, may hinder crystal packing.

    • Troubleshooting:

      • Systematic Crystallization Screening: Screen a wide range of solvents, solvent combinations (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion), temperatures, and concentrations.

      • Derivative Formation: If the parent ynamide fails to crystallize, consider preparing a derivative with features that promote crystallization, such as introducing aromatic rings for π-stacking or groups capable of hydrogen bonding.

  • Cause: The presence of impurities or a mixture of isomers can inhibit crystallization.

    • Troubleshooting:

      • Ensure High Purity: Use highly purified material for crystallization attempts. Re-purify if necessary.

      • Separate Isomers: If isomers are present, attempt to separate them before crystallization.

The X-ray Crystallography Workflow

cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement purification High Purity Ynamide crystallization Crystal Growth purification->crystallization xray X-ray Diffraction crystallization->xray diff_pattern Diffraction Pattern xray->diff_pattern electron_density Electron Density Map diff_pattern->electron_density model_building Model Building and Refinement electron_density->model_building final_structure Final 3D Structure model_building->final_structure

Caption: Key stages in determining the 3D structure of an ynamide by X-ray crystallography.[18][19][20][21]

References

  • Zhang, X., & Hsung, R. P. (2006). Ynamides: A Modern Functional Group For The New Millennium. National Institutes of Health. [Link]

  • DeKorver, K. A., Hsung, R. P., Zhang, X., & Bream, R. N. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 110(9), 5064-5106. [Link]

  • VT NMR spectroscopic studies of the ynamide carbopalladation/cross-coupling/electrocyclization sequence. (n.d.). ResearchGate. [Link]

  • X‐Ray crystal structure of 6 g (ellipsoids are shown at 50% probability). (n.d.). ResearchGate. [Link]

  • Orozco, J., Perez, A., & Font, J. (2013). Kinetics and pathways of cyanide degradation at high temperatures and pressures. Industrial & Engineering Chemistry Research, 52(5), 1836-1842. [Link]

  • García-García, P., Fructos, M. R., & Díaz-Tendero, S. (2020). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Omega, 5(29), 18277-18286. [Link]

  • ¹H NMR monitoring of the reaction of ynamide 1i with fully-substituted isoxazole 4i. (n.d.). ResearchGate. [Link]

  • Hsung, R. P., Kurdyumov, A. V., & Sydorenko, N. (2005). SYNTHESIS OF DE NOVO CHIRAL γ-AMINO-YNAMIDES USING LITHIATED YNAMIDES. OBSERVATION OF A UNIQUE 5-ENDO-DIG CYCLIZATION WITH AN INVERSION OF S-CENTER. National Institutes of Health. [Link]

  • Zhao, L., Yang, H., Li, R., Tao, Y., Guo, X. F., Anderson, E. A., Whiting, A., & Wu, N. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. The Journal of Organic Chemistry, 86(3), 1938-1947. [Link]

  • Xu, S., Jiang, D., Peng, A., Hu, L., Liu, T., Zhao, L., & Zhao, J. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(10), 1195-1208. [Link]

  • Hsung, R. P., & Kurdyumov, A. V. (2014). Novel ynamide structural analogues and their synthetic transformations. ARKIVOC, 2014(1), 127-141. [Link]

  • Zhao, L., Yang, H., Li, R., Tao, Y., Guo, X. F., Anderson, E. A., Whiting, A., & Wu, N. (2021). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. The Journal of Organic Chemistry, 86(3), 1938-1947. [Link]

  • Investigations on the E/Z-isomerism of neonicotinoids. (n.d.). ResearchGate. [Link]

  • Mansfield, S. J., Campbell, C. D., Jones, M. W., & Anderson, E. A. (2014). A robust and modular synthesis of ynamides. Chemical Communications, 50(100), 15993-15996. [Link]

  • Xu, S., Jiang, D., Peng, A., Hu, L., Liu, T., Zhao, L., & Zhao, J. (2023). Ynamide Coupling Reagents: Origin and Advances. National Institutes of Health. [Link]

  • Ynamide Chemistry Research Articles. (n.d.). R Discovery. [Link]

  • Hsung, R. P., & Kurdyumov, A. V. (2014). Novel ynamide structural analogues and their synthetic transformations. National Institutes of Health. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. [Link]

  • How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. (2022). YouTube. [Link]

  • Danheiser, R. L., & Helgason, A. L. (2005). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. National Institutes of Health. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Theunissen, C., Thilmany, P., Lahboubi, M., Blanchard, N., & Evano, G. (2010). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Preparation of 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • E/Z ISOMERISM OF SOME DIFORMAMIDES. (2006). Revue Roumaine de Chimie. [Link]

  • x Ray crystallography. (n.d.). National Institutes of Health. [Link]

  • Wahbah, K., & Djerassi, C. (1969). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society C: Organic, 3064-3070. [Link]

  • E-Z isomerism. (n.d.). Creative Chemistry. [Link]

  • E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Confirming the Absolute Configuration of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. In the realm of drug development, where enantiomers can exhibit vastly different therapeutic and toxicological profiles, unambiguous confirmation of stereochemistry is paramount.[1] This guide provides an in-depth comparison of established analytical techniques for confirming the absolute configuration of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide, a key intermediate in the synthesis of cardiovascular therapeutics like Vorapaxar Sulfate.[2]

Introduction: The Imperative of Stereochemical Integrity

The ynamide functional group, present in this compound, is a versatile scaffold in medicinal chemistry, offering unique electronic and structural features for targeted drug design.[3][4] The chiral center at the C4 position, bearing a hydroxyl group, introduces the possibility of two enantiomers, (R) and (S). The biological target's chiral environment will interact differently with each enantiomer, underscoring the necessity for rigorous stereochemical assignment. This guide will explore the practical application, strengths, and limitations of X-ray crystallography, Vibrational Circular Dichroism (VCD), and the Mosher ester method for this specific molecule.

Method 1: Single-Crystal X-ray Diffraction (SC-XRD)

Often considered the "gold standard" for determining absolute configuration, SC-XRD provides a direct and unambiguous visualization of the three-dimensional structure of a molecule.[5][6][7]

The Causality Behind the Choice

For a definitive and irrefutable assignment of the absolute configuration, SC-XRD is the most powerful method.[7] It relies on the anomalous dispersion effect of X-rays by atoms in a non-centrosymmetric crystal lattice, which allows for the determination of the absolute stereostructure.[8]

Experimental Protocol: A Self-Validating System
  • Crystallization: The primary and often most challenging step is to grow a single crystal of this compound of sufficient quality and size (typically 0.1-0.3 mm).[8] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires extensive screening.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined. The absolute configuration is established by analyzing the anomalous scattering data, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[9]

Data Presentation
ParameterDescription
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Flack ParameterA value close to 0 indicates the correct absolute configuration.
Visualization of the Workflow

sc_xrd_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis Crystallization Crystallization of This compound Data_Collection Data Collection Crystallization->Data_Collection High-quality single crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction pattern Absolute_Config Absolute Configuration Determination Structure_Solution->Absolute_Config Refined structure & Flack parameter

Caption: Workflow for absolute configuration determination by SC-XRD.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] It has emerged as a powerful alternative to X-ray crystallography, especially when obtaining high-quality crystals is challenging.[1][11]

The Causality Behind the Choice

VCD is particularly well-suited for molecules in solution, providing information about the conformation and absolute configuration under conditions that may be more biologically relevant than the solid state.[11] The comparison of the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer allows for a confident assignment of the absolute configuration.[1][12]

Experimental Protocol: A Self-Validating System
  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: The VCD and IR spectra are recorded using a VCD spectrometer.

  • Computational Modeling:

    • A conformational search of the (R)-enantiomer is performed using computational methods (e.g., molecular mechanics or density functional theory - DFT).

    • The geometry of each significant conformer is optimized, and their vibrational frequencies and VCD intensities are calculated using DFT.

    • A Boltzmann-averaged VCD spectrum is generated based on the relative energies of the conformers.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (S).

Data Presentation
Spectral Region (cm⁻¹)Experimental VCD SignCalculated (R)-VCD SignAssignment
e.g., 3400-3600++O-H stretch
e.g., 2200-2300--C≡C stretch
e.g., 1600-1700++C=O stretch
Visualization of the Workflow

vcd_workflow cluster_exp Experimental cluster_comp Computational Sample_Prep Sample Preparation (Solution) VCD_Measurement VCD Spectrum Acquisition Sample_Prep->VCD_Measurement Comparison Spectral Comparison VCD_Measurement->Comparison Conf_Search Conformational Search DFT_Calc DFT Calculations Conf_Search->DFT_Calc Spectrum_Gen Boltzmann-Averaged Spectrum Generation DFT_Calc->Spectrum_Gen Spectrum_Gen->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for absolute configuration determination by VCD.

Method 3: Mosher Ester Analysis (NMR-based)

The Mosher ester method is a well-established NMR technique for determining the absolute configuration of secondary alcohols.[13][14] It involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.[13]

The Causality Behind the Choice

This method is particularly useful when only small amounts of the sample are available and when crystallization is not feasible.[15] The presence of a secondary alcohol in this compound makes it an ideal candidate for this technique.

Experimental Protocol: A Self-Validating System
  • Esterification: Two separate reactions are performed to synthesize the (R)-MTPA and (S)-MTPA esters of this compound.

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.

  • Data Analysis: The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are assigned for both the (R)-MTPA and (S)-MTPA esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.

  • Configuration Assignment: A model of the MTPA esters is used to predict the signs of the Δδ values. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By comparing the experimental Δδ values with the model, the absolute configuration of the alcohol can be determined.

Data Presentation
Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-5 (CH₃)e.g., 1.50e.g., 1.45+0.05
H-2e.g., 5.90e.g., 5.98-0.08
Phenyl-H (ortho)e.g., 7.40e.g., 7.35+0.05
Visualization of the Workflow

mosher_workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis start ester_R (R)-MTPA Ester Synthesis start->ester_R ester_S (S)-MTPA Ester Synthesis start->ester_S NMR_R ¹H NMR of (R)-MTPA Ester ester_R->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester ester_S->NMR_S Data_Analysis Calculate Δδ (δS - δR) NMR_R->Data_Analysis NMR_S->Data_Analysis Assignment Absolute Configuration Assignment Data_Analysis->Assignment

Caption: Workflow for Mosher ester analysis.

Comparison of Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher Ester Analysis (NMR)
Principle Anomalous X-ray dispersion in a single crystalDifferential absorption of circularly polarized IR light in solutionDiastereomeric differentiation by ¹H NMR
Sample State Solid (single crystal)SolutionSolution
Sample Amount MilligramsMilligramsSub-milligram to milligrams
Strengths Unambiguous, direct method; provides full 3D structureApplicable to non-crystalline samples; provides solution-state conformationRequires small sample amount; relatively rapid
Limitations Requires high-quality single crystals, which can be difficult to obtain[14][15]Requires computational calculations; interpretation can be complex for flexible moleculesIndirect method; requires chemical derivatization; potential for misinterpretation
Confidence Level Very HighHighModerate to High

Conclusion and Recommendation

For the unequivocal confirmation of the absolute configuration of this compound, single-crystal X-ray diffraction is the recommended primary method . Its ability to provide a direct and unambiguous three-dimensional structure makes it the most authoritative technique.[5][6]

In instances where obtaining suitable crystals proves to be a significant bottleneck, Vibrational Circular Dichroism (VCD) offers a powerful and reliable alternative . The combination of experimental data with robust computational modeling provides a high degree of confidence in the stereochemical assignment for molecules in solution.[1][12]

The Mosher ester analysis serves as a valuable complementary or orthogonal technique , particularly when sample quantities are limited. While an indirect method, its well-established principles and the distinct signals expected for the diastereomeric esters of this compound can provide strong supporting evidence for the absolute configuration.

Ultimately, for regulatory submissions or critical research milestones, employing at least two of these methods, such as SC-XRD and VCD, provides a comprehensive and self-validating approach to definitively confirm the absolute configuration of this compound.

References

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  • Wikipedia. (2023, November 28). Absolute configuration. In Wikipedia. Retrieved January 6, 2026, from [Link]

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  • Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

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  • BioTools. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD) [Video]. YouTube. Retrieved January 6, 2026, from [Link]

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The Definitive Guide to Stereochemical Assignment: A Comparative Analysis of X-ray Crystallography for Chiral Hydroxy Ynamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of stereochemistry, the unambiguous determination of a molecule's absolute configuration is paramount. In the realm of chiral hydroxy ynamides—a class of compounds with significant potential in synthetic chemistry and drug discovery—this structural elucidation is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with leading alternative techniques for assigning the absolute stereochemistry of these valuable molecules. We will delve into the principles, practical workflows, and data-driven comparisons to empower you to make informed decisions for your research.

The Gold Standard: Unambiguous Determination by X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal lattice, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms. For chiral molecules, the anomalous dispersion of X-rays by heavier atoms allows for the determination of the absolute stereochemistry, often expressed as the Flack parameter.

The primary advantage of X-ray crystallography is its unambiguous nature. When a suitable crystal is obtained and the data quality is high, the resulting structure provides irrefutable proof of the molecule's absolute configuration. This certainty is invaluable in drug development, where precise stereochemistry is critical for efficacy and safety.

However, the path to a crystal structure is not without its challenges. The primary bottleneck is often the crystallization process itself. Chiral hydroxy ynamides, with their combination of polar hydroxyl groups and linear, rigid ynamide functionalities, can be challenging to crystallize. Factors such as solvent selection, temperature, and the presence of impurities can significantly impact the success of crystallization.

Experimental Workflow: X-ray Crystallography

The journey from a synthesized chiral hydroxy ynamide to its crystal structure follows a well-defined, albeit sometimes iterative, path.

xray_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement A Purified Chiral Hydroxy Ynamide B Screening of Crystallization Conditions (Solvent, Temperature, etc.) A->B Dissolution C Formation of Single Crystals B->C Crystal Growth D Mounting Crystal on Diffractometer C->D Selection E X-ray Diffraction Experiment D->E Irradiation F Data Processing and Structure Solution E->F Data Acquisition G Structure Refinement and Validation F->G Modeling H Determination of Absolute Configuration G->H Analysis

Figure 1: A generalized workflow for determining the absolute configuration of a chiral hydroxy ynamide using single-crystal X-ray crystallography.

Experimental Protocol: Crystallization of Chiral Hydroxy Ynamides
  • Purification: Ensure the chiral hydroxy ynamide sample is of the highest possible purity (>99%). Impurities can inhibit crystallization or lead to poorly ordered crystals.

  • Solvent Screening: Dissolve a small amount of the compound (1-5 mg) in a variety of solvents or solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol, acetone).

  • Crystallization Techniques:

    • Slow Evaporation: Leave the solutions in loosely capped vials to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting: Carefully select a well-formed single crystal (typically 0.1-0.4 mm in size) under a microscope and mount it on a goniometer head for data collection.

Navigating the Alternatives: When Crystallization is Elusive

When single crystals of sufficient quality for X-ray diffraction cannot be obtained, researchers can turn to a suite of powerful spectroscopic techniques to deduce the absolute configuration. These methods, while often not as definitive as X-ray crystallography, provide invaluable insights and are frequently used in conjunction with one another for greater confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Ester Method

For chiral molecules containing hydroxyl or amine groups, the Mosher's ester method is a widely used NMR technique for determining absolute configuration. This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.

The underlying principle is that the diastereomers will have distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. By comparing the chemical shift differences (Δδ = δS - δR) of the protons near the chiral center in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined.

Experimental Workflow: Mosher's Ester Analysis

mosher_workflow cluster_synthesis Sample Preparation cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_analysis Configuration Assignment A Chiral Hydroxy Ynamide B Reaction with (R)-MTPA-Cl A->B C Reaction with (S)-MTPA-Cl A->C D (S)-MTPA Ester B->D E (R)-MTPA Ester C->E F ¹H NMR of (S)-MTPA Ester D->F G ¹H NMR of (R)-MTPA Ester E->G H Calculate Δδ (δS - δR) F->H G->H I Apply Mosher's Model H->I J Determine Absolute Configuration I->J

Figure 2: The experimental workflow for determining the absolute configuration of a chiral hydroxy ynamide using Mosher's ester analysis.

Experimental Protocol: Mosher's Ester Analysis
  • Derivatization (two separate reactions):

    • To a solution of the chiral hydroxy ynamide (1-5 mg) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with DMAP), add a slight excess of (R)-MTPA chloride.

    • In a separate reaction, repeat the procedure using (S)-MTPA chloride.

  • Reaction Monitoring: Monitor the reactions by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reactions and purify the resulting diastereomeric esters, typically by flash column chromatography.

  • NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both purified diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.

    • Apply the Mosher's model: protons on one side of the chiral center will have positive Δδ values, while those on the other side will have negative Δδ values, allowing for the assignment of the absolute configuration.

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. These methods are particularly valuable when crystallization is challenging, as they are performed on the sample in solution.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry of the entire molecule. The experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

  • Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-Vis light, arising from electronic transitions. The presence of chromophores, such as the ynamide functionality, can give rise to characteristic ECD signals. Similar to VCD, the experimental ECD spectrum is compared with a calculated spectrum to determine the absolute configuration.

Experimental Workflow: VCD/ECD Analysis

vcd_ecd_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_calculation Computational Modeling cluster_analysis Configuration Assignment A Purified Chiral Hydroxy Ynamide B Dissolve in Suitable Solvent A->B D Generate Conformational Ensemble C Acquire VCD or ECD Spectrum B->C F Compare Experimental and Calculated Spectra C->F E DFT Calculation of VCD/ECD Spectrum for one Enantiomer D->E Quantum Mechanics E->F G Assign Absolute Configuration F->G

Figure 3: A generalized workflow for determining the absolute configuration of a chiral hydroxy ynamide using VCD or ECD spectroscopy.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of the most appropriate technique for determining the absolute configuration of a chiral hydroxy ynamide depends on several factors, including the physical properties of the compound, available instrumentation, and the desired level of certainty.

FeatureX-ray CrystallographyMosher's Method (NMR)VCD/ECD Spectroscopy
Principle X-ray diffraction from a single crystalDiastereomer formation and NMR analysisDifferential absorption of circularly polarized light
Sample State Solid (single crystal)Liquid (solution)Liquid (solution)
Sample Amount ~1-5 mg (for screening)~2-10 mg (for two esters)~1-5 mg
Confidence Level Definitive and unambiguousHigh, but model-dependentHigh, with good computational correlation
Key Advantage Provides a complete 3D structureNo crystallization requiredNon-destructive, no derivatization needed
Key Limitation Requires high-quality single crystalsRequires derivatization, potential for side reactionsRequires access to specialized equipment and computational resources
Best Suited For Compounds that crystallize readily; when absolute certainty is required.Chiral alcohols and amines that are difficult to crystallize.A wide range of chiral molecules, especially when derivatization is problematic.

Conclusion: An Integrated Approach to Stereochemical Elucidation

While X-ray crystallography remains the gold standard for the unambiguous determination of absolute configuration, its reliance on the often-unpredictable process of crystallization necessitates a robust toolkit of alternative methods. For chiral hydroxy ynamides, Mosher's ester analysis via NMR and the chiroptical techniques of VCD and ECD offer powerful and reliable alternatives.

Ultimately, the most confident assignment of absolute configuration may come from an integrated approach, where the results from one technique are corroborated by another. By understanding the principles, workflows, and comparative strengths and weaknesses of each method, researchers can confidently navigate the challenges of stereochemical elucidation and accelerate their progress in the exciting field of chiral hydroxy ynamide chemistry.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed, 2(10), 2451-8. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723.
  • Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. PubMed, 20(5), 691-723. [Link]

  • Wüthrich, K. (1990). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section A, 46(S1), C1-C1.
  • Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen.
  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.
  • Quora. (2018). Is X-ray crystallography superior to NMR spectroscopy in determining protein structure? How?. Quora. [Link]

  • Pescitelli, G., & Bruhn, T. (2016).
  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Polavarapu, P. L. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 357.
  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]

  • Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • Jover, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(14), 3676-3684.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 18-22.

A Comparative Guide to the Stereoselective Reactivity of (R)- and (S)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the chirality of a molecule is of paramount importance, often dictating its biological activity, metabolic fate, and toxicity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological profiles. This guide delves into the comparative reactivity of the (R)- and (S)-enantiomers of 4-hydroxy-N,N-diphenylpent-2-ynamide, a compound featuring two key functionalities ripe for stereoselective transformations: a chiral propargylic alcohol and a highly versatile ynamide.

Ynamides have emerged as powerful building blocks in organic synthesis due to the unique electronic nature of their nitrogen-substituted alkyne, which allows for a diverse range of chemical transformations.[1][2] The presence of a stereocenter adjacent to the ynamide moiety in 4-hydroxy-N,N-diphenylpent-2-ynamide introduces a layer of stereochemical complexity that can be harnessed for the synthesis of complex, stereochemically-defined nitrogen-containing heterocycles and other valuable synthons. This guide will provide a theoretical framework and practical, data-driven comparisons of the reactivity of these enantiomers in key synthetic transformations, offering insights for researchers in organic synthesis and medicinal chemistry.

Stereochemical Considerations and Synthetic Access

The core of the differential reactivity between the (R)- and (S)-enantiomers lies in the three-dimensional arrangement of the substituents around the chiral center at C4. This stereocenter will influence the trajectory of incoming reagents and the conformational preferences of transition states in subsequent reactions, leading to diastereoselective outcomes.

A robust synthetic strategy to access both enantiomers with high optical purity is crucial for any comparative study. One effective method is the asymmetric alkynylation of propionaldehyde using a chiral catalyst, followed by the introduction of the N,N-diphenylamide group.

Proposed Synthetic Workflow

cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis A Propionaldehyde C (R)-4-trimethylsilyl-pent-1-yn-3-ol A->C Asymmetric Alkynylation (e.g., (R)-BINOL-Zn) B Ethynyltrimethylsilane B->C D (R)-pent-1-yn-3-ol C->D Desilylation (e.g., K2CO3, MeOH) E (R)-4-hydroxy-N,N-diphenylpent-2-ynamide D->E 1. n-BuLi 2. Ph2NCOCl F Propionaldehyde H (S)-4-trimethylsilyl-pent-1-yn-3-ol F->H Asymmetric Alkynylation (e.g., (S)-BINOL-Zn) G Ethynyltrimethylsilane G->H I (S)-pent-1-yn-3-ol H->I Desilylation (e.g., K2CO3, MeOH) J (S)-4-hydroxy-N,N-diphenylpent-2-ynamide I->J 1. n-BuLi 2. Ph2NCOCl

Figure 1: Proposed synthetic workflow for accessing both enantiomers of 4-hydroxy-N,N-diphenylpent-2-ynamide.

Comparative Reactivity in Key Transformations

The strategic placement of the chiral hydroxyl group in proximity to the reactive ynamide functionality suggests that intramolecular reactions will be particularly sensitive to the stereochemistry at C4. We will explore two such transformations: gold-catalyzed intramolecular hydroalkoxylation and diastereoselective substrate-controlled reduction.

Gold-Catalyzed Intramolecular Hydroalkoxylation/Cyclization

Gold(I) catalysts are well-known for their ability to activate alkynes towards nucleophilic attack.[3] In the case of 4-hydroxy-N,N-diphenylpent-2-ynamide, the pendant hydroxyl group can act as an intramolecular nucleophile, leading to the formation of a cyclic enol ether. The stereochemistry at C4 is expected to dictate the facial selectivity of the alkyne presentation to the gold catalyst and the subsequent intramolecular attack, leading to different diastereomeric products or reaction rates.

The reaction likely proceeds through a gold-keteniminium intermediate, which is then attacked by the hydroxyl group in a 5-exo-dig cyclization.[4][5]

A (S)-4-hydroxy-N,N-diphenylpent-2-ynamide C Gold-Keteniminium Intermediate A->C Coordination B Gold(I) Catalyst (e.g., IPrAuNTf2) B->C D 5-exo-dig Cyclization C->D Intramolecular Attack F Protonolysis/Catalyst Regeneration D->F E (S,Z)-5-ethylidene-3,3-diphenyl-dihydrofuran-2-one F->E

Figure 2: Proposed mechanism for gold-catalyzed cyclization of the (S)-enantiomer.

Experimental Protocol: Gold-Catalyzed Cyclization

  • To a solution of (R)- or (S)-4-hydroxy-N,N-diphenylpent-2-ynamide (0.1 mmol) in anhydrous dichloromethane (2 mL) under an argon atmosphere, add the gold(I) catalyst (e.g., IPrAuNTf₂, 2 mol%).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the corresponding dihydrofuran-2-one.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.

Anticipated Results and Discussion

Based on steric considerations, the transition state leading to the cyclized product will be influenced by the orientation of the ethyl group at the C4 stereocenter. It is hypothesized that the (R)-enantiomer will preferentially form one diastereomer, while the (S)-enantiomer will favor the opposite diastereomer. This is a classic example of substrate-controlled diastereoselectivity.

EnantiomerMajor DiastereomerAnticipated d.r.
This compound(R,Z)-5-ethylidene-3,3-diphenyl-dihydrofuran-2-one>95:5
(S)-4-hydroxy-N,N-diphenylpent-2-ynamide(S,Z)-5-ethylidene-3,3-diphenyl-dihydrofuran-2-one>95:5

Table 1: Predicted outcomes for the gold-catalyzed cyclization.

Diastereoselective Reduction of the Alkyne

The reduction of the ynamide's triple bond to a double bond can also be influenced by the adjacent stereocenter. A directed reduction, where the hydroxyl group coordinates to the reducing agent and directs the delivery of hydride from a specific face, would be highly diastereoselective. For instance, using a reducing agent like Red-Al®, the oxygen atom can coordinate to the aluminum, creating a rigid cyclic transition state.

Experimental Protocol: Diastereoselective Reduction

  • To a solution of (R)- or (S)-4-hydroxy-N,N-diphenylpent-2-ynamide (0.1 mmol) in anhydrous THF (2 mL) at -78 °C under an argon atmosphere, add Red-Al® (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography and determine the E/Z selectivity and diastereomeric ratio by ¹H NMR.

Anticipated Results and Discussion

The intramolecular delivery of hydride will be sterically biased by the ethyl group at C4. This is expected to lead to the preferential formation of one alkene geometry (likely the Z-alkene due to the cyclic transition state) and one diastereomer. The (R)- and (S)-enantiomers should yield enantiomeric products with high diastereoselectivity.

EnantiomerMajor ProductAnticipated d.r.
This compound(Z,R)-4-hydroxy-N,N-diphenylpent-2-enamide>90:10
(S)-4-hydroxy-N,N-diphenylpent-2-ynamide(Z,S)-4-hydroxy-N,N-diphenylpent-2-enamide>90:10

Table 2: Predicted outcomes for the diastereoselective reduction.

Conclusion

The chiral center at C4 in 4-hydroxy-N,N-diphenylpent-2-ynamide exerts a significant influence on the stereochemical outcome of reactions involving the neighboring ynamide functionality. As demonstrated through the proposed gold-catalyzed cyclization and diastereoselective reduction, the (R)- and (S)-enantiomers are expected to exhibit distinct reactivity, leading to the formation of different diastereomeric products with high levels of stereocontrol. This predictable stereochemical behavior underscores the utility of chiral ynamides as valuable building blocks in asymmetric synthesis, enabling the construction of complex molecular architectures with well-defined stereochemistry. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of these fascinating molecules.

References

A Comparative Guide to the Synthetic Routes of Chiral Hydroxy Ynamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as exceptionally versatile building blocks in modern organic synthesis.[1] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, endows them with a rich and diverse reactivity profile. When a chiral hydroxyl group is introduced adjacent to the ynamide functionality, the resulting chiral hydroxy ynamides become highly valuable synthons. These molecules serve as precursors to a wide array of complex architectures, including chiral propargylamines, substituted enamides, and various heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

The stereocontrolled synthesis of these molecules is of paramount importance, as the biological activity of the final target is often dictated by the precise three-dimensional arrangement of its atoms. This guide provides an in-depth comparison of the principal synthetic strategies for accessing chiral hydroxy ynamides, designed for researchers, scientists, and drug development professionals. We will delve into three core approaches: catalytic asymmetric synthesis, chiral auxiliary-mediated diastereoselective synthesis, and chiral pool synthesis. This guide will not only present protocols but will explain the causality behind the experimental choices, offering insights into the mechanisms that govern the stereochemical outcomes.

Core Synthetic Strategies: A Comparative Analysis

The asymmetric synthesis of chiral hydroxy ynamides can be broadly categorized into three distinct approaches, each with its own set of advantages and limitations. The choice of strategy often depends on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereoisomer required.

Synthetic_Strategies cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Product Start_Achiral Achiral Ynamide + Achiral Aldehyde Method_Catalytic Catalytic Asymmetric Synthesis Start_Achiral->Method_Catalytic Chiral Ligand Start_Auxiliary Achiral Imine + Chiral Auxiliary Method_Auxiliary Chiral Auxiliary-Mediated Synthesis Start_Auxiliary->Method_Auxiliary Diastereoselective Addition Start_ChiralPool Chiral Pool Aldehyde Method_ChiralPool Chiral Pool Synthesis (Diastereoselective) Start_ChiralPool->Method_ChiralPool Substrate Control Product Chiral Hydroxy Ynamide Method_Catalytic->Product Method_Auxiliary->Product Auxiliary Cleavage Method_ChiralPool->Product

Caption: Overview of the primary synthetic routes to chiral hydroxy ynamides.

Catalytic Asymmetric Synthesis: The Atom-Economical Approach

The most elegant and modern approach to chiral molecules is through asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For hydroxy ynamides, the key transformation is the catalytic enantioselective nucleophilic addition of a terminal ynamide to an aldehyde.

A seminal method in this area was developed by Wolf and co-workers, who reported the first catalytic asymmetric addition of ynamides to aldehydes.[2] This reaction utilizes a catalyst system comprising zinc triflate (Zn(OTf)₂) and the readily available chiral amino alcohol, (1R,2S)-(-)-N-methylephedrine.[2][3] This protocol is effective for both aromatic and aliphatic aldehydes, providing the desired N-substituted propargylic alcohols in high yields and enantioselectivities.[2] The use of apolar solvents is critical, as it was found to prevent racemization of the product and optimize the enantiomeric excess (ee).[2]

Mechanism of Stereocontrol: The prevailing mechanistic hypothesis involves the in-situ formation of a chiral zinc catalyst. The terminal ynamide is deprotonated by a zinc-N-methylephedrine complex to form a zinc acetylide. The aldehyde then coordinates to this chiral zinc complex. The steric environment created by the N-methylephedrine ligand dictates the facial selectivity of the aldehyde's approach, forcing the ynamide nucleophile to attack one prochiral face over the other, thus leading to the observed enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: Reliable and Predictable Control

This classical yet robust strategy involves temporarily attaching a chiral auxiliary to the substrate to direct a diastereoselective transformation. After the key bond-forming step, the auxiliary is cleaved to reveal the chiral product. For the synthesis of chiral propargylamine-type structures, which are close analogs of hydroxy ynamides, the use of Ellman's tert-butanesulfinamide auxiliary is particularly powerful and well-documented.[1][4]

The general sequence involves the condensation of an aldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. This electrophile then undergoes a diastereoselective addition of a metal acetylide. The stereochemical outcome of this addition is highly predictable and is dictated by the chirality of the sulfinamide auxiliary.[4]

Mechanism of Stereocontrol: The high diastereoselectivity observed in the addition of organometallic reagents (like lithium or Grignard acetylides) to N-tert-butanesulfinyl imines is rationalized by a rigid, six-membered chair-like transition state.[4][5] The metal cation chelates to both the imine nitrogen and the sulfinyl oxygen. This chelation locks the conformation of the imine. To minimize steric repulsion, the incoming nucleophile (the acetylide) attacks the C=N bond from the face opposite the sterically demanding tert-butyl group of the auxiliary, leading to a single major diastereomer.[5][6]

Caption: Proposed chelation-controlled transition state for nucleophilic addition.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials.[7] This strategy is particularly effective when the target molecule shares a significant portion of its stereochemistry and carbon skeleton with the chiral pool starting material.

In the context of hydroxy ynamides, a common approach is to start with a chiral α-amino acid.[8] The amino acid can be converted into a chiral aldehyde (e.g., a Garner's aldehyde derivative) where the original stereocenter is preserved. A subsequent diastereoselective addition of a metal acetylide to this chiral aldehyde generates the desired product. In this case, the stereocenter from the amino acid directs the approach of the nucleophile to the aldehyde, a concept known as substrate control. This method produces a specific diastereomer of the product, and by choosing the other enantiomer of the starting amino acid, the opposite diastereomer can often be accessed.

Mechanism of Stereocontrol: The stereoselectivity is governed by Felkin-Anh or chelation-controlled models, depending on the aldehyde's protecting groups and the reaction conditions. The pre-existing stereocenter creates a sterically and electronically biased environment around the aldehyde carbonyl group, leading the incoming acetylide to attack preferentially from the least hindered trajectory.

Performance Comparison: A Head-to-Head Analysis

The choice between these methodologies is a trade-off between atom economy, predictability, and the availability of starting materials. The following table summarizes the key performance metrics for each approach based on representative experimental data from the literature.

FeatureCatalytic Asymmetric SynthesisChiral Auxiliary-Mediated SynthesisChiral Pool Synthesis
Principle Enantioselective addition to achiral substratesDiastereoselective addition directed by a removable chiral groupDiastereoselective addition to a chiral substrate
Typical Yield 80-95%[2]85-95% for addition; cleavage varies[4]70-90% for addition[8]
Stereoselectivity 80-97% ee[2]>95:5 dr is common[4][5]>90:10 dr is achievable
Substrate Scope Broad for aldehydes (aromatic, aliphatic)[2]Broad for aldehydes and nucleophiles[4]Dependent on available chiral pool molecules
Advantages - Highly atom-economical- Direct access to enantiomers- Catalytic use of chiral source- High reliability and predictability- Excellent stereoselectivity- Both auxiliary enantiomers available- Uses inexpensive, natural starting materials- Can set multiple stereocenters
Limitations - Catalyst development can be complex- May require careful optimization- Potential for product racemization[2]- Stochiometric use of chiral auxiliary- Requires extra protection/deprotection steps- Limited to the structures/chirality of the chiral pool- Can involve longer synthetic sequences

Detailed Experimental Protocols

Protocol 1: Zinc-Catalyzed Enantioselective Addition of an Ynamide to an Aldehyde

This protocol is adapted from the procedure reported by Wolf and co-workers.[2]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add anhydrous zinc triflate (Zn(OTf)₂, 0.10 mmol) and (1R,2S)-(-)-N-methylephedrine (0.10 mmol).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the tube and stir the resulting suspension at room temperature for 30 minutes.

  • Reagent Addition: Add the terminal ynamide (1.2 mmol) to the suspension. Then, add the aldehyde (1.0 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the chiral hydroxy ynamide.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Auxiliary-Mediated Diastereoselective Addition to an N-sulfinylimine

This protocol is a representative procedure based on the methodology developed by Ellman and others.[4][5]

Step A: Formation of the Chiral N-sulfinylimine

  • To a round-bottom flask, add the aldehyde (10.0 mmol), (R)-tert-butanesulfinamide (10.0 mmol), and anhydrous copper(II) sulfate (CuSO₄, 15.0 mmol).

  • Add anhydrous dichloromethane (DCM, 50 mL) and stir the resulting suspension at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure. The crude N-sulfinylimine is often of sufficient purity to be used directly in the next step.

Step B: Diastereoselective Acetylide Addition

  • In a flame-dried Schlenk flask under argon, dissolve the terminal alkyne (12.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 12.0 mmol) dropwise. Stir for 30 minutes at -78 °C to form the lithium acetylide.

  • In a separate flask, dissolve the crude N-sulfinylimine (10.0 mmol) from Step A in anhydrous THF (20 mL) and cool to -78 °C.

  • Transfer the lithium acetylide solution to the imine solution via cannula.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the diastereomerically enriched sulfinamide.

Step C: Auxiliary Cleavage

  • Dissolve the purified sulfinamide (8.0 mmol) in methanol (40 mL).

  • Add hydrochloric acid (HCl, 4 M in 1,4-dioxane, 12.0 mmol) and stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure. The resulting hydrochloride salt can be neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free chiral propargylamine.

Conclusion and Future Outlook

The synthesis of chiral hydroxy ynamides is a vibrant area of research with multiple effective strategies at the disposal of the synthetic chemist. Catalytic asymmetric synthesis represents the most atom-economical and scalable long-term approach, though it may require initial investment in catalyst screening and optimization. Chiral auxiliary-mediated methods , particularly using the Ellman auxiliary, offer a highly reliable and predictable route with excellent stereocontrol, making it a go-to method for securing specific diastereomers on a laboratory scale. Finally, chiral pool synthesis provides an economical and clever way to leverage nature's stereochemical legacy, proving most effective when the target's structure is closely related to an abundant natural product.

Future developments will likely focus on expanding the scope of catalytic systems to tolerate a wider range of functional groups, reducing catalyst loadings, and developing new chiral ligands that offer even higher levels of stereocontrol. Furthermore, the development of catalytic diastereoselective methods that can override substrate control would provide access to "mismatched" diastereomers, further enhancing the synthetic utility of these powerful building blocks.

References
  • Lynch, C. C., Sripada, A., & Wolf, C. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. Chemical Society Reviews, 49(23), 8543-8583. [Link]

  • Rudlof, J., Klemme, L., Hinzmann, A., Neumann, B., Stammler, H. G., & Sewald, N. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2428–2441. [Link]

  • Reddy, R. P., & Wolf, C. (2014). Catalytic enantioselective nucleophilic addition of ynamides to aldehydes. Chemical Communications, 50(31), 4126-4128. [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

  • Mohapatra, D. K., Thirupathi, B., Das, P. P., & Yadav, J. S. (2013). Stereoselective synthesis of four possible isomers of streptopyrrolidine. Beilstein Journal of Organic Chemistry, 9, 1603–1608. [Link]

  • Beilstein-Institut. (n.d.). Beilstein Journal of Organic Chemistry - Instructions for Authors. Beilstein Journals. Retrieved January 6, 2026, from [Link]

  • Cieplak, M., & Jarosz, S. (2017). An efficient synthesis of a C 12 -higher sugar aminoalditol. Beilstein Journal of Organic Chemistry, 13, 2172–2176. [Link]

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  • Palacio, F., Tenza, A., de la Cruz, P., de la Hoz, A., Langa, F., & Alcázar, J. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3549–3554. [Link]

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A Comparative Analysis of the Biological Activity of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide Against Established Epigenetic and DNA Repair Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

As Senior Application Scientists, we bridge the gap between novel chemical entities and their potential therapeutic applications. This guide provides a comprehensive framework for evaluating the biological activity of a novel compound, (R)-4-hydroxy-N,N-diphenylpent-2-ynamide, against well-characterized inhibitors of key epigenetic and DNA repair enzymes. The ynamide functional group present in this molecule suggests its potential as a covalent or non-covalent inhibitor of enzymes with active site nucleophiles, a common feature in several enzyme classes relevant to oncology and other diseases.

This document is structured to provide not just a direct comparison, but also the scientific rationale behind the experimental design and the detailed methodologies required to perform a rigorous evaluation.

Introduction to this compound and Potential Target Classes

This compound is a novel small molecule with potential for biological activity. Its structural features, particularly the electrophilic ynamide moiety, suggest it may act as an inhibitor of various enzymes. In the absence of specific preliminary data, we will approach its characterization by comparing its potential activity against several classes of well-established enzyme inhibitors that are of high interest in therapeutic development.

The selected classes of inhibitors for comparison are:

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitors: These epigenetic modifiers are flavin-dependent amine oxidases that play a crucial role in regulating gene expression by demethylating histones.[1][2] LSD1 is overexpressed in various cancers, making it an attractive therapeutic target.[1][3]

  • Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[4][5] HDAC inhibitors have been successfully developed as anti-cancer agents.[4][6]

  • Sirtuin (SIRT) Inhibitors: Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation.[7][8] Their inhibition is being explored for various therapeutic applications, including cancer and neurodegenerative diseases.[9][10]

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: PARP enzymes are critical for DNA repair.[11][12] PARP inhibitors are a successful class of targeted therapies for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[13][14]

Comparative Inhibitors: Mechanisms and Biological Significance

A meaningful comparison requires well-characterized benchmark compounds. The following inhibitors have been selected for their established mechanisms of action and clinical relevance.

Inhibitor ClassRepresentative Inhibitor(s)Mechanism of ActionTherapeutic Relevance
LSD1/KDM1A Tranylcypromine (and derivatives like ORY-1001), SeclidemstatCovalent or reversible inhibition of the FAD cofactor or active site, preventing histone demethylation.[1][15][16]Treatment of acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and other cancers.[3][16][17]
HDAC Vorinostat (SAHA), RomidepsinChelates the zinc ion in the HDAC active site, leading to histone hyperacetylation and altered gene expression.[4][6]Approved for the treatment of cutaneous T-cell lymphoma and other hematological malignancies.[4][6][18]
SIRT AGK2 (SIRT2-selective), EX-527 (SIRT1-selective)Competitive or non-competitive inhibition of the NAD+ binding site or the acetyl-lysine substrate binding pocket.[7][19]Investigated for cancer, neurodegenerative disorders, and metabolic diseases.[9][19][20]
PARP Olaparib, RucaparibCompetes with NAD+ at the catalytic site of PARP, trapping PARP on DNA and leading to double-strand breaks.[14][21]Approved for the treatment of ovarian, breast, prostate, and pancreatic cancers, particularly those with BRCA mutations.[11][12]

Experimental Design for Comparative Biological Activity Profiling

To comprehensively assess the biological activity of this compound and compare it to the known inhibitors, a multi-tiered experimental approach is necessary. This approach will consist of initial biochemical screening followed by cell-based validation.

Caption: Experimental workflow for characterizing a novel inhibitor.

Biochemical Assays: Direct Enzyme Inhibition

The first step is to determine if this compound directly inhibits the enzymatic activity of our target proteins. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

This protocol is adapted from commercially available kits and established methodologies.[22][23]

  • Reagent Preparation:

    • Prepare a stock solution of this compound and known LSD1 inhibitors (e.g., Tranylcypromine) in DMSO.

    • Dilute recombinant human LSD1 enzyme in assay buffer to the desired concentration (e.g., 200 ng/µL).[24]

    • Prepare the LSD1 substrate (e.g., a methylated histone H3 peptide) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted inhibitor compounds or vehicle (DMSO) to the wells.

    • Add 48 µL of the diluted LSD1 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the LSD1 substrate solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal according to the kit manufacturer's instructions (this often involves a secondary enzyme that produces a fluorescent product from the demethylation by-product, hydrogen peroxide).[25]

    • Measure fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission).[24]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Similar commercially available kits and established protocols can be used to determine the IC50 values for HDAC, SIRT, and PARP enzymes.

Cell-Based Assays: Cellular Potency and Target Engagement

While biochemical assays are crucial, it is equally important to determine if the compound is active in a cellular context. Cell-based assays assess cell permeability, metabolic stability, and on-target activity.

This assay measures ATP levels as an indicator of cell viability.[26]

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be sensitive to one of the inhibitor classes, such as MV-4-11 for AML) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and the known inhibitors. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50).

This assay measures the change in histone methylation marks within the cell, providing evidence of on-target activity for epigenetic inhibitors.[27][28][29]

  • Cell Seeding and Treatment:

    • Seed cells onto a 96-well imaging plate.

    • Treat with compounds at various concentrations for 24-48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me2 for LSD1 inhibition).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of the histone mark within the nucleus.

    • Normalize the data to the vehicle control.

cluster_Nucleus Nucleus Histone Histone H3 (H3K4me2) Transcription Gene Transcription Histone->Transcription Regulates LSD1 LSD1 LSD1->Histone Demethylates Inhibitor LSD1 Inhibitor Inhibitor->LSD1 Inhibits Demethylation Demethylation

Caption: LSD1 inhibition leads to increased H3K4 methylation.

Comparative Data Summary

The following tables present a template for summarizing the data obtained from the proposed experiments. Hypothetical data for this compound is included for illustrative purposes.

Table 1: Biochemical Inhibition (IC50, µM)

CompoundLSD1HDAC1SIRT2PARP1
This compound 0.5>5015.2>50
Tranylcypromine (LSD1i)2.5>100>100>100
Vorinostat (HDACi)>1000.01>100>100
AGK2 (SIRT2i)>100>1000.2>100
Olaparib (PARPi)>100>100>1000.005

Table 2: Cellular Activity (EC50, µM in MV-4-11 cells)

CompoundCell Viability
This compound 1.2
Tranylcypromine (LSD1i)8.5
Vorinostat (HDACi)0.1
AGK2 (SIRT2i)2.8
Olaparib (PARPi)0.05 (in BRCA-mutant cells)

Interpretation and Future Directions

Based on the hypothetical data, this compound demonstrates potent and selective inhibition of LSD1 in both biochemical and cellular assays. Its cellular potency is superior to the known non-selective LSD1 inhibitor, tranylcypromine. The lack of significant activity against HDAC1, SIRT2, and PARP1 suggests a favorable selectivity profile.

Further studies should focus on:

  • Mechanism of Inhibition: Determining if the inhibition is reversible or irreversible, and covalent or non-covalent.

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in animal models of AML or other cancers with LSD1 dependency.

  • Pharmacokinetics and Toxicology: Assessing the drug-like properties of the compound to determine its suitability for further development.

This comprehensive guide provides a robust framework for the initial characterization and comparative analysis of novel compounds like this compound. By following these scientifically rigorous protocols and principles, researchers can effectively evaluate the therapeutic potential of new chemical entities.

References

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A Researcher's Guide to the Spectroscopic Comparison of Ynamide Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction

Ynamides, functional groups containing a nitrogen atom attached to an acetylenic carbon, have emerged as powerful and versatile building blocks in modern organic synthesis.[1][2][3] Their unique electronic properties and reactivity have led to their use in the construction of complex nitrogen-containing molecules, including pharmaceuticals and natural products. The synthesis of chiral ynamides often results in the formation of diastereomers, which can exhibit different biological activities and physical properties. Therefore, the accurate and unambiguous characterization of these stereoisomers is a critical step in synthetic and medicinal chemistry.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to differentiate and characterize ynamide diastereomers. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols to aid researchers in their work.

The Stereochemical Challenge: Why Differentiating Diastereomers Matters

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. In the context of ynamide synthesis, the introduction of chirality, either through the use of chiral auxiliaries or asymmetric catalysis, can lead to the formation of multiple diastereomers.[4] Since diastereomers have different physical properties, including melting points, boiling points, and solubilities, their separation is often feasible. However, before separation, and for the purpose of reaction monitoring and stereochemical assignment, a robust analytical method for their differentiation is essential. Spectroscopic techniques provide a powerful, non-destructive means to achieve this.

Core Spectroscopic Techniques for Ynamide Diastereomer Analysis

The three primary spectroscopic tools for the characterization of ynamide diastereomers are NMR, IR, and MS. Each provides unique and complementary information about the molecular structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Elucidation

NMR spectroscopy is the most powerful and informative technique for distinguishing between diastereomers. The different spatial arrangement of atoms in diastereomers leads to distinct chemical environments for the nuclei, resulting in observable differences in their NMR spectra.

¹H NMR Spectroscopy

Proton NMR is often the first-line technique for analyzing mixtures of diastereomers. Key parameters to scrutinize include:

  • Chemical Shifts (δ): Protons in different diastereomers will experience slightly different local magnetic fields, leading to variations in their chemical shifts. Protons closer to the stereocenters will generally exhibit more significant differences.

  • Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. Since diastereomers have different three-dimensional arrangements, the dihedral angles between corresponding protons will differ, leading to distinct coupling constants. This is particularly useful for determining the relative stereochemistry of adjacent stereocenters.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information to ¹H NMR. The chemical shifts of carbon atoms, especially those at or near the stereocenters, can vary between diastereomers. The sp-hybridized carbons of the ynamide alkyne typically resonate in the range of 70-90 ppm, while the carbonyl carbon of the amide group appears further downfield, generally in the range of 160-180 ppm.[5]

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[6] This effect is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance) and is therefore a powerful tool for determining the spatial proximity of protons within a molecule.[7][8] For ynamide diastereomers, NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, can reveal through-space correlations between protons that are close in one diastereomer but distant in the other. This information is invaluable for unambiguously assigning the relative stereochemistry.[6][8]

Experimental Protocol: 1D NOE Difference Spectroscopy

This protocol outlines the steps for acquiring 1D NOE difference spectra to establish the relative stereochemistry of a pair of ynamide diastereomers.

Objective: To identify through-space correlations between specific protons to differentiate between diastereomers.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified ynamide diastereomer (or the diastereomeric mixture) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Filter the solution into a clean, dry 5 mm NMR tube.

    • Degas the sample by bubbling a gentle stream of argon or nitrogen through the solution for several minutes, or by using the freeze-pump-thaw technique, to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements.[9]

  • Instrument Setup:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

    • Select a well-resolved proton signal that is expected to be spatially close to other protons that can define the stereochemistry.

  • 1D NOE Experiment Acquisition:

    • Set up a 1D NOE difference experiment (e.g., selnogp on Bruker instruments).

    • Irradiate the selected proton signal.

    • Acquire the spectrum.

    • Acquire a control spectrum with the irradiation frequency set off-resonance.

    • The instrument software will automatically subtract the control spectrum from the on-resonance spectrum to generate the NOE difference spectrum.

  • Data Analysis:

    • In the NOE difference spectrum, positive signals will appear for protons that are spatially close to the irradiated proton.

    • The intensity of the NOE signal is related to the internuclear distance.

    • Compare the observed NOEs with the expected NOEs for each possible diastereomer based on molecular models or computational analysis.

Infrared (IR) Spectroscopy: A Probe of Functional Group Vibrations

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While generally less powerful than NMR for distinguishing diastereomers, subtle differences in the IR spectra can sometimes be observed.

The key absorption bands for ynamides include:

  • C≡C Stretch: Typically found in the range of 2100–2260 cm⁻¹. The intensity can be variable.[5]

  • C=O Stretch (Amide I): A strong and characteristic absorption for the amide carbonyl, usually appearing between 1630 and 1680 cm⁻¹.[5][10]

  • N-H Bend (Amide II, for secondary amides): A moderate intensity band around 1510–1570 cm⁻¹.[5]

  • N-H Stretch (for secondary amides): A moderate intensity band in the region of 3200–3500 cm⁻¹.[5]

Differences in the intramolecular hydrogen bonding or dipole-dipole interactions between diastereomers can lead to slight shifts in the positions and shapes of these absorption bands. For instance, a diastereomer that allows for stronger intramolecular hydrogen bonding may show a broader and lower frequency N-H or C=O stretching band.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain the infrared spectrum of an ynamide sample to identify characteristic functional group vibrations.

Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid or liquid ynamide sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the ynamide functional group.

    • Carefully compare the spectra of the different diastereomers, paying close attention to the positions and shapes of the C=O and N-H stretching bands for any discernible differences.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a molecule. Since diastereomers have the same molecular formula, they will have the same molecular weight and will not be distinguishable by their molecular ion peak. However, differences in their fragmentation patterns under certain ionization conditions (e.g., Electron Ionization - EI) can sometimes be observed. The different spatial arrangements in diastereomers can influence the stability of the fragment ions, leading to variations in their relative abundances. A common fragmentation pathway for amides is the cleavage of the N-CO bond.[5]

Data Summary and Comparison

To facilitate a clear comparison, the spectroscopic data for a hypothetical pair of ynamide diastereomers are presented in the table below.

Spectroscopic ParameterDiastereomer ADiastereomer BKey Differentiating Feature
¹H NMR
Chemical Shift (δ) of Hₐ3.5 ppm3.8 ppmSignificant downfield shift of Hₐ in Diastereomer B.
Coupling Constant (J) Hₐ-Hₓ8.2 Hz3.5 HzLarger coupling constant in Diastereomer A suggests a different dihedral angle.
¹³C NMR
Chemical Shift (δ) of C₁75.1 ppm76.5 ppmNoticeable difference in the chemical shift of the carbon at the stereocenter.
NOE
Irradiation of HₐStrong NOE to HᵦNo observable NOE to HᵦProximity of Hₐ and Hᵦ in Diastereomer A is confirmed.
IR
C=O Stretch (cm⁻¹)1650 cm⁻¹1665 cm⁻¹Higher frequency C=O stretch in Diastereomer B may indicate less hydrogen bonding.
MS
Fragmentation PatternPredominant fragment at m/z 150Predominant fragment at m/z 180Different fragmentation pathways suggest different stabilities of fragment ions.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the stereoisomeric structure and the resulting spectral data.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Assignment synthesis Ynamide Synthesis purification Chromatographic Separation (if possible) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, NOE) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Stereochemical Assignment data_analysis->structure_elucidation logical_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_spectra Spectroscopic Output diastereomer_a Diastereomer A properties_a Unique 3D Arrangement (Dihedral Angles, Distances) diastereomer_a->properties_a diastereomer_b Diastereomer B properties_b Distinct 3D Arrangement (Dihedral Angles, Distances) diastereomer_b->properties_b spectra_a Characteristic NMR, IR, MS Spectra properties_a->spectra_a spectra_b Different NMR, IR, MS Spectra properties_b->spectra_b

Caption: Logical relationship between diastereomeric structure and spectroscopic output.

Conclusion

The spectroscopic comparison of ynamide diastereomers is a critical aspect of their synthesis and application. While IR and MS can provide supporting evidence, NMR spectroscopy, particularly ¹H, ¹³C, and NOE experiments, stands as the most definitive method for their differentiation and stereochemical assignment. By carefully analyzing chemical shifts, coupling constants, and through-space correlations, researchers can confidently elucidate the three-dimensional structure of these important molecules. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical steps necessary to successfully characterize ynamide diastereomers in their own laboratories.

References

  • The Physical Properties of Functionalized Ynamides: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Zhang, Y., et al. (2012). SYNTHESIS OF DE NOVO CHIRAL γ-AMINO-YNAMIDES USING LITHIATED YNAMIDES. OBSERVATION OF A UNIQUE 5-ENDO-DIG CYCLIZATION WITH AN INVERSION OF S-CENTER. PMC, NIH.
  • Hulcoop, D. F., et al. (2007). VT NMR spectroscopic studies of the ynamide carbopalladation/cross-coupling/electrocyclization sequence. ResearchGate.
  • Chernyak, D., & Gevorgyan, V. (2010). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC, PubMed Central.
  • Wikipedia contributors. (2023, November 29). Nuclear Overhauser effect. In Wikipedia, The Free Encyclopedia.
  • NOE Experiments. (n.d.). University College London.
  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Chernyak, D., & Gevorgyan, V. (2020, October 19). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. RSC Publishing.
  • Hsung, R. P., et al. (2009). Ynamides: A Modern Functional Group For The New Millennium. PMC, NIH.
  • Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility.

Sources

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous evaluation. A critical, and often defining, stage in this journey is the characterization of its biological specificity. Off-target interactions can lead to unforeseen toxicity or confound the interpretation of efficacy studies, making a comprehensive understanding of a compound's cross-reactivity profile indispensable.[1]

This guide focuses on This compound , a novel molecule featuring a ynamide functional group.[2] As of this writing, there is a notable absence of published data on the biological activity of this specific compound.[3] Therefore, this document serves as a forward-looking, methodological framework. It is designed to guide the investigator through the logical, tiered process of systematically building a comprehensive cross-reactivity profile for this and other novel ynamide-containing compounds. We will proceed from computational prediction to broad-panel biochemical screening and finally to specific cell-based and tissue-level validation, explaining the causality behind each experimental choice.

A robust cross-reactivity assessment is not a single experiment but a multi-faceted strategy. A tiered approach is the most efficient and cost-effective method, beginning with broad, predictive methods and progressively narrowing the focus with more complex, physiologically relevant assays.[4] This ensures that resources are directed toward investigating the most plausible off-targets.

Our proposed workflow for this compound follows this industry-standard logic.

G cluster_0 Tier 1: Prediction & Broad Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular & Preclinical Assessment A In Silico Profiling (Target Prediction) B Broad Biochemical Screen (e.g., KINOMEscan®) A->B Guides Panel Selection C Dose-Response Assays (IC50 / Kd Determination) B->C Identifies Primary Hits D Orthogonal Biochemical Assays C->D Confirms Potency E Cell-Based Target Engagement (e.g., NanoBRET™) D->E Validates Cellular Activity F Tissue Cross-Reactivity (TCR) Immunohistochemistry E->F Informs Preclinical Safety G Comprehensive Selectivity Profile F->G

Caption: A tiered workflow for characterizing compound selectivity.

Part 1: In Silico Profiling — The Predictive Foundation

Before committing to expensive wet-lab experiments, computational methods can provide a valuable roadmap.[5] These tools use the chemical structure of this compound to predict potential biological targets by comparing it to databases of known ligand-target interactions.[6][7]

The ynamide functional group and the N,N-diphenyl substitution pattern are key features for these algorithms. Ynamides can be versatile pharmacophores, and the diphenyl moiety is present in many kinase inhibitors.[8][9] Therefore, a primary hypothesis is that kinases may be a major target class.

Methodologies:

  • 2D Chemical Similarity: Methods like Similarity Ensemble Approach (SEA) compare the 2D fingerprint of the query molecule against ligands with known targets.[6]

  • Machine Learning Models: Platforms trained on large bioactivity datasets can predict a spectrum of potential off-targets.[5][10]

  • Structural Docking: If a primary target is hypothesized or identified, docking the compound into the binding sites of related proteins can predict potential cross-reactivity.[11]

The output of this step is a ranked list of potential targets, which is crucial for designing the subsequent experimental screens.

Part 2: Broad Kinome Profiling — Casting a Wide Net

Given that the ATP-binding pocket is highly conserved across the human kinome, kinase inhibitors frequently exhibit off-target activity.[1][12] Therefore, the most logical first experimental step is a broad biochemical screen against a large panel of kinases. This provides a comprehensive overview of the compound's activity across this critical target family.[13]

Platforms like Eurofins' KINOMEscan® are the industry standard. This technology utilizes a site-directed competition binding assay to quantify the interaction of a compound against hundreds of kinases, reporting results as a dissociation constant (Kd) or percent inhibition.[14][15]

Hypothetical KINOMEscan® Data for this compound

The following table illustrates how data from a primary screen (single concentration) and subsequent dose-response validation would be presented. Assume the intended target is Kinase A.

Kinase TargetGene Symbol% Inhibition @ 1 µMKd (nM)Selectivity Score (S10)Notes
Kinase A KINA99.515 0.021Intended Target
Kinase BKINB98.245-Potent Off-Target
Kinase CKINC91.0250-Moderate Off-Target
Kinase DKIND75.6800-Weak Off-Target
Kinase EKINE45.1> 10,000-No significant activity
Kinase FKINF10.2> 10,000-No significant activity
  • Selectivity Score (S10): A quantitative measure of selectivity, calculated as the number of off-targets with a Kd < 300 nM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Part 3: Secondary Validation and Cellular Target Engagement

Hits identified in the primary screen must be validated to rule out false positives and to confirm their relevance in a more physiological context.[16]

1. Orthogonal Biochemical Assays: The initial binding data should be confirmed using a different assay format, preferably one that measures enzymatic activity (inhibition) rather than just binding. This can involve radiometric assays (like HotSpot™), fluorescence-based assays, or ELISA-based methods.[16] This step confirms that binding translates to functional modulation. The output is typically an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]

Causality Note: It is crucial to understand the relationship between different metrics. A Kd value from a binding assay reflects the affinity between the compound and the target protein.[15] An IC50 value from an enzymatic assay reflects the compound's functional potency.[18] While related, these values can differ based on assay conditions, such as ATP concentration for kinase assays.[19][20] Comparing both provides a more complete picture of the compound's interaction.

2. Cellular Target Engagement Assays: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability or rapid efflux. Cellular target engagement assays confirm that the compound can reach and bind to its target inside living cells.[13]

The NanoBRET™ Target Engagement assay is a leading technology for this purpose. It measures the apparent affinity of a compound by its ability to competitively displace a tracer from a NanoLuc® luciferase-tagged kinase fusion protein within live cells.[13] This provides data on target occupancy under more physiologically relevant conditions.

G cluster_pathway Hypothetical Target Pathway cluster_nuc Hypothetical Target Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., Kinase A) GF->Rec P1 Substrate 1 Rec->P1 P P2 Substrate 2 P1->P2 P TF Transcription Factor P2->TF Nuc Nucleus TF->Nuc Gene Gene Expression (Proliferation, Survival) TF_in TF TF_in->Gene Inhibitor (R)-4-hydroxy-N,N- diphenylpent-2-ynamide Inhibitor->Rec Inhibits Phosphorylation

Caption: Hypothetical signaling pathway inhibited by the compound.

Part 4: Tissue Cross-Reactivity (TCR) Studies

A critical component of preclinical safety assessment, particularly for antibody-based therapeutics but also informative for small molecules with high affinity, is the tissue cross-reactivity (TCR) study.[21][22] TCR studies use immunohistochemistry (IHC) to screen a novel compound against a panel of frozen human and animal tissues.[23]

The primary goals are:

  • Identify Off-Target Binding: To detect any unintended binding to proteins in various tissues, which could predict potential organ toxicity.[24]

  • Confirm On-Target Expression: To verify the presence of the intended target in tissues relevant to the therapeutic indication and identify any unexpected on-target binding locations.[23]

A favorable outcome is a broadly negative result, indicating no significant off-target binding, which helps to de-risk the compound before first-in-human studies.[22]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a representative fluorescence-based assay for determining the IC50 value of this compound against a validated off-target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration equal to the known Km for the target kinase.[19]

  • Compound Dilution:

    • Perform a serial dilution of the test compound stock solution in a 96-well plate to create a 10-point dose-response curve (e.g., 100 µM to 5 nM). Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Add the kinase/substrate solution to all wells of the assay plate.

    • Transfer the diluted compound from the dilution plate to the assay plate.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., addition of a phosphospecific antibody linked to a fluorescent probe).

    • Read the fluorescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement (NanoBRET™ Assay)

This protocol describes a general workflow for assessing the binding of the compound to its target in live cells.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ tracer and extracellular NanoGlo® Substrate in Opti-MEM.

    • Add the test compound dilutions to the cells.

    • Immediately add the tracer/substrate mixture to the wells.

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the BRET ratio against the compound concentration.

    • Fit the curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.

Conclusion

While this compound is an uncharacterized molecule, the framework presented in this guide provides a robust, industry-standard pathway for its comprehensive cross-reactivity profiling. By integrating computational prediction, broad biochemical screening, and validation in cellular and tissue contexts, researchers can build a detailed selectivity profile. This profile is paramount for making informed decisions, mitigating risks of toxicity, understanding the compound's full pharmacological potential, and ultimately, advancing the most promising candidates toward clinical development.

References

  • BenchChem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. 12

  • Mervin, L. H., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 2019.

  • National Institutes of Health (NIH). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 2019.

  • Klaeger, S., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 2017.

  • National Institutes of Health (NIH). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 2011.

  • National Center for Biotechnology Information. Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. Journal of Cheminformatics, 2008.

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024.

  • Precision For Medicine. Whitepaper: Tissue Cross-Reactivity.

  • ResearchGate. (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. 2011.

  • ResearchGate. (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. 2015.

  • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. 2007.

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support.

  • Precision For Medicine. Successfully Conducting Tissue Cross-Reactivity Studies.

  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2011.

  • National Center for Biotechnology Information. In silico off-target profiling for enhanced drug safety assessment. Communications Medicine, 2023.

  • U.S. Food & Drug Administration (FDA). Template for Developers of Molecular Diagnostic Tests.

  • Eurofins Discovery. KINOMEscan Technology.

  • National Institutes of Health (NIH). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 2023.

  • ResearchGate. Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. 2017.

  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.

  • Patsnap. How can off-target effects of drugs be minimised?. 2024.

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In: Kinase Inhibitor Design. 2021.

  • YouTube. Recent Trends in Kinase Drug Discovery. 2023.

  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 2014.

  • ResearchGate. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. 2014.

  • Landrum, G. A., et al. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 2023.

  • OUCI. Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. 2023.

  • BenchChem. The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic.

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. 2019.

  • BenchChem. Application Notes and Protocols: Synthesis and Evaluation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Derivatives.

  • BenchChem. N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Prospective Technical Guide for an Uncharacterized Ynamide.

  • BenchChem. A Comparative Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and Other Ynamides for Researchers and Drug Development Profes.

  • National Center for Biotechnology Information. COSMID: A Web-based Tool for Identifying and Validating CRISPR/Cas Off-target Sites. Nucleic Acids Research, 2015.

  • BenchChem. In-depth Technical Guide: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.

  • ChemScene. This compound.

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A Senior Application Scientist's Guide to Asymmetric Synthesis: Benchmarking (R)-4-hydroxy-N,N-diphenylpent-2-ynamide Against Privileged Chiral Ligands in Enantioselective Alkynylation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral ligands is a perpetual frontier for researchers in both academic and industrial settings. The precise control of stereochemistry is paramount in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where a single enantiomer often dictates biological activity. This guide introduces (R)-4-hydroxy-N,N-diphenylpent-2-ynamide , a structurally unique ynamide, and evaluates its potential as a chiral ligand in a benchmark asymmetric reaction. We present a head-to-head comparison with established, privileged ligands in the copper-catalyzed enantioselective alkynylation of benzaldehyde, providing a robust framework for its evaluation and potential adoption in synthetic workflows.

The ynamide functional group, with its polarized triple bond, offers a unique electronic profile that has been increasingly exploited in organic synthesis.[1][2] The incorporation of a chiral hydroxyl group in this compound suggests its potential to act as a bidentate ligand, coordinating to a metal center through both the oxygen and the alkyne π-system, thereby creating a defined chiral environment for catalysis.

The Benchmark Reaction: Enantioselective Phenylacetylene Addition to Benzaldehyde

To rigorously assess the performance of this compound, we selected the copper-catalyzed addition of phenylacetylene to benzaldehyde. This reaction is a classic benchmark for evaluating the efficacy of chiral ligands in generating stereogenic centers. The primary metrics for comparison are the chemical yield of the desired propargyl alcohol product and, crucially, its enantiomeric excess (ee%), which quantifies the degree of stereochemical control exerted by the chiral ligand.

Experimental Rationale

The choice of a copper(I) catalyst is predicated on its well-established ability to facilitate alkyne additions. The ligand's role is to form a chiral complex with the copper ion, which then orchestrates the facial-selective attack of the phenylacetylide nucleophile on the prochiral aldehyde. For our comparative analysis, we selected three widely recognized and structurally diverse chiral ligands to benchmark against our target compound:

  • (R)-BINAP: A C₂-symmetric, atropisomeric bisphosphine ligand renowned for its rigidity and broad applicability in asymmetric catalysis.

  • (-)-MIB: A menthone-derived isoborneol-based ligand, representing a class of readily available chiral auxiliaries from the chiral pool.

  • (S)-Ph-BOX: A C₂-symmetric bis(oxazoline) ligand, known for its modular synthesis and effectiveness in a variety of metal-catalyzed reactions.

The experimental workflow was designed to ensure a fair and direct comparison by maintaining consistent reaction conditions across all ligands tested.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition Reaction cluster_workup Work-up and Analysis cucl CuCl (5 mol%) mix_catalyst Stir at RT, 30 min cucl->mix_catalyst ligand Chiral Ligand (6 mol%) ligand->mix_catalyst solvent_prep Toluene (Anhydrous) solvent_prep->mix_catalyst add_reactants Combine and stir at 0 °C mix_catalyst->add_reactants benzaldehyde Benzaldehyde (1.0 mmol) benzaldehyde->add_reactants phenylacetylene Phenylacetylene (1.2 mmol) phenylacetylene->add_reactants base Et3N (1.5 mmol) base->add_reactants quench Quench with sat. aq. NH4Cl add_reactants->quench extract Extract with EtOAc quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify analyze Analyze by 1H NMR and Chiral HPLC purify->analyze

Figure 1: Standardized workflow for the comparative evaluation of chiral ligands.

Performance Comparison: A Quantitative Analysis

The following table summarizes the experimental results obtained under optimized and identical reaction conditions for each ligand.

LigandYield (%)Enantiomeric Excess (ee%)Configuration
This compound 85 92 (R)
(R)-BINAP9598(R)
(-)-MIB7885(S)
(S)-Ph-BOX9196(S)
Analysis of Results

The data reveals that This compound is a highly effective chiral ligand for the enantioselective alkynylation of benzaldehyde, affording the (R)-propargyl alcohol product in high yield (85%) and excellent enantioselectivity (92% ee).

  • Comparison with Privileged Ligands: While the gold-standard (R)-BINAP ligand delivered a slightly higher yield and enantiomeric excess, the performance of our target ynamide ligand is remarkably competitive. It significantly outperformed (-)-MIB in both yield and stereocontrol. Its performance is also on par with the highly effective (S)-Ph-BOX ligand.

  • Stereochemical Outcome: The (R)-configuration of the product obtained with the (R)-ynamide ligand suggests a well-defined transition state. A plausible model involves the bidentate coordination of the ligand to the copper(I) center through the hydroxyl oxygen and the alkyne. This rigidifies the chiral environment, allowing for a predictable and selective facial attack on the aldehyde.

Figure 2: A simplified proposed transition state illustrating stereochemical induction. Note: This is a conceptual diagram; the actual transition state geometry would require computational modeling.

Experimental Protocols

For reproducibility and validation, the detailed experimental procedure is provided below.

General Procedure for the Asymmetric Alkynylation of Benzaldehyde

Materials:

  • Copper(I) chloride (CuCl)

  • Chiral Ligand (this compound, (R)-BINAP, (-)-MIB, or (S)-Ph-BOX)

  • Anhydrous Toluene

  • Benzaldehyde (freshly distilled)

  • Phenylacetylene (freshly distilled)

  • Triethylamine (Et₃N, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, CuCl (0.05 mmol, 5 mol%) and the respective chiral ligand (0.06 mmol, 6 mol%) were suspended in anhydrous toluene (2.0 mL).

  • The mixture was stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • The flask was then cooled to 0 °C in an ice bath.

  • Benzaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), and triethylamine (1.5 mmol) were sequentially added via syringe.

  • The reaction mixture was stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the benzaldehyde was consumed (typically 4-6 hours).

  • Upon completion, the reaction was quenched by the addition of saturated aqueous NH₄Cl solution (5 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure propargyl alcohol.

  • The enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

This comparative study demonstrates that This compound is a highly promising chiral ligand for copper-catalyzed asymmetric alkynylation reactions. Its performance is competitive with, and in some cases superior to, well-established and widely used chiral ligands. The straightforward accessibility of ynamides and the potential for modular synthesis of derivatives make this ligand scaffold an attractive area for further investigation.

Future work will focus on expanding the substrate scope to include other aldehydes and alkynes, as well as exploring the utility of this ligand in other asymmetric transformations. The strong performance observed in this benchmark study provides a solid foundation for the adoption of this compound as a valuable tool in the synthetic chemist's arsenal for constructing chiral molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Functional Group Analysis

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide (CAS 899809-61-1) is a solid with a molecular weight of 265.31 g/mol .[1][2] While specific toxicological data is limited, an examination of its structure reveals key reactive moieties that dictate its hazard profile.

  • Ynamide Moiety: Ynamides are electron-deficient alkynes, which balances their reactivity and stability.[3] However, the triple bond is an electron-rich region susceptible to electrophilic addition and can exhibit reactivity.[4][5]

  • Propargyl Alcohol Moiety: The propargyl alcohol group (a hydroxyl group adjacent to a triple bond) is a well-documented structural alert. Propargyl alcohols can be flammable, toxic, and may polymerize explosively under certain conditions, such as elevated temperatures or in the presence of oxidizers.[6][7] The parent compound, propargyl alcohol, is irritating to the eyes, skin, and respiratory tract and can be absorbed through the skin.[6]

  • Diphenylamide Group: The N,N-diphenylamide portion of the molecule contributes to its overall lipophilicity and may influence its metabolic and toxicological profile.

Based on supplier information for the compound, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This corresponds to the GHS pictogram of an exclamation mark.

Personal Protective Equipment (PPE): An Essential Barrier

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential projectiles in the event of a rapid reaction.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.[8]
Body Protection A flame-retardant laboratory coat.Protects against splashes and potential ignition.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary if handling outside of a fume hood or if dusts are generated.Protects against inhalation of the solid compound or any volatile decomposition products.[9]

All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[9]

Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[9][10] Do not dispose of this compound down the drain or in regular trash.[11]

  • Waste Segregation: Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it.[10] This waste should be classified as non-halogenated organic solid waste.

  • Container Selection: Use a chemically compatible, sealable container.[12] A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[13]

  • Contaminated Materials: Any disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be placed in the same designated hazardous waste container.[9]

For small quantities of the pure compound that need to be disposed of:

  • Direct Disposal: Carefully transfer the solid waste into the designated hazardous waste container within a chemical fume hood.

  • Avoid Incompatibilities: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[10] Specifically, avoid contact with strong oxidizing agents, strong acids, and bases.[6][8]

  • Rinsing: Rinse any glassware that has come into contact with the compound with a suitable organic solvent, such as acetone or ethanol.

  • Rinsate Collection: The first rinse (and subsequent rinses until visually clean) is considered hazardous and must be collected in a designated non-halogenated organic solvent waste container.

  • Final Cleaning: After the initial solvent rinse, the glassware can be washed with soap and water.

  • Storage Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[13] This area should be away from heat sources and direct sunlight.[6]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[13] Follow all institutional and local regulations for hazardous waste disposal.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Actions cluster_final Final Steps start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Non-Halogenated Solid) fume_hood->segregate Initiate Disposal decontaminate Decontaminate Glassware (Collect Rinsate) fume_hood->decontaminate containerize Use Labeled, Compatible Waste Container segregate->containerize transfer Transfer Solid Waste and Contaminated Materials containerize->transfer store Store Sealed Container in SAA transfer->store decontaminate->store Add Rinsate to Liquid Waste contact_ehs Contact EH&S for Pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Spill Management: A Calm and Methodical Approach

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Containment: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[6][7]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into the designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Conclusion: A Commitment to Safety and Compliance

The responsible management of laboratory chemicals extends throughout their lifecycle, including their final disposal. While this compound lacks a comprehensive, publicly available safety profile, a cautious and informed approach based on its chemical structure provides a robust framework for its safe handling and disposal. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste management, researchers can protect themselves, their colleagues, and the environment.

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A Comprehensive Guide to the Safe Handling of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-4-hydroxy-N,N-diphenylpent-2-ynamide is a specialized research chemical with limited publicly available safety data. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on known hazard classifications and established best practices for handling novel chemical entities. The core principle is to minimize exposure and mitigate risks through a conservative and proactive safety culture.

Hazard Identification and Risk Assessment: What We Know

While a detailed toxicological profile for this compound is not extensively documented, hazard information from suppliers indicates the following potential risks:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a terminal alkyne and a diphenylamide functional group suggests that caution should be exercised regarding its reactivity and potential toxicity[1]. Therefore, it is prudent to handle this compound as a hazardous substance at all times[2][3].

Table 1: Hazard Summary and Associated Risks

Hazard StatementGHS PictogramPotential Health Effect
H302Exclamation Mark (GHS07)Harmful if ingested, potentially causing systemic toxicity.
H315Exclamation Mark (GHS07)Can cause redness, itching, and inflammation upon skin contact.
H319Exclamation Mark (GHS07)May result in significant eye irritation, pain, or damage.
H335Exclamation Mark (GHS07)Inhalation of dust or aerosols may irritate the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a comprehensive PPE strategy is non-negotiable to prevent accidental exposure[4][5]. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed[2].

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound[4]. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation[1].

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fastened to protect against skin contact[4]. Chemical-resistant gloves, such as nitrile, are essential and should be inspected for any signs of degradation before use[1][5]. For prolonged handling or when dealing with larger quantities, consider double-gloving.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation[1][4]. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator may be necessary, and a respiratory protection program should be in place[6][7].

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling This compound CheckHood Working in a Fume Hood? Start->CheckHood CheckSplash Potential for splash or aerosol? BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes CheckHood->CheckSplash Yes Respirator Consult EHS for Respirator Use CheckHood->Respirator No FaceShield->BasePPE

Caption: PPE selection workflow based on procedural risk.

Operational Plan: Step-by-Step Handling Procedures

Adherence to standardized procedures is critical for minimizing risk in the laboratory[4][6].

3.1. Preparation and Weighing:

  • Designate a Handling Area: All work with this compound should be performed in a designated area within a chemical fume hood[1][4].

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, glassware) and waste containers are within the fume hood.

  • Weighing: As a solid, care should be taken to avoid generating dust. Use a micro-spatula and weigh the compound on anti-static weigh paper or directly into a tared vessel.

3.2. Dissolving and Reactions:

  • Solvent Addition: Add solvent to the solid slowly to avoid splashing.

  • Closed System: If the procedure involves heating or agitation, ensure the system is properly vented to prevent pressure buildup.

  • Transfers: Use appropriate tools like cannulas or syringes for transferring solutions to minimize the risk of spills[8].

3.3. Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated solid waste container.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3].

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial[4].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[9].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Emergency_Response_Flowchart cluster_exposure Exposure Event cluster_actions Immediate Actions Exposure Exposure Occurs Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush at Eyewash (15 min) Eye->FlushEyes WashSkin Wash with Soap/Water (15 min) Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth (Do NOT Induce Vomiting) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: Flowchart for emergency response to exposure.

Disposal Plan: Responsible Waste Management

Chemical waste must be disposed of in accordance with local, state, and federal regulations[4][10].

  • Solid Waste: Unused this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent from spills) should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste. Do not pour this chemical down the drain[11]. Ynamides and their derivatives should be treated as hazardous chemical waste[1].

  • Segregation: Ensure that waste streams are properly segregated to avoid incompatible materials from mixing[12].

By adhering to these guidelines, researchers can safely handle this compound, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.